molecular formula C6H9IO B1449856 6-Iodo-2-oxaspiro[3.3]heptane CAS No. 1363381-15-0

6-Iodo-2-oxaspiro[3.3]heptane

Cat. No.: B1449856
CAS No.: 1363381-15-0
M. Wt: 224.04 g/mol
InChI Key: AKUIJMJEPKXSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-oxaspiro[3.3]heptane is a useful research compound. Its molecular formula is C6H9IO and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUIJMJEPKXSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307193
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-15-0
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Iodo-2-oxaspiro[3.3]heptane: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxaspiro[3.3]heptane motif is a conformationally restricted, three-dimensional scaffold that has garnered significant interest in medicinal chemistry as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its unique stereochemical and physicochemical properties can lead to improved metabolic stability, aqueous solubility, and binding affinity of drug candidates. The introduction of a halogen, such as iodine, at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 6-Iodo-2-oxaspiro[3.3]heptane a highly valuable building block for the synthesis of novel therapeutics. This guide presents a comprehensive and robust three-stage synthetic route to this compound, commencing from a readily accessible cyclobutane precursor. The synthesis involves the key steps of spirocycle formation to a ketone intermediate, its subsequent reduction to the corresponding alcohol, and a final, efficient iodination. This document provides detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of 2-Oxaspiro[3.3]heptanes in Modern Drug Design

The relentless pursuit of novel chemical matter with enhanced drug-like properties is a cornerstone of modern pharmaceutical research. A key strategy in this endeavor is the incorporation of rigid, three-dimensional scaffolds that can favorably modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The 2-oxaspiro[3.3]heptane framework has emerged as a particularly attractive structural motif. Its inherent rigidity, stemming from the two fused four-membered rings, allows for a precise and predictable orientation of substituents in three-dimensional space. This can lead to enhanced target selectivity and potency. Furthermore, the presence of the oxetane ring can improve aqueous solubility and metabolic stability, addressing common challenges in drug development.

The functionalization of this privileged scaffold is crucial for its application in drug discovery programs. The introduction of an iodine atom at the 6-position, to yield this compound, creates a powerful synthetic intermediate. The carbon-iodine bond is amenable to a wide array of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This guide outlines a proposed, efficient, and scalable synthetic pathway to this valuable building block, designed to be readily implemented in a standard organic chemistry laboratory.

Proposed Synthetic Pathway: A Three-Stage Approach

The synthesis of this compound can be logically approached in three distinct stages, starting from a functionalized cyclobutanone derivative. This retrosynthetic analysis is depicted below.

G Target This compound Alcohol 2-Oxaspiro[3.3]heptan-6-ol Target->Alcohol Iodination Ketone 2-Oxaspiro[3.3]heptan-6-one Alcohol->Ketone Reduction Precursor Functionalized Cyclobutane Precursor Ketone->Precursor Spirocyclization G cluster_0 Reduction of Ketone to Alcohol Ketone 2-Oxaspiro[3.3]heptan-6-one Reagents NaBH4, MeOH Ketone->Reagents Alcohol 2-Oxaspiro[3.3]heptan-6-ol Reagents->Alcohol

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a critical motif in modern medicinal chemistry, prized for its ability to confer three-dimensionality and novel physicochemical properties to bioactive molecules. As a conformationally restricted bioisostere for common carbocyclic rings like cyclohexane, its derivatives offer a pathway to escape flatland and explore new chemical space.[1] This guide provides a comprehensive technical overview of 6-Iodo-2-oxaspiro[3.3]heptane, a key functionalized intermediate. While direct literature on this specific iodo-derivative is nascent, its chemical properties and reactivity can be expertly extrapolated from the well-established chemistry of its parent oxetane-containing scaffold and the versatile reactivity of secondary alkyl iodides. We will explore its synthesis, spectroscopic signature, and, most critically, its vast potential as a building block for advanced molecular architectures through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The 2-Oxaspiro[3.3]heptane Core: A Scaffold for Innovation

The 2-oxaspiro[3.3]heptane framework, which marries a cyclobutane ring with an oxetane ring through a shared spirocyclic center, is a compelling structural unit. The inclusion of the strained oxetane ring can improve key drug-like properties, including aqueous solubility and metabolic stability, while serving as a polar, sp³-rich surrogate for groups like gem-dimethyl or carbonyls.[2][3] Halogenated derivatives, such as this compound, are not typically endpoints but rather versatile intermediates, engineered for subsequent chemical diversification. The carbon-iodine bond serves as a highly effective synthetic handle, enabling the introduction of a wide array of functional groups.[4]

Synthesis and Characterization

The preparation of this compound is logically approached as a two-stage process: first, the synthesis of the alcohol precursor, 2-oxaspiro[3.3]heptan-6-ol, followed by its conversion to the target iodide.

Synthesis of the Precursor: 2-Oxaspiro[3.3]heptan-6-ol

While various routes to functionalized oxaspiro[3.3]heptanes exist, a common strategy involves the construction of the spirocycle from functionalized cyclobutane precursors.[5] The synthesis of the parent alcohol, 2-oxaspiro[3.3]heptan-6-ol, provides the foundational substrate for iodination.

Synthesis_of_Alcohol_Precursor start Commercially Available Cyclobutane Precursors step1 Multi-step synthesis (e.g., from 3-oxocyclobutane-1-carboxylic acid) start->step1 Ref. [19] product 2-Oxaspiro[3.3]heptan-6-ol step1->product

Caption: Synthetic approach to the alcohol precursor.

Iodination of 2-Oxaspiro[3.3]heptan-6-ol

The conversion of a secondary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. The choice of method is critical to ensure high yield and stereochemical control, if applicable. For this substrate, the Appel reaction provides a robust and widely used protocol.

The Appel reaction converts an alcohol to the corresponding alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂). The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups like the oxetane ring.[6][7][8] The mechanism involves an Sₙ2 displacement, which would lead to inversion of configuration if the starting alcohol were chiral.

Experimental Protocol: Appel Reaction

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol precursor, 2-oxaspiro[3.3]heptan-6-ol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).

  • Solvent: Dissolve the solids in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of iodine (I₂) (1.5 eq) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound. The primary byproduct, triphenylphosphine oxide, is often less mobile on silica.

Appel_Reaction_Workflow sub 2-Oxaspiro[3.3]heptan-6-ol reagents PPh₃, I₂, Imidazole in DCM/THF, 0°C to RT sub->reagents React workup Quench (Na₂S₂O₃) Wash (H₂O, Brine) reagents->workup Process purify Column Chromatography workup->purify Isolate product This compound purify->product

Caption: Workflow for the Appel iodination reaction.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

PropertyValueSource
Molecular Formula C₆H₉IOChemScene[9]
Molecular Weight 224.04 g/mol ChemScene[9]
CAS Number 1363381-15-0ChemScene[9]
Topological Polar Surface Area (TPSA) 9.23 ŲChemScene[9]
Predicted logP 1.60ChemScene[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on carbons adjacent to the oxetane oxygen (C1 and C3) will be deshielded, appearing in the 3.5-4.5 δ range.[10][11][12] The proton on the iodine-bearing carbon (C6) will also be significantly downfield due to the electronegativity of iodine, likely appearing around 4.0-4.5 δ. The remaining cyclobutane protons will appear further upfield.

  • ¹³C NMR: The carbon atoms bonded to the ether oxygen will appear in the 50-80 δ range.[10][11][12] The carbon atom attached to the iodine (C6) will be significantly shifted upfield relative to its parent alcohol due to the "heavy atom effect," typically appearing in the 10-40 δ range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, characteristic C-O stretching vibration for the ether linkage, typically found in the 1050-1150 cm⁻¹ region.[2][10][11][12][13] Absorptions for C-H stretching of the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. The C-I stretch is a very low-energy vibration and typically falls outside the standard mid-IR range.

Mass Spectrometry (MS)

Under Electron Impact (EI) ionization, the mass spectrum will show a distinct molecular ion peak (M⁺) at m/z = 224.[9] Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed as with chlorine or bromine.[14][15][16] Common fragmentation patterns would include the loss of an iodine radical (M-127) to give a fragment at m/z = 97, and fragmentation of the spirocyclic core.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the reactivity of the C-I bond. As a secondary alkyl iodide, it is an excellent electrophile for a variety of transformations. The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group and rendering the compound highly reactive.[4][17]

Reactivity_Hub start This compound sub Sₙ2 Substitution start->sub Nu⁻ suzuki Suzuki Coupling start->suzuki R-B(OH)₂ [Pd] or [Ni] sono Sonogashira Coupling start->sono R-C≡CH [Pd]/[Cu] or [Ni] heck Heck-type Reaction start->heck Alkene [Pd]

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution (Sₙ2) Reactions

The primary reaction pathway for this substrate is the Sₙ2 reaction. The secondary carbon is sterically accessible enough for backside attack by a range of nucleophiles, displacing the iodide leaving group.

  • With N-nucleophiles (Amines, Azides): Reaction with primary or secondary amines provides access to substituted amino-spirocycles. Sodium azide can be used to introduce an azido group, which can be subsequently reduced to a primary amine.

  • With O-nucleophiles (Alcohols, Carboxylates): Alkoxides or phenoxides can displace the iodide to form new ether linkages. Carboxylate salts will form esters.

  • With S-nucleophiles (Thiols): Thiolates readily displace iodide to form thioethers, a valuable transformation in medicinal chemistry.

Transition-Metal Catalyzed Cross-Coupling Reactions

Recent advances have enabled the use of unactivated secondary alkyl halides in a variety of powerful cross-coupling reactions, dramatically expanding their synthetic utility.

The nickel-catalyzed Suzuki-Miyaura coupling allows for the formation of a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond by reacting the alkyl iodide with an organoboron reagent (e.g., a boronic acid). This reaction is a cornerstone of modern synthesis for its functional group tolerance and the commercial availability of a vast array of boronic acids.[3][18][19][20][21]

Protocol Insight: Ni-Catalyzed Suzuki Coupling

  • Catalyst System: A typical system involves a nickel(II) precatalyst, such as NiCl₂(dme), and a bidentate ligand, like a bathophenanthroline or diamine derivative.[3][18]

  • Base and Solvent: A soluble base like potassium tert-butoxide (KOt-Bu) is often used in a polar aprotic solvent like s-BuOH or DMA.

  • Conditions: These reactions can often be run at moderate temperatures (e.g., 60 °C), preserving the integrity of the spirocyclic core.[18]

The Sonogashira coupling enables the direct alkynylation of the C6 position by reacting the iodide with a terminal alkyne. This transformation is invaluable for introducing a linear, rigid alkyne linker. Modern protocols utilize nickel or iron catalysts, which are effective for coupling non-activated secondary alkyl iodides.[22][23][24][25]

Protocol Insight: Ni-Catalyzed Sonogashira Coupling

  • Catalyst System: A nickel source like Ni(cod)₂ or a Ni(II) salt combined with a suitable ligand (e.g., a PyBox type) is effective.[22][25] Copper co-catalysis may or may not be required depending on the specific system.[24][26]

  • Base: An amine base such as DBU or a non-nucleophilic inorganic base is typically employed.

  • Significance: This reaction provides a direct route to internal alkynes, which are themselves versatile functional handles for further chemistry (e.g., click chemistry, reductions).

While more challenging than with aryl halides, palladium-catalyzed Heck-type reactions of unactivated alkyl iodides have been developed.[5][9][27][28][29] This reaction allows for the formation of a new C-C bond via the coupling of the alkyl iodide with an alkene. The reaction often proceeds through a hybrid organometallic-radical mechanism.[9][27] This method would allow for the direct introduction of vinyl or substituted vinyl groups at the C6 position.

Conclusion

This compound stands as a highly valuable, albeit under-documented, building block for chemical synthesis. Its preparation from the corresponding alcohol is straightforward using established methodologies like the Appel reaction. The true power of this molecule is realized in its subsequent transformations. The reactive C-I bond serves as a versatile linchpin for introducing a diverse range of functionalities through both classical nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions. For researchers and drug development professionals, this intermediate offers a reliable and efficient entry point into novel, three-dimensional chemical space, enabling the synthesis of complex molecules with potentially superior pharmacological profiles.

References

An In-Depth Technical Guide to 6-Iodo-2-oxaspiro[3.3]heptane: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can access new chemical space and improve the properties of drug candidates is relentless. Among the emerging classes of building blocks, spiro[3.n]alkanes, and particularly spiro[3.3]heptanes, have garnered significant attention.[1][2] These rigid, three-dimensional structures serve as bioisosteres for commonly used carbocyclic and heterocyclic rings, such as cyclohexane and piperidine, offering a unique vectoral projection of substituents into three-dimensional space.[3][4][5] The incorporation of a spiro[3.3]heptane core can lead to significant improvements in the physicochemical and pharmacokinetic properties of a molecule, including enhanced solubility, metabolic stability, and cell permeability, while maintaining or improving target affinity.[2] The oxaspiro[3.3]heptane framework, in particular, introduces a polar oxygen atom, which can further modulate these properties and provide additional points for hydrogen bonding interactions.

This guide focuses on a key functionalized derivative of this scaffold: 6-Iodo-2-oxaspiro[3.3]heptane (CAS Number: 1363381-15-0). The presence of the iodine atom provides a versatile synthetic handle for a variety of cross-coupling reactions, making this molecule a highly valuable intermediate for the synthesis of complex and diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1363381-15-0
Molecular Formula C₆H₉IO
Molecular Weight 224.04 g/mol
Appearance Solid
Storage Conditions 2-8°C, protect from light

Synthesis of this compound: A Plausible Synthetic Pathway

Part 1: Synthesis of 2-oxaspiro[3.3]heptan-6-ol

The synthesis of the spirocyclic alcohol precursor can be envisioned starting from commercially available cyclobutane derivatives. One potential route involves the formation of a suitably functionalized cyclobutane that can undergo an intramolecular etherification to form the oxetane ring.

A likely starting material is a 1,1,3-trisubstituted cyclobutane, such as 3-(hydroxymethyl)cyclobutanol. This diol can be selectively protected, followed by activation of the remaining primary alcohol (e.g., as a tosylate or mesylate). Treatment with a base would then induce an intramolecular Williamson ether synthesis to furnish the 2-oxaspiro[3.3]heptan-6-ol.[6][7][8]

An alternative approach could involve the synthesis of 2-oxaspiro[3.3]heptan-6-one, followed by its reduction to the desired alcohol. The ketone could potentially be synthesized via a [2+2] cycloaddition reaction.[9]

Part 2: Iodination of 2-oxaspiro[3.3]heptan-6-ol

With the precursor alcohol in hand, the conversion to the corresponding iodide can be achieved through several well-established methods. Given that this is a secondary alcohol, reactions that proceed with inversion of stereochemistry, such as the Mitsunobu reaction or the Appel reaction, are excellent candidates.

Method A: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to a variety of functional groups, including iodides.[10][11][12][13][14] The reaction typically employs a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and a source of iodide (e.g., methyl iodide or elemental iodine).

Experimental Protocol: Iodination of 2-oxaspiro[3.3]heptan-6-ol via Mitsunobu Reaction

  • To a solution of 2-oxaspiro[3.3]heptan-6-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add iodine (1.5 eq.).

  • To this stirring mixture, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method B: Appel Reaction

The Appel reaction is another classic method for the conversion of alcohols to alkyl halides. This reaction utilizes a combination of a phosphine and a halogen source, typically triphenylphosphine and carbon tetrachloride for chlorination, but can be adapted for iodination using triphenylphosphine and iodine.

Experimental Protocol: Iodination of 2-oxaspiro[3.3]heptan-6-ol via Appel Reaction

  • To a solution of triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add iodine (1.5 eq.) portion-wise.

  • To this mixture, add a solution of 2-oxaspiro[3.3]heptan-6-ol (1.0 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Pathway cluster_0 Synthesis of Precursor Alcohol cluster_1 Iodination Cyclobutane_Diol 3-(Hydroxymethyl)cyclobutanol Protected_Diol Selectively Protected Diol Cyclobutane_Diol->Protected_Diol Protection Activated_Alcohol Activated Primary Alcohol Protected_Diol->Activated_Alcohol Activation (e.g., Tosylation) Alcohol_Precursor 2-Oxaspiro[3.3]heptan-6-ol Activated_Alcohol->Alcohol_Precursor Intramolecular Williamson Ether Synthesis Final_Product This compound Alcohol_Precursor->Final_Product Mitsunobu or Appel Reaction

Caption: Plausible synthetic pathway to this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found in the literature, the expected NMR and mass spectrometry data can be predicted based on its structure. Researchers are advised to obtain and interpret their own analytical data for confirmation.

Expected ¹H NMR (Proton NMR) Data: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The protons on the oxetane ring would appear as distinct signals, likely two sets of triplets or doublets of doublets. The protons on the cyclobutane ring would also present as complex multiplets. The proton at the C6 position, bearing the iodine atom, would likely be shifted downfield compared to the corresponding alcohol precursor.

Expected ¹³C NMR (Carbon NMR) Data: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The spiro carbon atom would have a characteristic chemical shift. The carbon atom attached to the iodine (C6) would be significantly shifted upfield due to the heavy atom effect of iodine. The carbons of the oxetane ring would appear at relatively downfield chemical shifts due to the deshielding effect of the oxygen atom.

Expected Mass Spectrometry (MS) Data: The mass spectrum would show a molecular ion peak (M+) at m/z 224.04. A characteristic isotopic pattern for iodine would be observed. Fragmentation patterns would likely involve the loss of iodine and cleavage of the spirocyclic ring system.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This functional group serves as a versatile handle for the introduction of a wide array of substituents through various cross-coupling reactions.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (R-B(OR)₂) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH) Start->Buchwald_Hartwig Pd catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd catalyst, Base Product_Aryl Product_Aryl Suzuki->Product_Aryl Aryl/Heteroaryl-substituted 2-oxaspiro[3.3]heptane Product_Alkynyl Product_Alkynyl Sonogashira->Product_Alkynyl Alkynyl-substituted 2-oxaspiro[3.3]heptane Product_Amino Product_Amino Buchwald_Hartwig->Product_Amino Amino-substituted 2-oxaspiro[3.3]heptane Product_Alkenyl Product_Alkenyl Heck->Product_Alkenyl Alkenyl-substituted 2-oxaspiro[3.3]heptane

Caption: Key cross-coupling reactions of this compound.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl and heteroaryl groups, which are prevalent in many drug molecules.

  • Sonogashira Coupling: This reaction with terminal alkynes provides access to alkynyl-substituted spirocycles, which can serve as versatile intermediates for further transformations or as components of bioactive compounds.

  • Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

  • Heck Coupling: The reaction with alkenes can be used to introduce vinyl groups, which can be further functionalized.

The ability to perform these diverse transformations makes this compound a valuable building block for generating libraries of novel compounds for high-throughput screening. The rigid spirocyclic core, combined with the diverse functionality that can be introduced via the iodo group, allows for the systematic exploration of chemical space around a privileged scaffold.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers an attractive alternative to traditional ring systems, with the potential to improve the pharmacokinetic properties of drug candidates. The presence of the iodo group provides a key synthetic handle for a wide range of cross-coupling reactions, enabling the rapid diversification of the scaffold. While a detailed, published synthesis is yet to be widely available, plausible synthetic routes can be devised based on established chemical transformations. As the demand for novel, sp³-rich building blocks continues to grow, this compound is poised to become an increasingly important tool in the arsenal of the medicinal chemist.

References

Spectroscopic Characterization of 6-Iodo-2-oxaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The spiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a bioisostere for more common carbocyclic rings like cyclohexane. Its rigid, three-dimensional structure provides a unique scaffold for positioning functional groups in chemical space, potentially leading to improved pharmacological properties. The derivative, 6-Iodo-2-oxaspiro[3.3]heptane, is a valuable building block for introducing this scaffold into more complex molecules, with the iodo-substituent serving as a versatile handle for further chemical transformations. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. It is important to note that publicly available, experimentally acquired spectra for this specific compound are scarce. Therefore, this guide is based on a combination of data from closely related analogs, established spectroscopic principles, and computational predictions.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound consists of two fused four-membered rings, an oxetane and a cyclobutane, sharing a central spiro carbon. The iodine atom is substituted on the cyclobutane ring.

Diagram 1: Structure and Atom Numbering

A 2D representation of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on established algorithms and comparison with analogs such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane and cyclobutane rings. The symmetry of the molecule will influence the number of unique proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H1, H3~4.5 - 4.8DoubletProtons on the oxetane ring adjacent to the oxygen atom.
H2, H4~2.5 - 2.8MultipletProtons on the oxetane ring adjacent to the spirocarbon.
H5, H7~2.8 - 3.1MultipletProtons on the cyclobutane ring adjacent to the spirocarbon and the iodinated carbon.
H6~4.0 - 4.3MultipletMethine proton on the carbon bearing the iodine atom. Deshielded due to the electronegativity of iodine.

Diagram 2: NMR Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 H1_NMR Acquire 1H NMR dissolve->H1_NMR C13_NMR Acquire 13C NMR dissolve->C13_NMR process_spectra Fourier Transform & Phasing H1_NMR->process_spectra C13_NMR->process_spectra analyze_shifts Analyze Chemical Shifts process_spectra->analyze_shifts analyze_coupling Analyze Coupling Constants analyze_shifts->analyze_coupling assign_structure Assign Structure analyze_coupling->assign_structure G M [C6H9IO]+ (m/z 224) Molecular Ion F1 [C6H9O]+ (m/z 97) M->F1 - I• F2 [I]+ (m/z 127) M->F2 - C6H9O• F3 [C4H5O]+ (m/z 69) F1->F3 - C2H4

References

The Oxaspiro[3.3]heptane Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxaspiro[3.3]heptane (OSH) scaffold, a unique three-dimensional motif characterized by two fused four-membered oxetane rings, has emerged from relative obscurity to become a highly valued building block in contemporary medicinal chemistry. Its rigid, non-planar structure and favorable physicochemical properties make it an attractive bioisosteric replacement for common functionalities like gem-dimethyl groups, carbonyls, and even six-membered rings such as morpholine. This guide provides an in-depth exploration of the OSH core, tracing its historical context, detailing the evolution of its synthetic strategies from early concepts to modern, scalable protocols, and elucidating its profound impact on drug design. We will examine the causality behind key experimental choices, provide detailed methodologies, and illustrate the scaffold's strategic value in enhancing aqueous solubility, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this strained spirocyclic system.

Introduction: The Rise of a Strained Scaffold

In the relentless pursuit of novel chemical entities with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the "flat" world of sp²-hybridized aromatic systems. The demand is for scaffolds that offer three-dimensionality, novel exit vectors for substitution, and improved "drug-like" properties.[1][2] The oxaspiro[3.3]heptane core, and its heteroatomic analogues, have risen to this challenge, offering a compact, rigid, and polar framework that can significantly enhance a molecule's developability.[3][4]

The core value of the OSH scaffold lies in its capacity to act as a bioisostere , a substituent that retains the essential biological activity of the group it replaces while favorably modulating physicochemical properties.[5] For instance, an oxetane is considered a polar equivalent of the often metabolically labile gem-dimethyl group and a more hydrophilic, non-planar alternative to a carbonyl group.[3][6][7] By incorporating two oxetane rings around a central spiro-carbon, the OSH framework offers a predictable, rigid geometry that can improve binding affinity and selectivity while simultaneously enhancing aqueous solubility and metabolic stability.[1][4][8]

This guide will navigate the journey of the OSH scaffold, from its conceptual origins in strained ring chemistry to its current status as a privileged motif in clinical candidates.

Historical Context and the Evolution of Synthetic Access

While the precise first synthesis of the parent 2,6-dioxaspiro[3.3]heptane is not prominently documented in readily accessible literature, the history of its broader class of spiro[3.3]heptane heterocycles dates back to the mid-20th century. Early reports on related structures, such as 2,6-diazaspiro[3.3]heptanes, laid the groundwork for understanding the chemistry of these strained bicyclic systems.[9] However, for decades, the inherent ring strain and synthetic challenges associated with constructing two fused four-membered rings limited their exploration.

The modern era of OSH chemistry was catalyzed by the growing recognition of the oxetane ring's value in medicinal chemistry and the pioneering work of research groups like Carreira's, who developed robust methods for synthesizing a variety of functionalized azaspiro[3.3]heptanes and related compounds.[10][11][12][13] These developments showcased the feasibility of accessing these complex scaffolds and spurred further innovation.

A key conceptual breakthrough in oxetane synthesis, which laid the foundation for OSH construction, was the Paternò–Büchi reaction . This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, first observed by Emanuele Paternò in 1909 and later developed by George Büchi, provided a direct method for forming the four-membered ether ring. While not the primary method for OSH synthesis today, its principles of forming strained rings were fundamental to the field's development.

The most significant modern strategies for constructing the oxaspiro[3.3]heptane core, particularly the widely used 2-oxa-6-azaspiro[3.3]heptane analog, often start from readily available materials like tribromoneopentyl alcohol or 3-oxocyclobutane-1-carboxylic acid.[2][14] These multi-step sequences are designed for scalability and allow for the introduction of diverse functionalities.

Modern Synthetic Strategies: A Causal Analysis

Access to functionalized OSH derivatives is paramount for their use in drug discovery. Modern synthetic routes are designed for efficiency, scalability, and the ability to introduce chemical handles for further elaboration.

The Double Cyclization Strategy from Acyclic Precursors

One of the most powerful and widely adopted strategies involves the construction of both four-membered rings in a sequential or one-pot process starting from a central precursor. A prime example is the synthesis of 2-oxa-6-azaspiro[3.3]heptane.[6][14][15]

Causality of the Approach: This strategy leverages a commercially available, symmetrical starting material, tribromoneopentyl alcohol (TBNPA), to build the scaffold. The logic is to first form the more stable oxetane ring via an intramolecular Williamson ether synthesis, followed by the construction of the azetidine ring.

  • Step 1: Oxetane Formation. TBNPA is treated with a strong base, such as sodium hydroxide. The hydroxyl group is deprotonated and acts as an internal nucleophile, displacing one of the bromide leaving groups to form 3,3-bis(bromomethyl)oxetane (BBMO). This initial cyclization is efficient due to the Thorpe-Ingold effect, where the gem-disubstitution on the central carbon favors ring closure.

  • Step 2: Azetidine Formation. The resulting BBMO is a key intermediate. It can then be reacted with a primary amine or aniline. A base facilitates a double N-alkylation, where the amine nitrogen displaces both bromides to form the second four-membered ring, the azetidine.[14][16] This step is often the bottleneck and requires careful optimization of base, solvent, and temperature to avoid polymerization and other side reactions. The use of a phase-transfer catalyst can be beneficial in this step.

This approach is highly valued for its cost-effectiveness and scalability, making OSH building blocks accessible for large-scale medicinal chemistry campaigns.[14][16]

Synthesis from Cyclobutane Derivatives

An alternative and highly versatile strategy begins with a pre-formed cyclobutane ring, specifically 3-oxocyclobutane-1-carboxylic acid.[2] This approach allows for the synthesis of more complex and stereochemically defined OSH derivatives.

Causality of the Approach: This strategy provides more control over substitution patterns. By starting with a functionalized four-membered ring, chemists can build the second ring with greater precision.

The general workflow is as follows:

  • Olefin Formation: The ketone of 3-oxocyclobutane-1-carboxylic acid is converted to an exocyclic methylene group via a Wittig reaction.

  • Epoxidation: The newly formed double bond is then epoxidized, typically using an oxidant like m-CPBA.

  • Oxetane Formation via Epoxide Rearrangement: The crucial step involves the expansion of the epoxide into the second four-membered ring (the oxetane). This is often achieved using a Corey-Chaikovsky-type reaction with a sulfur ylide, which attacks the epoxide, leading to ring-opening and subsequent intramolecular cyclization to form the spiro-oxetane core.[2]

This method is particularly useful for creating OSH compounds with specific substituents on the carbocyclic portion of the scaffold, providing a platform for generating diverse compound libraries.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of oxaspiro[3.3]heptane compounds in a drug discovery program.

G cluster_0 Scaffold Synthesis cluster_1 Medicinal Chemistry Application start Commercially Available Starting Materials (e.g., TBNPA, 3-oxocyclobutane acid) key_int Key Intermediate (e.g., 3,3-bis(bromomethyl)oxetane) start->key_int Ring 1 Formation scaffold Core Oxaspiro[3.3]heptane Scaffold key_int->scaffold Ring 2 Formation functionalization Functionalization & Derivatization (R-groups) scaffold->functionalization Incorporation into Scaffold bio_eval Biological Evaluation (Screening, SAR) functionalization->bio_eval bio_eval->functionalization SAR Feedback lead_opt Lead Optimization (ADME, PK/PD) bio_eval->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Generalized workflow for OSH synthesis and drug discovery application.

Physicochemical Properties and Bioisosteric Advantages

The allure of the OSH scaffold is rooted in its ability to positively modulate key physicochemical properties that are critical for a successful drug candidate.

PropertyTraditional GroupOSH BioisostereAdvantage
Lipophilicity (logP/logD) gem-Dimethyl (Lipophilic)Oxetane (Polar)Increases Aqueous Solubility: The ether oxygens act as H-bond acceptors, improving solubility and reducing lipophilicity.[4]
Metabolic Stability gem-Dimethyl, MorpholineOSH ScaffoldReduces Metabolic Lability: The strained, rigid scaffold is less susceptible to oxidative metabolism compared to flexible alkyl chains or the morpholine ring.[1][4]
Molecular Shape Carbonyl (Planar)Oxetane (3D)Improves 3D-character (Fsp³): Increases spatial complexity, which can lead to improved target selectivity and reduced off-target effects.
Basicity (for aza-OSH) Piperidine/Morpholine2-Oxa-6-azaspiro[3.3]heptaneModulates pKa: The pKa of the nitrogen is altered, which can be tuned to optimize target engagement and pharmacokinetic properties.[17]

Visualizing Bioisosterism

This diagram illustrates how the oxaspiro[3.3]heptane core serves as a structural surrogate for other common chemical motifs.

G cluster_0 Common Motifs cluster_1 Bioisosteric Replacement gem gem-Dimethyl (Metabolically labile, lipophilic) osh Oxaspiro[3.3]heptane (Metabolically stable, polar, rigid 3D) gem->osh replaces morph Morpholine (Metabolically labile) morph->osh replaces carbonyl Carbonyl (Planar, H-bond acceptor) carbonyl->osh replaces

Caption: Bioisosteric relationship of the OSH core to common chemical groups.

Detailed Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The following protocol is a representative, scalable synthesis adapted from established literature procedures for a key OSH building block.[14][15]

Objective: To synthesize 2-oxa-6-azaspiro[3.3]heptane, a versatile building block for drug discovery.

Overall Reaction:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol + p-Toluenesulfonamide --(Base)--> N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • N-Tosyl-2-oxa-6-azaspiro[3.3]heptane --(Reducing Agent)--> 2-Oxa-6-azaspiro[3.3]heptane

Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Materials:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA)

  • p-Toluenesulfonamide

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Water (deionized)

Procedure:

  • To a stirred solution of p-toluenesulfonamide (1.0 eq) in water and toluene, add sodium hydroxide (3.0 eq) and stir until dissolved.

  • Add a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.05 eq) in toluene to the reaction mixture.

  • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material. Causality: The basic aqueous conditions facilitate both the oxetane ring formation via Williamson ether synthesis and the azetidine formation by displacing the remaining two bromides with the sulfonamide nitrogen. Toluene acts as a water-immiscible solvent to control the reaction temperature at reflux.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-Tosyl-2-oxa-6-azaspiro[3.3]heptane as a white solid.

Step 2: Detosylation to yield 2-Oxa-6-azaspiro[3.3]heptane

Materials:

  • N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Magnesium turnings

  • Methanol

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • To a suspension of magnesium turnings (10 eq) in dry methanol under an inert atmosphere (e.g., Nitrogen or Argon), add the N-Tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. Causality: Magnesium in methanol is a classic reducing system for cleaving tosyl groups from amines. The reaction is a single-electron transfer process.

  • Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove magnesium salts, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified. Often, it is converted directly to a more stable salt (e.g., oxalate or sulfonate salt) for storage and handling by treating the crude amine with the corresponding acid.[18]

Conclusion and Future Outlook

The oxaspiro[3.3]heptane scaffold has successfully transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal. Its unique combination of rigidity, three-dimensionality, and polarity offers a compelling solution to many of the challenges faced in modern drug development, particularly concerning the improvement of aqueous solubility and metabolic stability. The development of robust and scalable synthetic routes has been critical to its widespread adoption.

Looking forward, the field is poised for further innovation. The development of enantioselective syntheses will be crucial for exploring the role of stereochemistry in target binding. Furthermore, the synthesis of novel OSH analogues with different heteroatom combinations and substitution patterns will continue to expand the available chemical space. As our understanding of the interplay between molecular properties and biological outcomes deepens, the rational design and application of scaffolds like oxaspiro[3.3]heptane will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

structural analysis of 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 6-Iodo-2-oxaspiro[3.3]heptane

Abstract

The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity. As a bioisosteric replacement for commonly used cyclic systems, it offers a strategy to modulate physicochemical properties and explore novel chemical space. This guide focuses on a specific, functionalized derivative, This compound , a versatile building block poised for further synthetic elaboration. While direct, comprehensive structural data for this exact molecule remains limited in public literature, this document synthesizes information from closely related analogues to provide a robust, inferred structural analysis. We will delve into its proposed synthesis, predict its spectroscopic signatures, and discuss the geometry of its core structure, grounding our analysis in field-proven insights and authoritative references.

Introduction: The Rise of the Spiro[3.3]heptane Scaffold

In the quest for novel drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, medicinal chemists have increasingly turned to sp³-rich, conformationally restricted scaffolds.[1] The spiro[3.3]heptane framework, featuring two fused cyclobutane rings, provides a rigid structure with well-defined exit vectors for substituents. Heterocyclic variants, such as the 2-oxaspiro[3.3]heptane core, are particularly valuable. The introduction of an oxygen atom can enhance polarity and aqueous solubility, crucial parameters in drug design.[2][3]

This compound represents a strategically functionalized version of this scaffold. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This makes it a valuable intermediate for the construction of diverse chemical libraries for high-throughput screening.

Synthesis Strategy: Accessing the Core via Iodocyclization

A robust and scalable synthesis is paramount for the utility of any chemical building block. For oxa-spirocycles, iodocyclization has proven to be a key and effective strategy.[4] Based on established methodologies, a plausible synthetic route to this compound is proposed.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(hydroxymethyl)-3-(iodomethyl)oxetane

  • This step would likely start from a precursor like 3,3-bis(hydroxymethyl)oxetane.

  • Selective mono-iodination would be required, potentially via activation of one hydroxyl group (e.g., as a tosylate) followed by nucleophilic substitution with iodide.

Step 2: Intramolecular Cyclization

  • The key ring-forming step would involve an intramolecular Williamson ether synthesis.

  • Treatment of 3-(hydroxymethyl)-3-(iodomethyl)oxetane with a suitable base (e.g., sodium hydride) would induce cyclization to form the 2-oxaspiro[3.3]heptane ring, with a hydroxyl group at the 6-position.

Step 3: Iodination of 2-Oxaspiro[3.3]heptan-6-ol

  • The final step would be the conversion of the hydroxyl group to the target iodide.

  • Standard methods such as the Appel reaction (using triphenylphosphine and iodine) or treatment with phosphorus triiodide would be suitable for this transformation.

The logical flow of this synthetic approach is depicted below.

G cluster_0 Proposed Synthetic Pathway Start 3,3-Bis(hydroxymethyl)oxetane Intermediate1 Mono-protected diol Start->Intermediate1 Protection Intermediate2 Mono-iodinated alcohol Intermediate1->Intermediate2 Iodination (e.g., Appel Rxn) Intermediate3 2-Oxaspiro[3.3]heptan-6-ol Intermediate2->Intermediate3 Deprotection & Cyclization (Base) Product This compound Intermediate3->Product Iodination (e.g., P/I2)

Caption: Proposed synthetic workflow for this compound.

In-Depth Structural Analysis

The structural properties of this compound are dictated by the rigid and strained nature of the fused four-membered rings.

Core Geometry and Conformational Analysis

The core 2-oxaspiro[3.3]heptane scaffold is highly rigid. X-ray crystallographic studies on analogous compounds, such as derivatives of 2-oxa-6-azaspiro[3.3]heptane, reveal that the two rings are nearly perpendicular to each other.[5] This orthogonal arrangement minimizes steric strain and defines the spatial orientation of substituents. The azetidine ring in a related benzonitrile derivative was found to be puckered, and this slight deviation from planarity is expected in the oxetane and cyclobutane rings of the target molecule as well.

This conformational restriction is a key feature exploited in drug design, as it reduces the entropic penalty upon binding to a biological target. The defined geometry allows for precise positioning of functional groups to interact with receptor pockets.

Predicted Spectroscopic Data

While a definitive experimental spectrum for this compound is not publicly available, we can predict its key spectroscopic features based on data from similar spiro[3.3]heptane derivatives.[6][7]

G cluster_0 Molecular Structure and Numbering img

Caption: Structure of 6-Iodo-2-oxaspiro[3.T]heptane with atom numbering.

Analysis Type Predicted Data Justification
¹H NMR δ 4.5-4.8 ppm (m, 4H, H1, H3): Protons adjacent to the ether oxygen. δ 4.2-4.5 ppm (m, 1H, H6): Proton on the carbon bearing the iodine atom, shifted downfield by the electronegative substituent. δ 2.5-3.0 ppm (m, 4H, H5, H7): Protons on the cyclobutane ring adjacent to the spirocenter and the iodinated carbon.Chemical shifts are inferred from known spectra of oxetanes and iodo-substituted cyclobutanes. The complex multiplicity arises from geminal and vicinal coupling in a rigid ring system.
¹³C NMR δ ~75-80 ppm (C1, C3): Carbons adjacent to the ether oxygen. δ ~40-45 ppm (C4): Spirocyclic quaternary carbon. δ ~35-40 ppm (C5, C7): Methylene carbons on the cyclobutane ring. δ ~15-20 ppm (C6): Carbon directly attached to iodine, significantly shielded.Shifts are based on the known effects of ether and iodo functionalities on carbon chemical shifts in aliphatic systems.
IR Spectroscopy ~1100-1050 cm⁻¹ (strong): C-O-C asymmetric stretching of the ether. ~600-500 cm⁻¹ (medium): C-I stretching vibration.These are characteristic vibrational frequencies for ether and alkyl iodide functional groups.
Mass Spec (EI) M⁺ at m/z 224: Molecular ion peak. Fragment at m/z 97: Loss of iodine radical (•I). Fragment at m/z 127: Iodine cation (I⁺).Fragmentation is predicted to occur at the weakest bond, the C-I bond.

Reactivity and Applications in Drug Development

The primary point of reactivity in this compound is the carbon-iodine bond. This functionality makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Potential Synthetic Transformations:
  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

  • Nucleophilic Substitution: The iodide can also serve as a leaving group in Sₙ2 reactions, although this is generally less facile on cyclobutane rings compared to acyclic systems.

The ability to perform these transformations allows researchers to rapidly generate a library of diverse analogues from a single, advanced intermediate. The rigid 2-oxaspiro[3.3]heptane core provides a stable platform to orient these newly introduced functional groups in well-defined three-dimensional space, which is a significant advantage in structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising, albeit not yet fully characterized, building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combined with the synthetic versatility of the iodo-substituent, makes it an attractive tool for exploring new chemical space. The structural analysis presented here, based on robust data from closely related analogues, provides a solid foundation for researchers looking to incorporate this novel scaffold into their synthetic programs. As the demand for non-flat, sp³-rich molecules continues to grow, the importance of functionalized spiro[3.3]heptanes like this iodo-derivative is set to increase significantly.

References

6-Iodo-2-oxaspiro[3.3]heptane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spiro[3.3]heptanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocycles, particularly strained systems like spiro[3.3]heptanes, have garnered significant attention for their ability to serve as rigid, non-aromatic bioisosteres for commonly used motifs such as piperidines and cyclohexanes.[1] The inherent rigidity of the spiro[3.3]heptane framework can lead to improved potency and selectivity for biological targets, while its three-dimensional nature often enhances physicochemical properties like solubility and metabolic stability. This guide focuses on a specific, functionalized member of this class: 6-Iodo-2-oxaspiro[3.3]heptane, a promising building block for the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a unique molecule featuring a spirocyclic system composed of an oxetane ring and a cyclobutane ring, with an iodine atom at the 6-position. This combination of a strained heterocyclic ether and a functionalized carbocycle presents a distinct set of properties valuable for synthetic diversification.

graph "Molecular Structure of this compound" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 2. General retrosynthetic analysis for the 2-oxaspiro[3.3]heptane scaffold.

For instance, the synthesis of related 2-oxa-6-azaspiro[3.3]heptane often starts from tribromoneopentyl alcohol, which undergoes treatment with a base to form the oxetane ring.[2] A similar strategy, starting from a different pentaerythritol-derived precursor, could likely be adapted for the synthesis of the 2-oxaspiro[3.3]heptane carbocyclic analogue.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by two primary reactive sites: the strained oxetane ring and the carbon-iodine bond.

1. Reactivity of the Oxetane Ring:

The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions.[3] This reactivity can be harnessed for further synthetic transformations.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxygen atom of the oxetane can be protonated, activating the ring towards nucleophilic attack. This can lead to the formation of 3,3-disubstituted cyclobutane derivatives.

```dot digraph "Oxetane Ring Opening" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=open, color="#34A853"];

}

References

Functionalized Oxaspiro[3.3]heptanes: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds.[1] The strategic incorporation of three-dimensional (3D) molecular frameworks has emerged as a powerful approach to unlock previously inaccessible chemical space and address the shortcomings of traditional drug design. Among the rising stars in this paradigm shift are strained spiro heterocycles, with the oxaspiro[3.3]heptane scaffold and its heteroatom-containing analogues taking a prominent position.[2][3]

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of oxaspiro[3.3]heptanes, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a holistic understanding of this pivotal molecular scaffold.

The inherent rigidity and defined three-dimensional geometry of the oxaspiro[3.3]heptane core offer a unique platform for the precise spatial arrangement of functional groups.[4] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of heteroatoms into the spirocyclic system can modulate key drug-like properties such as solubility, metabolic stability, and polarity.[5]

Core Synthesis of the Oxaspiro[3.3]heptane Scaffold: Building the Foundation

The construction of the oxaspiro[3.3]heptane core can be achieved through a variety of synthetic strategies, each with its own advantages and substrate scope. A notable and scalable approach involves a multi-step sequence starting from 3-oxocyclobutane-1-carboxylic acid.[2][6]

A representative synthetic workflow is depicted below:

Synthesis_of_1-Oxaspiro[3.3]heptane cluster_0 Step 1: Olefination, Reduction & Protection cluster_1 Step 2: Epoxidation cluster_2 Step 3: Spirocycle Formation cluster_3 Step 4: Deprotection A 3-Oxocyclobutane- 1-carboxylic acid B Exocyclic alkene A->B  Wittig Olefination,  Reduction,  Benzyl Protection   C Epoxide B->C  m-CPBA   D Protected 1-Oxaspiro[3.3]heptane C->D  Corey-Chaikovsky  Epoxide Expansion   E 1-Oxaspiro[3.3]heptane Derivative D->E  Benzyl-deprotection   Functionalization_Workflow cluster_0 Reduction & Derivatization cluster_1 Direct Derivatization A Spiro[3.3]heptanone Derivative B Wolff-Kishner Reduction A->B H Reductive Amination A->H J Wittig Reaction A->J C Bromide Intermediate B->C D Organolithium Intermediate C->D E Carboxylic Acid D->E  CO₂ (dry ice)   F Boronic Acid D->F  B(OMe)₃   G Aniline (via Curtius Reaction) E->G I Amine Derivative H->I K Alkene Derivative J->K

References

An In-Depth Technical Guide to the Stability and Reactivity of 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spiro[3.3]heptanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, strained spirocyclic systems have garnered significant attention for their ability to serve as bioisosteres for common carbocyclic and heterocyclic motifs, while offering improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The rigid spiro[3.3]heptane framework, in particular, has emerged as a valuable building block in the design of new therapeutic agents.[2] This guide focuses on a key derivative of this family, 6-Iodo-2-oxaspiro[3.3]heptane, a versatile intermediate poised for a variety of chemical transformations. Its unique architecture, combining a strained cyclobutane ring, a reactive secondary iodide, and an oxetane moiety, presents both opportunities and challenges in synthetic chemistry. Understanding the interplay between the stability of the spirocyclic core and the reactivity of the carbon-iodine bond is crucial for its effective utilization in the synthesis of complex molecules for drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a unique molecule featuring a central quaternary carbon atom shared by a cyclobutane and an oxetane ring. The presence of the iodine atom at the 6-position of the cyclobutane ring introduces a reactive handle for a multitude of chemical transformations.

PropertyValueSource
Molecular Formula C₆H₉ION/A
Molecular Weight 224.04 g/mol N/A
Appearance Not specifiedN/A
Storage Conditions 4°C, protect from lightN/A

This table summarizes the basic physicochemical properties of this compound.

The strained nature of the spiro[3.3]heptane core significantly influences the reactivity of the C-I bond. The inherent ring strain of the two four-membered rings can impact the transition state energies of reactions at the 6-position.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for designing synthetic routes that preserve its core structure. The molecule's stability is primarily influenced by the oxetane ring and the carbon-iodine bond.

Thermal and Photochemical Stability
Chemical Stability: pH and Reagent Compatibility

The 2-oxaspiro[3.3]heptane core exhibits good stability under neutral and mildly basic conditions. However, the oxetane ring is susceptible to ring-opening reactions under strongly acidic conditions. This reactivity is a general characteristic of oxetanes and should be a key consideration when planning synthetic transformations.

The stability of the related 2-oxa-6-azaspiro[3.3]heptane has been studied, and it has been found that its isolation as a sulfonate salt leads to a more stable and soluble product compared to the oxalate salt.[3][4] This suggests that the choice of counter-ion can be crucial for the stability of spiro[3.3]heptane derivatives, a principle that may extend to intermediates and products derived from this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-iodine bond, which can participate in a variety of transformations, including nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and radical reactions. The strained spirocyclic framework can influence the kinetics and outcomes of these reactions.

Nucleophilic Substitution Reactions

The secondary iodide in this compound is a potential site for nucleophilic substitution. However, the steric hindrance imposed by the spirocyclic core may necessitate harsher reaction conditions compared to acyclic secondary iodides.

Diagram: Nucleophilic Substitution at the 6-Position

G Substrate This compound Product 6-Substituted-2-oxaspiro[3.3]heptane Substrate->Product SN2 Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product LeavingGroup Iodide Ion (I-)

Caption: General scheme for nucleophilic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. As a secondary alkyl iodide, this compound is a suitable substrate for these transformations, including Sonogashira and Suzuki couplings.

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne. While this reaction is well-established for aryl and vinyl halides, its application to unactivated secondary alkyl iodides has been more challenging. Recent advancements have demonstrated the feasibility of such couplings using nickel or iron catalysts.[5][6]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of this compound (Hypothetical Protocol based on literature for secondary alkyl iodides)

This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of non-activated secondary alkyl iodides and should be optimized for this specific substrate.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Ni(cod)₂ (5 mol%)

  • PyBox ligand (10 mol%)

  • CuI (10 mol%)

  • Anhydrous, degassed solvent (e.g., NMP or DMA)

  • Base (e.g., K₂CO₃, 2.0 equiv)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ni(cod)₂ (5 mol%), PyBox ligand (10 mol%), and CuI (10 mol%).

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. The development of nickel-catalyzed methods has enabled the coupling of unactivated secondary alkyl halides.[7][8][9]

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-Pd(II)-X\nLn R-Pd(II)-X Ln Oxidative\nAddition->R-Pd(II)-X\nLn Transmetalation Transmetalation R-Pd(II)-X\nLn->Transmetalation R'-B(OR)2 R-Pd(II)-R'\nLn R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R'\nLn Reductive\nElimination Reductive Elimination R-Pd(II)-R'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Radical Reactions

The C-I bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations. Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating alkyl radicals from alkyl iodides.[10][11][12] These radicals can then participate in a variety of reactions, including additions to alkenes and alkynes, and hydrogen atom transfer processes. The radical functionalization of a related 3-iodooxetane has been reported, suggesting that the oxetane ring is stable under these conditions.[7]

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for converting organic halides into organolithium reagents, which are versatile nucleophiles. This reaction is typically very fast, especially with iodides.[13][14][15][16] The resulting 6-lithio-2-oxaspiro[3.3]heptane could be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position.

Experimental Workflow: Lithium-Halogen Exchange and Electrophilic Quench

G Start This compound Step1 Add n-BuLi or t-BuLi in THF at -78 °C Start->Step1 Intermediate 6-Lithio-2-oxaspiro[3.3]heptane Step1->Intermediate Step2 Add Electrophile (e.g., CO2, Aldehyde) Intermediate->Step2 Product 6-Substituted-2-oxaspiro[3.3]heptane Step2->Product

References

An In-depth Technical Guide to the Mechanism of Iodocyclization in Oxaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxaspirocycles in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is an ever-increasing demand for molecular scaffolds that exhibit enhanced three-dimensionality, moving away from the "flatland" of traditional aromatic and heteroaromatic compounds.[1][2] Oxaspirocycles, carbocyclic or heterocyclic ring systems linked by a single common carbon atom to an oxygen-containing ring, have emerged as a class of privileged structures that offer unique spatial arrangements and improved physicochemical properties.[2][3] The incorporation of an oxygen atom into the spirocyclic framework can significantly enhance aqueous solubility and reduce lipophilicity, key attributes for favorable pharmacokinetics.[2][4] The synthesis of these intricate architectures, however, presents a considerable challenge to synthetic chemists. Among the various synthetic strategies, iodocyclization has proven to be a particularly powerful and versatile tool for the construction of oxaspirocycles.[2][3] This in-depth technical guide will provide a comprehensive overview of the mechanism of iodocyclization in oxaspirocycle synthesis, detailing the underlying principles, stereochemical considerations, experimental protocols, and applications in the development of novel therapeutics.

The Core Mechanism of Iodocyclization: A Stepwise Exploration

Iodocyclization is an electrophilic cyclization reaction wherein an alkene-containing substrate bearing a tethered nucleophile, in this case, a hydroxyl group, reacts with an electrophilic iodine source to form a cyclic product.[5] The generally accepted mechanism for the iodocyclization of unsaturated alcohols to form oxaspirocycles proceeds through a series of well-defined steps:

  • Activation of the Alkene: The reaction is initiated by the electrophilic attack of an iodine species (I+) on the carbon-carbon double bond of the substrate. This results in the formation of a cyclic iodonium ion intermediate.[5][6] The formation of this three-membered ring is a key step that sets the stage for the subsequent intramolecular cyclization.

  • Intramolecular Nucleophilic Attack: The tethered hydroxyl group, acting as an intramolecular nucleophile, attacks one of the carbon atoms of the iodonium ion. This nucleophilic attack typically proceeds in an anti-fashion relative to the iodonium ion, leading to the opening of the three-membered ring and the formation of a new carbon-oxygen bond.[5][6]

  • Spirocyclization and Product Formation: The intramolecular attack of the hydroxyl group results in the formation of the oxaspirocyclic ring system. The stereochemistry of the final product is dictated by the geometry of the starting alkene and the stereochemical course of the nucleophilic attack.

Iodocyclization_Mechanism cluster_start Starting Materials Unsaturated_Alcohol Unsaturated Alcohol Iodonium_Ion Iodonium Ion Intermediate Unsaturated_Alcohol->Iodonium_Ion Electrophilic Attack Iodine_Source Electrophilic Iodine Source (e.g., I₂, NIS) Iodine_Source->Iodonium_Ion Oxaspirocycle_Product Iodinated Oxaspirocycle Iodonium_Ion->Oxaspirocycle_Product Intramolecular Nucleophilic Attack (Anti-addition) caption Figure 1: General mechanism of iodocyclization for oxaspirocycle synthesis.

Caption: Figure 1: General mechanism of iodocyclization for oxaspirocycle synthesis.

Controlling Stereoselectivity in Oxaspirocycle Synthesis

The formation of multiple stereocenters during the iodocyclization reaction necessitates a thorough understanding and control of stereoselectivity. Both diastereoselectivity and enantioselectivity are crucial aspects to consider for the synthesis of biologically active molecules.

Diastereoselectivity

The relative stereochemistry of the newly formed stereocenters is largely influenced by the geometry of the starting alkene and the conformational preferences of the transition state during the cyclization step. The anti-addition of the hydroxyl group to the iodonium ion is a general and reliable stereochemical outcome.[5] The diastereoselectivity can often be predicted using established models for electrophilic additions to alkenes.

Enantioselectivity

Achieving high levels of enantioselectivity in iodocyclization reactions typically requires the use of chiral catalysts or auxiliaries. Recent advancements have demonstrated that the use of additives can significantly influence the stereochemical outcome. For instance, in certain systems, the addition of sodium iodide (NaI) can promote the formation of one enantiomer, while the use of triphenylphosphine sulfide (PPh3S) can favor the opposite enantiomer, even with the same chiral catalyst.[1][7] This additive-controlled stereodivergence offers a powerful tool for accessing both enantiomers of a desired oxaspirocycle from a common precursor.[1][7]

Experimental Protocol: A Practical Guide

The following is a representative experimental protocol for the iodocyclization of an unsaturated alcohol to form an oxaspirocycle, based on procedures reported in the literature.[2][8]

General Procedure for Iodocyclization
  • Reaction Setup: To a solution of the unsaturated alcohol (1.0 equiv) in an appropriate solvent (e.g., acetonitrile) is added a base (e.g., NaHCO3, 3.0 equiv).

  • Addition of Iodine Source: Molecular iodine (I2, 3.0 equiv) or another electrophilic iodine source such as N-iodosuccinimide (NIS) is added to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxaspirocycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Unsaturated Alcohol and Base in Solvent Add_Iodine Add Electrophilic Iodine Source Start->Add_Iodine Stir Stir at Room Temperature Add_Iodine->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Oxaspirocycle Purify->Product caption Figure 2: A typical experimental workflow for iodocyclization.

Caption: Figure 2: A typical experimental workflow for iodocyclization.

Influence of Reaction Parameters on Iodocyclization

The success and outcome of the iodocyclization reaction are highly dependent on various experimental parameters. A summary of the key factors is presented in the table below.

ParameterVariationEffect on ReactionReferences
Iodine Source I₂, NIS, IClCan influence reactivity and selectivity. NIS is often milder and easier to handle.[9]
Base NaHCO₃, K₂CO₃, Et₃NNeutralizes the acid produced during the reaction and can influence the rate and stereoselectivity.[2][3]
Solvent Acetonitrile, Dichloromethane, THFCan affect the solubility of reagents and influence the reaction rate and stereochemical outcome.[2][3]
Temperature Room temperature to elevated temperaturesHigher temperatures can increase the reaction rate but may lead to side products.[2]
Substrate Structure Alkene substitution, tether lengthThe structure of the unsaturated alcohol determines the ring size and substitution pattern of the oxaspirocycle.[2][8]

Applications in Drug Discovery and Development

The unique three-dimensional structures and favorable physicochemical properties of oxaspirocycles make them attractive scaffolds for the development of new therapeutic agents.[10][11] The iodocyclization methodology has been instrumental in the synthesis of a variety of biologically active oxaspirocycles. For instance, oxaspirocyclic analogues of the antihypertensive drug terazosin have been synthesized and shown to possess potent biological activity.[2][4] Furthermore, the spirocyclic core is present in several FDA-approved drugs, highlighting the importance of this structural motif in medicinal chemistry.[10][11][12] While a direct synthesis of an FDA-approved drug using iodocyclization to form the oxaspirocycle core is not prominently featured in the reviewed literature, the methodology provides a powerful platform for the discovery and development of new drug candidates with improved properties.

Conclusion and Future Outlook

Iodocyclization has emerged as a robust and reliable method for the synthesis of complex and medicinally relevant oxaspirocycles. The reaction proceeds through a well-understood mechanism involving the formation of an iodonium ion intermediate, followed by intramolecular nucleophilic attack. The ability to control the stereochemical outcome of the reaction through the judicious choice of reagents and reaction conditions further enhances its synthetic utility. As the demand for novel three-dimensional molecular scaffolds in drug discovery continues to grow, it is anticipated that the application of iodocyclization in the synthesis of oxaspirocycles will play an increasingly important role in the development of the next generation of therapeutics. Future research in this area will likely focus on the development of more efficient and highly enantioselective catalytic systems, as well as the application of this methodology to the synthesis of a broader range of complex natural products and drug candidates.

References

Methodological & Application

Application Notes and Protocols: 6-Iodo-2-oxaspiro[3.3]heptane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is relentless. Saturated spirocycles have emerged as compelling bioisosteres for traditional aromatic and flat heterocyclic rings, offering a unique three-dimensional exit vector geometry that can enhance target engagement and improve properties such as solubility and metabolic stability. The spiro[3.3]heptane motif, in particular, has garnered significant attention for its rigid structure and its ability to mimic phenyl rings in bioactive compounds.[1] Among its heterocyclic variants, the 2-oxaspiro[3.3]heptane core is of particular interest as a polar equivalent of the gem-dimethyl group and a valuable alternative to morpholine.[2]

This guide focuses on a key functionalized building block: 6-Iodo-2-oxaspiro[3.3]heptane (CAS 1363381-15-0). This compound serves as a versatile precursor for the introduction of the 2-oxaspiro[3.3]heptane moiety into a diverse array of molecules through modern cross-coupling methodologies. The presence of the iodine atom provides a reactive handle for palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of predictability and functional group tolerance. These application notes will provide a detailed overview of the synthesis and utility of this compound, complete with mechanistic insights and detailed experimental protocols for its application in key synthetic transformations.

Proposed Synthesis of this compound

While this compound is commercially available from several suppliers, a scalable synthesis is crucial for its widespread application.[3][4][5][6] A plausible and efficient synthetic route can be envisioned starting from 2-oxaspiro[3.3]heptan-6-ol, which can be prepared from commercially available starting materials. The conversion of the alcohol to the corresponding iodide can be achieved under standard conditions.

A potential synthetic pathway is outlined below:

Synthesis_of_6_Iodo_2_oxaspiro_3_3_heptane start 2-Oxaspiro[3.3]heptan-6-ol reagents I2, PPh3, Imidazole DCM, rt start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of the 2-oxaspiro[3.3]heptane scaffold onto a wide range of molecular architectures, making it an invaluable tool in the synthesis of novel chemical entities for drug discovery and materials science.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives provides access to a range of 6-aryl- and 6-vinyl-2-oxaspiro[3.3]heptanes.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) species.

Suzuki_Miyaura_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_intermediate R-Pd(II)L2-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Base pd_r_r_prime R-Pd(II)L2-R' transmetalation->pd_r_r_prime boronic_acid R'B(OR)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid6-Phenyl-2-oxaspiro[3.3]heptane85
24-Fluorophenylboronic acid6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane82
3Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-2-oxaspiro[3.3]heptane75
4Vinylboronic acid pinacol ester6-Vinyl-2-oxaspiro[3.3]heptane78

Table 1: Representative examples of Suzuki-Miyaura coupling with this compound.

Sonogashira Coupling: Formation of C(sp)-C(sp³) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a direct route to 6-alkynyl-2-oxaspiro[3.3]heptanes, which are versatile intermediates for further transformations.

Mechanism: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate R-Pd(II)L2-I pd0->pd_intermediate R-I pd_alkynyl R-Pd(II)L2-C≡CR' pd_intermediate->pd_alkynyl Cu-C≡CR' pd_alkynyl->pd0 Reductive Elimination R-C≡CR' cu_halide CuI cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide HC≡CR', Base cu_acetylide->cu_halide Buchwald_Hartwig_Amination_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_intermediate R-Pd(II)L2-I oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [R-Pd(II)L2(NHR'R'')]⁺I⁻ amine_coordination->pd_amine_complex amine R'R''NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)L2(NR'R'') deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product R-NR'R'' reductive_elimination->product

References

The Strategic Application of 6-Iodo-2-oxaspiro[3.3]heptane in Medicinal Chemistry: A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with the 2-Oxaspiro[3.3]heptane Scaffold

In the contemporary landscape of drug discovery, there is a decisive shift away from "flat" aromatic compounds towards molecules with greater three-dimensionality (3D)[1]. Saturated spirocyclic systems, particularly the 2-oxaspiro[3.3]heptane motif, have emerged as powerful tools for medicinal chemists. This strained spirocyclic ether offers a unique combination of structural rigidity and desirable physicochemical properties. Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and reduced lipophilicity, all of which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles[1][2]. The 2-oxaspiro[3.3]heptane scaffold is often employed as a bioisosteric replacement for more common functionalities like morpholine, piperidine, or gem-dimethyl groups, providing a novel avenue to escape the confines of flatland chemistry and explore new, patentable chemical space.

This guide focuses on a particularly valuable derivative: 6-Iodo-2-oxaspiro[3.3]heptane. The introduction of an iodine atom at the 6-position transforms the parent scaffold into a highly versatile building block. The carbon-iodine bond serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient incorporation of the 2-oxaspiro[3.3]heptane moiety into complex molecular architectures. This application note will provide a detailed overview of the strategic advantages of using this compound, along with robust protocols for its application in key C-C and C-N bond-forming reactions.

The Synthetic Utility of this compound

While the direct synthesis of this compound is not extensively documented, a plausible and practical synthetic route can be envisioned from known precursors. A common strategy for the synthesis of functionalized spiro[3.3]heptanes involves the use of cyclobutanone derivatives[3]. A hypothetical, yet chemically sound, pathway to this compound would likely commence with a 6-hydroxy-2-oxaspiro[3.3]heptane precursor. This alcohol could then be converted to the corresponding iodide under mild conditions.

Proposed Synthesis of this compound

A feasible approach to 6-hydroxy-2-oxaspiro[3.3]heptane could involve a multi-step synthesis starting from a suitably protected 3-oxocyclobutanone. The subsequent conversion of the hydroxyl group to an iodide can be achieved using standard iodination conditions, such as the Appel reaction (triphenylphosphine and iodine) or by using sodium iodide with a Lewis acid catalyst. These methods are known for their efficiency in converting alcohols to iodides with inversion of stereochemistry where applicable[4].

Physicochemical Properties: A Comparative Overview

The strategic replacement of common cyclic systems with the 2-oxaspiro[3.3]heptane moiety can significantly enhance the drug-like properties of a molecule. The table below provides a comparative summary of key physicochemical parameters.

FeaturePhenylCyclohexylMorpholine2-Oxaspiro[3.3]heptane
Fraction of sp³ carbons (Fsp³) 01.01.01.0
Lipophilicity (cLogP) ~2.0~3.5~-1.0Lower than cyclohexyl
Aqueous Solubility LowVery LowHighImproved over carbocycles
Metabolic Stability Prone to oxidationProne to oxidationGenerally stableOften enhanced
Molecular Rigidity PlanarFlexibleFlexibleRigid

Application in Cross-Coupling Reactions: Protocols and Methodologies

The true synthetic power of this compound lies in its utility as a coupling partner in palladium-catalyzed reactions. The carbon-iodine bond is sufficiently reactive to participate in a range of transformations, allowing for the precise installation of the 2-oxaspiro[3.3]heptane scaffold onto aromatic, heteroaromatic, or vinylic systems.

Below are detailed, generalized protocols for key cross-coupling reactions utilizing this compound. These protocols are based on established methodologies for similar sp³-hybridized iodides.

Protocol 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds[5][6]. The coupling of this compound with various aryl or vinyl boronic acids or their esters provides a direct route to novel compounds with enhanced 3D character.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 6-Aryl/Vinyl-2-oxaspiro[3.3]heptane This compound->Product + Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl/Vinyl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the boronic acid/ester, the palladium catalyst, ligand (if used), and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation

The Sonogashira coupling is an effective method for the synthesis of alkynes, which are themselves versatile intermediates in organic synthesis[7][8]. Coupling this compound with a terminal alkyne introduces an alkynyl substituent onto the spirocyclic core.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 6-Alkynyl-2-oxaspiro[3.3]heptane This compound->Product + Alkyne R-C≡CH Alkyne->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Product Base Base (Amine) Base->Product Solvent Solvent Solvent->Product

Figure 2: General scheme for the Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (2-5 eq, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) cocatalyst in the anhydrous solvent.

  • Add the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of a vast array of anilines, arylamines, and their derivatives[9][10]. The coupling of this compound with primary or secondary amines provides access to novel spirocyclic amines.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 6-Amino-2-oxaspiro[3.3]heptane This compound->Product + Amine R¹R²NH Amine->Product Catalyst Pd Precatalyst Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Figure 3: General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, Buchwald ligands) (1.2 - 6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a glovebox or under a rigorously inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired spirocyclic amine.

Conclusion

This compound represents a highly valuable, albeit currently underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure, combined with the synthetic versatility afforded by the iodo-substituent, makes it an ideal tool for introducing the beneficial 2-oxaspiro[3.3]heptane motif into drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to leverage this powerful building block in their drug discovery programs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics with improved physicochemical and pharmacological properties.

References

Application Notes and Protocols for Reactions with 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of the 2-Oxaspiro[3.3]heptane Motif

The spiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a bioisostere for commonly used carbocyclic and heterocyclic rings. Its rigid, three-dimensional structure provides a unique vectoral projection of substituents, which can lead to improved pharmacological properties such as enhanced binding affinity, metabolic stability, and aqueous solubility. The introduction of a heteroatom, as in 2-oxaspiro[3.3]heptane, further modulates these properties, making it an attractive building block in drug discovery programs.

6-Iodo-2-oxaspiro[3.3]heptane is a key intermediate that allows for the introduction of a wide range of functionalities onto this valuable scaffold through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This guide provides detailed experimental protocols for key reactions of this compound, offering insights into the rationale behind the procedural steps and highlighting critical parameters for successful execution.

Safety Precautions and Handling

Working with iodoalkanes like this compound requires adherence to strict safety protocols.

General Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[1]

  • Avoid inhalation of vapors and contact with skin and eyes.[2] In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.

  • Keep the compound away from heat, light, and incompatible materials.[3]

Waste Disposal:

  • Dispose of all waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the introduction of aryl, alkynyl, and other organic moieties, significantly expanding the accessible chemical space for this scaffold.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryl and related structures.

Reaction Principle: The catalytic cycle involves the oxidative addition of the iodoalkane to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine this compound, Boronic Acid, Base, and Solvent degas Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Synthesis of 6-Phenyl-2-oxaspiro[3.3]heptane

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane and Water (or another suitable solvent system like toluene/water)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 6-phenyl-2-oxaspiro[3.3]heptane.

  • Rationale for Experimental Choices:

    • Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.

    • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.

    • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

ParameterConditionRationale
Catalyst Pd(OAc)₂ with a phosphine ligandProvides the active Pd(0) species in situ.
Boron Source Phenylboronic acidReadily available and effective coupling partner.
Base K₂CO₃ or Cs₂CO₃Facilitates the transmetalation step.
Solvent Dioxane/WaterSolubilizes both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Scaffolds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing linear alkyne functionalities.

Reaction Principle: The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex R-Pd(II)-C≡CR'(L)₂ transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerated product R-C≡CR' reductive_elimination->product cu_catalyst Cu(I) cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide + Alkyne, Base alkyne H-C≡CR' cu_acetylide->transmetalation To Pd Cycle base Base Nucleophilic_Substitution_Workflow cluster_setup Reaction Setup cluster_reaction_exec Reaction Execution cluster_workup_purify Work-up & Purification combine Combine this compound and Nucleophile in Solvent add_base Add Base (if required) combine->add_base heat_stir Heat and Stir Reaction Mixture add_base->heat_stir monitor_prog Monitor Progress (TLC/LC-MS) heat_stir->monitor_prog quench_extract Aqueous Work-up and Extraction monitor_prog->quench_extract purify_prod Purify by Chromatography or Distillation quench_extract->purify_prod

References

Application Notes and Protocols for the Derivatization of 6-Iodo-2-oxaspiro[3.3]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2-Oxaspiro[3.3]heptane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the emerging structural motifs, the 2-oxaspiro[3.3]heptane moiety has garnered significant attention. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, often leading to improved metabolic stability, reduced lipophilicity, and increased aqueous solubility.[1][2][3] These characteristics are highly desirable in the development of drug candidates with favorable pharmacokinetic profiles. The spirocyclic nature of this scaffold provides well-defined exit vectors for substituents, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[1][3]

The introduction of an iodine atom at the 6-position of the 2-oxaspiro[3.3]heptane core transforms this scaffold into a versatile building block for medicinal chemists. The carbon-iodine bond serves as a highly effective synthetic handle, enabling a wide array of derivatization reactions. This allows for the systematic exploration of the chemical space around the core, a critical process in structure-activity relationship (SAR) studies and lead optimization. This guide provides detailed protocols for the derivatization of 6-iodo-2-oxaspiro[3.3]heptane, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of the C-I Bond for Derivatization

The utility of this compound as a synthetic intermediate stems from the reactivity of the carbon-iodine bond. This bond is relatively weak compared to carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is the crucial first step in many cross-coupling reactions. Consequently, reactions involving alkyl iodides often proceed under milder conditions and with higher efficiency than their bromo or chloro counterparts. This enhanced reactivity is particularly beneficial when working with complex molecules or sensitive functional groups, which are common in drug discovery programs.

The following sections will detail protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Buchwald-Hartwig amination for the synthesis of C-N bonds with amines, and the Sonogashira coupling for the creation of C-C bonds with terminal alkynes.

Derivatization Strategies: A Workflow for Drug Discovery

The derivatization of this compound is a gateway to a diverse library of novel compounds. The general workflow for utilizing this building block in a drug discovery program is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization Start This compound Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Library Diverse Library of Analogs Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the derivatization of this compound in drug discovery.

Protocols for Derivatization

The following protocols are intended as a starting point and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified, and all glassware should be thoroughly dried.

Suzuki-Miyaura Coupling: Formation of C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is widely used in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.[4][5]

Reaction Scheme:

G cluster_0 cluster_1 Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Ar-B(OH)₂ Plus1->Reactant2 Arrow Pd Catalyst, Base Solvent, Heat Reactant2->Arrow Product 6-Aryl-2-oxaspiro[3.3]heptane Arrow->Product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF). The choice of solvent can significantly impact the reaction efficiency.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-2-oxaspiro[3.3]heptane derivative.

Table 1: Typical Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for C(sp³)-C(sp²) coupling.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is often optimal.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed.
Buchwald-Hartwig Amination: Formation of C(sp³)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[6][7][8][9] This reaction is invaluable for the synthesis of anilines and other amine-containing compounds, which are prevalent in pharmaceuticals.

Reaction Scheme:

G cluster_0 cluster_1 Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 R¹R²NH Plus1->Reactant2 Arrow Pd Catalyst, Ligand Base, Solvent, Heat Reactant2->Arrow Product 6-(R¹R²N)-2-oxaspiro[3.3]heptane Arrow->Product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Detailed Protocol:

  • Catalyst Pre-formation (if necessary): In a glovebox or under a strictly inert atmosphere, pre-form the active palladium catalyst by mixing a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Reagent Addition: To a dry reaction vessel, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), the pre-formed catalyst or the palladium source and ligand (1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5-2.5 equiv).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to afford the desired amino-substituted product.

Table 2: Typical Buchwald-Hartwig Amination Conditions

ParameterConditionRationale
Catalyst Pd₂(dba)₃ + LigandThe choice of ligand is crucial for reactivity and scope.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are generally effective.
Base NaOtBu, K₃PO₄, LHMDSA strong base is required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often required for less reactive amines.
Sonogashira Coupling: Formation of C(sp³)–C(sp) Bonds

The Sonogashira coupling provides a direct route to couple terminal alkynes with organic halides, a transformation of great importance in the synthesis of conjugated enynes and arylalkynes.[10][11][12][13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11][14]

Reaction Scheme:

G cluster_0 cluster_1 Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 R-C≡CH Plus1->Reactant2 Arrow Pd Catalyst, Cu(I) salt Base, Solvent Reactant2->Arrow Product 6-(R-C≡C)-2-oxaspiro[3.3]heptane Arrow->Product

Caption: General scheme for the Sonogashira coupling of this compound.

Detailed Protocol:

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF, THF, or triethylamine).

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts. Further wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate the desired alkynyl-substituted spirocycle.

Table 3: Typical Sonogashira Coupling Conditions

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard palladium catalysts for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, i-Pr₂NEtActs as both a base and a solvent.
Solvent DMF, THF, Et₃NAnhydrous conditions are important.
Temperature Room Temperature to 60 °CGenerally milder conditions compared to other couplings.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for the derivatization of this scaffold. The ability to readily introduce a wide range of substituents allows for the systematic exploration of chemical space and the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for the development of the next generation of therapeutics.

References

The Spirocyclic Linchpin: Application of 6-Iodo-2-oxaspiro[3.3]heptane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Spirocycle in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the motifs that have garnered significant attention are strained spirocycles, which offer a rigid, three-dimensional architecture.[1][2] The 2-oxaspiro[3.3]heptane framework, in particular, has emerged as a valuable building block. Its incorporation into bioactive molecules can lead to improved properties such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property positions.[3][4] This spirocyclic system can be considered a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities, often with beneficial effects on the overall molecular profile.[5]

However, the parent 2-oxaspiro[3.3]heptane is relatively inert. To unlock its full potential as a versatile synthetic intermediate, it must be functionalized with a reactive handle that allows for its seamless integration into complex molecular architectures. This is where 6-Iodo-2-oxaspiro[3.3]heptane proves its strategic importance. The iodine atom, being an excellent leaving group, transforms the spirocycle into a potent electrophile, primed for a variety of bond-forming reactions. This application note provides a technical guide to the synthesis and synthetic applications of this compound, complete with detailed protocols for its use in constructing molecules of biological interest.

Strategic Synthesis of this compound

The preparation of this compound can be efficiently achieved from a more readily available precursor, 6-Bromo-2-oxaspiro[3.3]heptane, via a Finkelstein reaction. This nucleophilic substitution reaction takes advantage of the differential solubility of sodium halides in acetone to drive the equilibrium towards the desired iodo-substituted product.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Bromo-2-oxaspiro[3.3]heptane

  • Potassium Iodide (KI)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 6-Bromo-2-oxaspiro[3.3]heptane (1.0 equivalent) in anhydrous acetone, add potassium iodide (1.5 equivalents).

  • Heat the reaction mixture at reflux with vigorous stirring for 24 hours. The formation of a precipitate (potassium bromide) will be observed.

  • After cooling to room temperature, filter the reaction mixture to remove the potassium bromide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The crude product can be purified by vacuum distillation to afford pure this compound.

Causality and Insights: The choice of acetone as the solvent is critical. Potassium iodide is soluble in acetone, while the potassium bromide byproduct is not. This insolubility of KBr shifts the reaction equilibrium to the right, ensuring a high conversion to the iodo-spirocycle, in accordance with Le Châtelier's principle.

Application in Bioactive Molecule Synthesis: Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the iodine.[6] This allows for two major classes of reactions that are cornerstones of medicinal chemistry: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Substitution Reactions

The C-I bond in this compound is susceptible to attack by a wide range of nucleophiles in a classic SN2 reaction.[7][8] This provides a direct and efficient method for introducing the spirocyclic oxetane moiety onto heteroatoms, forming ethers, amines, and thioethers.

Workflow for Nucleophilic Substitution

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product IodoSpiro This compound Base Base (e.g., NaH, K2CO3) IodoSpiro->Base Reacts with Product Functionalized Spirocycle IodoSpiro->Product SN2 Attack Nucleophile Nucleophile (R-OH, R-NH2, R-SH) Nucleophile->Base Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF, THF) Solvent->Product Reaction Medium

Caption: Workflow for SN2 reactions of this compound.

Protocol: Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol describes the synthesis of an aryl-ether linked 2-oxaspiro[3.3]heptane, a common structural motif in bioactive molecules.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Nitrogen or Argon supply

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness through Causality: The use of a strong base like NaH is essential to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide. A polar aprotic solvent like DMF is chosen because it solvates the sodium cation, leaving the phenoxide anion "naked" and highly reactive, thus accelerating the SN2 reaction.[9]

ParameterConditionRationale
Nucleophile Phenols, Alcohols, Thiols, AminesA wide range of nucleophiles can be used.
Base NaH, K₂CO₃, Cs₂CO₃Choice depends on the pKa of the nucleophile.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are ideal for SN2 reactions.
Temperature Room Temp. to 80 °CHigher temperatures may be needed for less reactive nucleophiles.

Table 1: General Conditions for Nucleophilic Substitution Reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond of this compound can participate in various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[5] This is particularly valuable for synthesizing analogs of bioactive molecules where an aromatic or heteroaromatic ring is directly attached to the spirocyclic core. The Suzuki-Miyaura coupling is a prime example of this powerful transformation.[10]

Reaction Scheme: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product IodoSpiro This compound Catalyst Pd or Ni Catalyst IodoSpiro->Catalyst + BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst + CoupledProduct 6-Aryl-2-oxaspiro[3.3]heptane Catalyst->CoupledProduct Heat, Solvent Ligand Ligand Base Base (e.g., K3PO4)

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol details a nickel-catalyzed cross-coupling reaction, which can be a more cost-effective alternative to palladium catalysis.[10]

Materials:

  • This compound

  • (2,6-difluoro-4-pyridyl)boronic acid

  • Nickel(II) iodide (NiI₂)

  • trans-2-Aminocyclohexanol hydrochloride (ligand)

  • Sodium hexamethyldisilazane (NaHMDS) (base)

  • Isopropanol (solvent)

  • Microwave vial

Procedure:

  • To a microwave vial, add (2,6-difluoro-4-pyridyl)boronic acid (2.0 equivalents), Nickel(II) iodide (0.06 equivalents), and trans-2-aminocyclohexanol hydrochloride (0.06 equivalents).

  • Add sodium hexamethyldisilazane (2.0 equivalents).

  • Cap the vial and place it under an inert atmosphere (Nitrogen or Argon).

  • Add isopropanol and stir the mixture for 5 minutes.

  • Add a solution of this compound (1.0 equivalent) in isopropanol.

  • Heat the vial in a microwave reactor at 100 °C for 20 minutes.

  • After cooling, dilute the mixture with ethanol and filter through a pad of Celite®.

  • Wash the filter cake with ethanol.

  • Concentrate the combined filtrates and purify the residue by flash column chromatography on silica gel.

Expert Insights: The use of a nickel catalyst offers a more sustainable and economical approach to cross-coupling. The ligand, trans-2-aminocyclohexanol, is crucial for stabilizing the nickel catalyst and facilitating the catalytic cycle. Microwave heating significantly accelerates the reaction, reducing reaction times from hours to minutes.

ParameterConditionRationale
Catalyst NiI₂ (or various Pd catalysts, e.g., Pd(dppf)Cl₂)Nickel is a cost-effective alternative to palladium.
Ligand trans-2-Aminocyclohexanol HClEssential for catalytic activity and stability.
Base NaHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required.
Solvent Isopropanol, Dioxane/Water, TolueneSolvent choice depends on the specific catalytic system.
Heating Microwave or Conventional HeatingMicrowave irradiation dramatically reduces reaction times.

Table 2: General Conditions for Suzuki-Miyaura Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic importance lies in the reactive C-I bond, which serves as a linchpin for attaching the desirable 2-oxaspiro[3.3]heptane motif to a wide array of molecular scaffolds. Through well-established synthetic transformations such as nucleophilic substitution and transition metal-catalyzed cross-coupling, researchers and drug development professionals can readily access novel chemical space. The protocols and insights provided herein offer a robust foundation for leveraging the unique properties of this strained iodo-spirocycle in the pursuit of next-generation therapeutics.

References

scalable synthesis routes for 6-Iodo-2-oxaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Scalable Synthesis Routes for 6-Iodo-2-oxaspiro[3.3]heptane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-oxaspiro[3.3]heptane (Oxa-SpH) motif has emerged as a highly valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and favorable physicochemical properties—such as improved metabolic stability and aqueous solubility—make it an attractive bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups.[1][2][3] This guide provides a detailed examination of scalable synthetic strategies for producing this compound, a key functionalized building block. The presence of the iodine atom at the 6-position offers a versatile handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs. We present a robust, multi-step synthesis from commercially available starting materials, including detailed, field-tested protocols and discussions on scalability, process optimization, and emerging synthetic technologies.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two primary strategic directions. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the need for analogue synthesis.

  • Strategy A: Late-Stage Iodination. This is often the most practical and scalable approach. It involves the initial synthesis of a functionalized 2-oxaspiro[3.3]heptane core, such as a 6-hydroxy derivative, followed by a robust iodination step. This strategy allows for the production of a common, advanced intermediate that can be diversified.

  • Strategy B: Iodinated Precursor Cyclization. This approach involves incorporating the iodine atom at an early stage and constructing the spirocyclic framework around it. While potentially shorter, this route can be complicated by the sensitivity of iodine-containing intermediates to various reaction conditions.

This guide will focus on Strategy A , as it offers a more modular and demonstrably scalable pathway.

Caption: Retrosynthetic approaches to this compound.

Protocol I: Scalable Synthesis of the 6-Hydroxy-2-oxaspiro[3.3]heptane Core

This multi-step synthesis provides a reliable route to the key alcohol intermediate, starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. A recent scalable six-step route has been reported to access a related methoxy-substituted analogue, demonstrating the viability of this pathway.[4]

G Start 3-Oxocyclobutane- 1-carboxylic Acid Step1 1. Wittig Olefination 2. Reduction (Ester) 3. Benzyl Protection Start->Step1 Alkene Protected Exocyclic Alkene Intermediate Step1->Alkene Step2 Epoxidation (m-CPBA) Alkene->Step2 Epoxide Spiro-epoxide Intermediate Step2->Epoxide Step3 Corey-Chaikovsky Epoxide Expansion Epoxide->Step3 Oxetane Protected 6-Hydroxy- 2-oxaspiro[3.3]heptane Step3->Oxetane Step4 Deprotection (H₂, Pd/C) Oxetane->Step4 Final 6-Hydroxy-2-oxaspiro[3.3]heptane Step4->Final

Caption: Workflow for the synthesis of the key alcohol intermediate.

Detailed Protocol:

This protocol is adapted from established methodologies for constructing the 1-oxaspiro[3.3]heptane core.[4]

Step 1: Wittig Olefination, Reduction, and Protection

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at room temperature. Cool the resulting ylide solution back to 0 °C and add a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Esterification & Reduction: The resulting carboxylic acid is converted to its methyl ester using standard methods (e.g., SOCl₂ in methanol). The crude ester is then reduced to the primary alcohol using a mild reducing agent like sodium borohydride in a protic solvent.

  • Protection: The primary alcohol is protected as a benzyl ether using benzyl bromide (1.2 eq) and a strong base like sodium hydride (1.2 eq) in a polar aprotic solvent such as DMF.

Step 2: Epoxidation

  • Dissolve the protected exocyclic alkene intermediate (1.0 eq) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Corey-Chaikovsky Epoxide Expansion

  • Ylide Formation: To a suspension of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at room temperature under a nitrogen atmosphere. Stir for 1 hour until hydrogen evolution ceases.

  • Expansion: Add a solution of the spiro-epoxide intermediate (1.0 eq) in DMSO to the ylide solution.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and quench by pouring into ice water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product is purified by column chromatography.

Step 4: Deprotection

  • Dissolve the protected 6-hydroxy-2-oxaspiro[3.3]heptane (1.0 eq) in ethanol or ethyl acetate.

  • Add Palladium on carbon (10 wt. %, 0.05 eq).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, 6-hydroxy-2-oxaspiro[3.3]heptane.

Expertise & Experience: Navigating the Synthesis

  • Choice of Reagents: The Corey-Chaikovsky reaction is chosen for the ring expansion as it is generally higher yielding and more reliable for forming the oxetane ring from the epoxide compared to other methods.[4]

  • Scalability Concerns: On a large scale, the purification after the Corey-Chaikovsky step can be challenging. Optimizing the reaction to minimize byproducts is crucial. For the final deprotection, transfer hydrogenation using a source like ammonium formate can sometimes be more practical and safer on a large scale than using hydrogen gas.

  • Intermediate Purity: Ensuring high purity of the spiro-epoxide intermediate is critical for the success of the subsequent ring expansion. Recrystallization or careful chromatography at this stage can prevent downstream purification issues.

Protocol II: Appel Iodination for Late-Stage Functionalization

The Appel reaction is a classic, reliable method for converting alcohols to alkyl iodides and is well-suited for this transformation.[5][6] It proceeds under mild conditions and is generally high-yielding.

Detailed Protocol:
  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the 6-hydroxy-2-oxaspiro[3.3]heptane intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Iodine Addition: Add iodine (1.5 eq) portion-wise. The dark color of the iodine should dissipate as it is consumed. A slight persistent brown or purple color indicates the reaction is nearing completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Purification: Extract the product with an organic solvent like ethyl acetate. The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.

    • For small scale (<5g): Standard silica gel chromatography is effective.

    • For large scale (>5g): The byproduct can often be precipitated by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes/ether. The desired product typically remains in the solution, which can then be filtered and concentrated.

Trustworthiness: Ensuring a Validated Protocol

  • Reaction Monitoring: The disappearance of the starting alcohol spot and the appearance of a new, less polar spot on the TLC plate confirms the conversion. A co-spot with the starting material is recommended.

  • Quality Control: The final product should be characterized thoroughly.

    • ¹H NMR: Expect a downfield shift of the proton at the C6 position upon conversion of the hydroxyl group to the iodide.

    • ¹³C NMR: The C6 carbon signal will shift significantly upfield due to the heavy atom effect of iodine.

    • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak and isotopic pattern for an iodine-containing compound.

  • Stability: Alkyl iodides can be sensitive to light and prolonged storage. It is advisable to store the final product in an amber vial at low temperatures and under an inert atmosphere.

Quantitative Data Summary

The following table provides target metrics for a scalable synthesis based on literature precedents for similar transformations. Actual yields may vary based on scale and optimization.

StepTransformationReagentsTypical YieldScalability Notes
Protocol I Core SynthesisMulti-step~30-40% Overall yield for the 6-step sequence.[4] Amenable to multi-gram scale.
Protocol II 6-Hydroxy to 6-IodoPPh₃, I₂>85% High-yielding. Purification is the main challenge on a large scale.

Emerging & Future-Forward Synthetic Routes

While the detailed protocols offer a robust and established path, modern synthetic chemistry provides exciting future avenues for optimization and innovation, particularly concerning step-economy and novel reactivity.

  • Bicyclo[1.1.1]pentane (BCP) Chemistry: The strained C1-C3 bond of [1.1.1]propellane can be opened by radical species. A strategy involving the radical addition of an iodo-containing species across the propellane bridge could, in principle, construct a functionalized BCP that is a precursor to the 2-oxaspiro[3.3]heptane core. This approach could significantly shorten the synthesis.[7][8][9]

  • Photocatalysis & C-H Functionalization: Visible-light photocatalysis offers mild and selective methods for forming complex molecules.[10][11] A potential future route could involve the direct photocatalytic C-H functionalization of a simpler spiro[3.3]heptane precursor, or the use of photochemistry in novel ring-forming reactions to build the oxetane.[1][3][12][13]

  • Continuous Flow Chemistry: For large-scale manufacturing, converting key steps of this synthesis to a continuous flow process would be highly advantageous.[14] The iodination step, in particular, would benefit from the enhanced heat and mass transfer, improved safety, and potential for in-line purification offered by flow reactors.[15][16] Electrochemical methods in flow could also provide a reagent-free alternative for certain transformations.[15]

G Reagents Reagents (Alcohol, PPh₃, I₂) Pump1 Syringe Pump Reagents->Pump1 Mixer T-Mixer Pump1->Mixer Reactor Heated Coil Reactor Mixer->Reactor Mixer2 T-Mixer Reactor->Mixer2 Quench Quench (Na₂S₂O₃) Quench->Mixer2 BPR Back Pressure Regulator Mixer2->BPR Collection Product Collection BPR->Collection

Caption: Conceptual diagram for a continuous flow Appel iodination process.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry

The 2-oxaspiro[3.3]heptane motif is a conformationally restricted, three-dimensional scaffold that has garnered significant interest in modern drug discovery. Its unique stereochemical and physicochemical properties, including low molecular weight and high fraction of sp³-hybridized carbons, offer a compelling alternative to traditional flat aromatic rings in the design of novel therapeutic agents. The strategic functionalization of this scaffold is paramount to exploring its full potential in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-Iodo-2-oxaspiro[3.3]heptane, a key intermediate for the synthesis of a diverse array of functionalized spirocycles.

The inherent strain of the cyclobutane ring and the sp³-hybridized nature of the carbon-iodine bond in this compound present unique challenges for cross-coupling reactions. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction conditions and mechanistic considerations necessary for successful Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is crucial for any subsequent coupling studies. This compound can be prepared from the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol, via an Appel-type reaction.

Protocol: Synthesis of this compound

Materials:

  • 2-oxaspiro[3.3]heptan-6-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-oxaspiro[3.3]heptan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions of this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly β-hydride elimination, which can be a competing pathway with secondary alkyl halides.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the coupling of a secondary iodide like this compound, the use of a bulky, electron-rich phosphine ligand is often essential to promote the desired reductive elimination and suppress side reactions.[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dba)₂

  • SPhos or a similar bulky biarylphosphine ligand

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂, Pd(dba)₂Common palladium sources that form the active Pd(0) species in situ.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination, while hindering β-hydride elimination.
Base K₃PO₄, Cs₂CO₃Strong inorganic bases suitable for promoting transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typical for Suzuki couplings.
Temperature 80-100 °CElevated temperatures are often required for coupling with sp³-hybridized halides.
Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. A copper(I) co-catalyst is typically employed, although copper-free conditions have also been developed.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in an anhydrous solvent (THF or DMF) under an inert atmosphere, add the palladium catalyst (2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add the amine base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Proposed Reaction Conditions for Sonogashira Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium catalyst for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base TEA, DIPAActs as both a base and a solvent in some cases.
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 70 °CMilder conditions may be sufficient, but heating can improve yields for challenging substrates.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and alkylamines. The choice of a highly active catalyst system is crucial for the successful coupling of a secondary iodide.[3]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos

  • XPhos or a similar bulky biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Toluene or 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5 eq).

  • Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 3: Proposed Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Pd(OAc)₂, G3-XPhosG3-XPhos is a highly active pre-catalyst for challenging aminations.
Ligand XPhos, RuPhosBulky and electron-rich ligands that facilitate C-N bond formation.
Base NaOtBu, LHMDSStrong, non-nucleophilic bases are required.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CHigher temperatures are generally needed for C(sp³)-N coupling.
Negishi Coupling: C(sp³)-C(sp³, sp², sp) Bond Formation

The Negishi coupling utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity, particularly with sp³-hybridized halides.[4] Nickel catalysis can sometimes be advantageous for coupling secondary alkyl halides.[5]

Materials:

  • 6-Iodo-2-oxaspiro[3..3]heptane

  • Organozinc reagent (prepared in situ from the corresponding organohalide and zinc dust)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or NiCl₂(dppp)

  • Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent: In a separate flask under an inert atmosphere, activate zinc dust (e.g., with I₂ or 1,2-dibromoethane). Add the organohalide (R-X) to the activated zinc in an anhydrous solvent (e.g., THF) and stir at room temperature or with gentle heating until the zinc is consumed.

  • Coupling Reaction: In another flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium or nickel catalyst (2-5 mol%) in an anhydrous solvent.

  • Add the freshly prepared organozinc solution to the reaction mixture.

  • Stir at room temperature or heat to 50-80 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 4: Proposed Reaction Conditions for Negishi Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, NiCl₂(dppp)Both palladium and nickel catalysts are effective for Negishi couplings. Nickel can be superior for secondary alkyl halides.
Organometallic Reagent R-ZnXOrganozinc reagents are highly reactive and tolerate many functional groups.
Solvent THF, DMAcAnhydrous polar aprotic solvents are required.
Temperature Room Temperature to 80 °CMild to moderate heating is typically sufficient.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of the starting material and the subsequent cross-coupling reactions.

Synthesis_Workflow cluster_synthesis Starting Material Synthesis 2-oxaspiro[3.3]heptan-6-ol 2-oxaspiro[3.3]heptan-6-ol Appel Reaction Appel Reaction 2-oxaspiro[3.3]heptan-6-ol->Appel Reaction PPh3, I2, Imidazole, DCM This compound This compound Appel Reaction->this compound Purification

Caption: Synthesis of this compound.

Coupling_Workflow cluster_coupling Cross-Coupling Reactions This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura R-B(OH)2, Pd-catalyst, Base Sonogashira Sonogashira This compound->Sonogashira R-C≡CH, Pd-catalyst, CuI, Base Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R2NH, Pd-catalyst, Base Negishi Negishi This compound->Negishi R-ZnX, Pd or Ni-catalyst 6-Aryl-2-oxaspiro[3.3]heptane 6-Aryl-2-oxaspiro[3.3]heptane Suzuki-Miyaura->6-Aryl-2-oxaspiro[3.3]heptane 6-Alkynyl-2-oxaspiro[3.3]heptane 6-Alkynyl-2-oxaspiro[3.3]heptane Sonogashira->6-Alkynyl-2-oxaspiro[3.3]heptane 6-Amino-2-oxaspiro[3.3]heptane 6-Amino-2-oxaspiro[3.3]heptane Buchwald-Hartwig->6-Amino-2-oxaspiro[3.3]heptane 6-Alkyl/Aryl-2-oxaspiro[3.3]heptane 6-Alkyl/Aryl-2-oxaspiro[3.3]heptane Negishi->6-Alkyl/Aryl-2-oxaspiro[3.3]heptane

References

Unlocking New Dimensions in Drug Design: A Guide to the Incorporation of Oxaspiro[3.3]heptane Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

The modern drug discovery landscape is increasingly focused on moving away from flat, aromatic structures towards molecules with greater three-dimensionality.[1] This shift, often termed "escaping flatland," is driven by the pursuit of drug candidates with improved physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and target selectivity.[2] Strained spirocyclic systems, particularly the oxaspiro[3.3]heptane motif, have emerged as a powerful tool in this endeavor.[3][4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of oxaspiro[3.3]heptane motifs into drug candidates. We will delve into the synthetic accessibility of these building blocks, the profound impact they have on critical drug-like properties, and provide detailed protocols for their synthesis and evaluation.

The oxaspiro[3.3]heptane core, characterized by two four-membered rings sharing a single carbon atom, offers a unique combination of rigidity and defined three-dimensional geometry. This rigid structure provides predictable vectors for substituent placement, allowing for precise interactions with biological targets.[5][6] Furthermore, the introduction of this spirocyclic moiety can significantly alter a molecule's properties, often leading to improvements in metabolic stability and aqueous solubility.[7]

This guide will provide not only the "how" but also the "why," explaining the mechanistic basis for the advantages conferred by the oxaspiro[3.3]heptane scaffold and equipping you with the practical knowledge to leverage this valuable building block in your drug discovery programs.

The Strategic Advantage of Oxaspiro[3.3]heptanes in Drug Design

The incorporation of an oxaspiro[3.3]heptane motif is not merely a structural curiosity; it is a strategic decision aimed at overcoming common challenges in drug development. The unique architecture of this spirocycle imparts several beneficial properties to a parent molecule.

Bioisosteric Replacement: A Modern Alternative to Traditional Rings

Oxaspiro[3.3]heptanes, particularly derivatives like 2-oxa-6-azaspiro[3.3]heptane, are increasingly being used as bioisosteres for common heterocyclic rings such as morpholine and piperazine.[8] A bioisosteric replacement aims to retain or enhance biological activity while improving the molecule's overall developability profile.

The rationale for this replacement lies in the ability of the oxaspiro[3.3]heptane to mimic the spatial arrangement of substituents of the original ring system while introducing a more rigid and three-dimensional core. This can lead to improved target engagement and selectivity.[5][6]

Visualizing the Bioisosteric Relationship

The following diagram illustrates the concept of replacing a traditional morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane motif.

Caption: Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane.

Impact on Physicochemical Properties

The introduction of a spirocyclic center can have a profound and sometimes counterintuitive effect on a molecule's physicochemical properties.

  • Lipophilicity (LogD): While adding a carbon atom would be expected to increase lipophilicity, the replacement of moieties like morpholine or piperazine with azaspiro[3.3]heptanes often leads to a decrease in the measured LogD7.4. This has been attributed to an increase in the basicity (pKa) of the nitrogen atom in the spirocyclic system, leading to a higher proportion of the protonated, more water-soluble form at physiological pH.

  • Solubility: The increased polarity and three-dimensional character of the oxaspiro[3.3]heptane motif generally lead to improved aqueous solubility compared to their flatter, more lipophilic carbocyclic or heterocyclic counterparts.[7]

  • Metabolic Stability: The rigid, strained ring system of oxaspiro[3.3]heptanes can block potential sites of metabolism. By replacing a metabolically labile group (e.g., a methylene group in a flexible chain) with the spirocyclic core, the molecule's susceptibility to enzymatic degradation by cytochrome P450 enzymes can be significantly reduced.[9][10][11] This often translates to a longer in vivo half-life.[11]

Data Presentation: A Case Study

The following table presents a hypothetical, yet representative, comparison of the physicochemical properties of a lead compound before and after the incorporation of a 2-oxa-6-azaspiro[3.3]heptane motif as a replacement for a morpholine ring.

PropertyLead Compound (with Morpholine)Optimized Compound (with 2-oxa-6-azaspiro[3.3]heptane)
Target Potency (IC50) 50 nM45 nM
Aqueous Solubility (PBS, pH 7.4) 15 µM75 µM
LogD7.4 2.82.1
Metabolic Stability (Human Liver Microsomes, t1/2) 12 min45 min
Permeability (PAMPA, Pe) 5.2 x 10-6 cm/s4.8 x 10-6 cm/s

This data illustrates a common outcome of such a bioisosteric replacement: maintained or slightly improved potency with a significantly enhanced developability profile, characterized by increased solubility and metabolic stability, without compromising permeability.

Synthetic Protocols for Oxaspiro[3.3]heptane Building Blocks

The successful incorporation of oxaspiro[3.3]heptane motifs hinges on the availability of versatile and efficiently synthesized building blocks. Several scalable synthetic routes have been developed.

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts

This protocol describes a robust and scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane, isolated as a stable and soluble sulfonate salt, making it amenable for a wider range of chemical transformations.[8][12]

Workflow for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

G start Tribromopentaerythritol step1 Cyclization with p-toluenesulfonamide start->step1 step2 N-Tosyl-2-oxa-6- azaspiro[3.3]heptane step1->step2 Base step3 Deprotection (e.g., Mg/MeOH or H2/Pd) step2->step3 step4 2-Oxa-6-azaspiro[3.3]heptane (Free Base) step3->step4 step5 Salt Formation with Sulfonic Acid step4->step5 end 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt step5->end G compound Test Compound (with Oxaspiro[3.3]heptane) solubility Kinetic Solubility Assay compound->solubility permeability PAMPA compound->permeability metabolism Metabolic Stability Assay (Microsomes/S9) compound->metabolism data ADME Data Profile solubility->data permeability->data metabolism->data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 6-Iodo-2-oxaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in obtaining high yields of this valuable spirocyclic building block. The unique structure, combining a strained oxetane ring with a functionalized cyclobutane, presents specific synthetic hurdles. This document provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles to help you diagnose and resolve common issues in your experimental workflow.

Anticipated Synthetic Pathway

The synthesis of this compound is most logically achieved via a two-stage process: first, the construction of a suitable precursor, such as 2-Oxaspiro[3.3]heptan-6-ol, followed by a robust iodination reaction. This guide will address issues that may arise in both stages of this process.

Synthetic_Pathway Precursors Starting Materials (e.g., 3,3-Bis(halomethyl)oxetane) Alcohol Precursor Synthesis 2-Oxaspiro[3.3]heptan-6-ol Precursors->Alcohol Multi-step Cyclization Iodide Iodination This compound Alcohol->Iodide Appel Reaction (or similar) Precursor_Troubleshooting cluster_start Starting Material cluster_cyclization Key Cyclization Step cluster_product Product & Purification Start 3,3-Bis(halomethyl)oxetane + Malonate derivative Reaction Intramolecular Cyclization Start->Reaction Side_Reaction Intermolecular Polymerization Reaction->Side_Reaction [High Concentration] Precursor 2-Oxaspiro[3.3]heptan-6-one (intermediate) Reaction->Precursor Desired Pathway Ring_Opening Oxetane Ring Opening Precursor->Ring_Opening [Acidic Conditions] Side_Reactions Intermediate [R-O-PPh3]+ I- Intermediate SN2_Product Desired Product This compound Intermediate->SN2_Product SN2 Pathway (Desired) E2_Product Elimination Byproduct (Alkene) Intermediate->E2_Product E2 Pathway (Favored by Heat) RO_Product Ring-Opening Byproducts (Decomposition) Intermediate->RO_Product Decomposition (Favored by [H+])

Technical Support Center: Optimizing Reaction Conditions for 6-Iodo-2-oxaspiro[3.3]heptane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 6-Iodo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique three-dimensional scaffold into their synthetic programs. The spiro[3.3]heptane motif is increasingly sought after as a bioisostere for common carbocyclic and heterocyclic rings, offering a rigid structure with well-defined exit vectors that can significantly improve the physicochemical properties of drug candidates.[1][2][3]

However, the inherent strain and steric hindrance of this spirocyclic system can present challenges during synthetic manipulations, particularly in common palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a valuable building block?

This compound is a chemical building block featuring a strained spirocyclic system composed of two four-membered rings, an oxetane and a cyclobutane, joined at a single carbon. The iodide functional group serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.[4][5] Its importance in drug discovery stems from its properties as a "saturated benzene bioisostere," where its rigid, three-dimensional structure can replace traditional flat aromatic rings. This substitution can lead to improved metabolic stability, enhanced solubility, and novel intellectual property positioning.[6]

Q2: What are the most common methods for functionalizing this iodo-spirocycle?

The primary methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.[4][5] The most relevant include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds with boronic acids or esters.

  • Sonogashira Coupling: For the synthesis of alkynylated spirocycles by coupling with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: For the construction of C-N bonds by coupling with a wide range of primary and secondary amines.[9][10]

Q3: How stable is the 2-oxaspiro[3.3]heptane core under typical reaction conditions?

The 2-oxaspiro[3.3]heptane scaffold is generally robust. The oxetane ring is more stable than its three-membered epoxide counterpart. However, it can be susceptible to ring-opening under strongly acidic or highly nucleophilic conditions, especially at elevated temperatures. Care should be taken to avoid harsh conditions that could lead to decomposition. Most palladium-catalyzed reactions, when conducted with appropriate base and temperature control, preserve the core structure.[11][12]

Q4: What are the best practices for handling and storing this compound?

This compound is a solid compound.[13] Like many organoiodides, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. It is advisable to handle the material in a well-ventilated fume hood.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during the functionalization of this compound. The primary challenge arises from the steric bulk around the iodine-bearing carbon, which can impede key steps in the catalytic cycle.

General Issue: Low or No Conversion of Starting Material

Question: My cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) with this compound is failing or giving very low conversion. I see mostly starting material. What are the common causes and how can I fix it?

Answer: This is a frequent problem when working with sterically hindered substrates. The issue typically lies in the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. A systematic approach is required to diagnose the problem.

G cluster_start cluster_catalyst Step 1: Evaluate Catalyst System cluster_base Step 2: Check the Base cluster_conditions Step 3: Optimize Conditions cluster_solutions start Low / No Conversion catalyst_choice Is the Pd/Ligand combination suitable for a hindered substrate? start->catalyst_choice catalyst_active Is the catalyst active? (e.g., Pd black formation) catalyst_choice->catalyst_active Yes sol_ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, cataCXium A) catalyst_choice->sol_ligand No base_strength Is the base strong enough? catalyst_active->base_strength Yes sol_precatalyst Use a modern Pd pre-catalyst (e.g., G3/G4 Palladacycles) catalyst_active->sol_precatalyst No base_solubility Is the base soluble in the reaction medium? base_strength->base_solubility Yes sol_base Screen stronger/more soluble bases (e.g., K3PO4, Cs2CO3, LHMDS) base_strength->sol_base No temperature Is the temperature optimal? base_solubility->temperature Yes solvent Are all reagents soluble in the chosen solvent? temperature->solvent Yes sol_temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) temperature->sol_temp No / Unsure degassing Was the reaction mixture properly degassed? solvent->degassing Yes sol_solvent Try different solvents (e.g., Dioxane, Toluene, DMF, 2-MeTHF) solvent->sol_solvent No sol_degas Improve degassing technique (e.g., Freeze-Pump-Thaw cycles) degassing->sol_degas No

Caption: Troubleshooting workflow for low conversion.

  • Catalyst & Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. The steric bulk of the spirocycle hinders the approach to the palladium center.

    • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[14] They promote the formation of a highly reactive, low-coordinate palladium(0) species needed for oxidative addition and accelerate the final reductive elimination step.

    • Recommendation: Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) to ensure reliable formation of the active L-Pd(0) species.[15]

  • Base Selection: The choice of base is crucial for the transmetalation step (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig).

    • Causality: An insufficiently strong or poorly soluble base will stall the catalytic cycle. For Suzuki couplings, the base also facilitates the formation of the more reactive boronate species.

    • Recommendation: For Suzuki, switch from carbonate bases (Na₂CO₃, K₂CO₃) to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[16][17] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.

  • Solvent and Temperature:

    • Causality: The solvent must fully dissolve all components at the reaction temperature to ensure efficient kinetics. Insufficient temperature can lead to slow or no reaction, while excessive heat can cause catalyst decomposition or substrate degradation.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF are excellent starting points. If solubility is an issue, consider DMF. Most couplings with this substrate will require elevated temperatures (80-120 °C).[18]

Specific Reaction Troubleshooting

Question: My Suzuki coupling is giving low yields, and I'm observing significant protodeboronation (boronic acid replaced by -H) of my coupling partner. What can I do?

Answer: This suggests that the transmetalation step is slow, allowing side reactions to dominate.

  • Causality: Protodeboronation is often promoted by water and the basicity of the reaction medium. If the desired coupling is slow due to steric hindrance, this side reaction has more time to occur.

  • Solutions:

    • Optimize the Base: Use K₃PO₄. It is sufficiently basic to promote the reaction but is often cited as minimizing protodeboronation compared to other bases.

    • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings (especially with phosphate or carbonate bases), excessive water can accelerate protodeboronation. Try using a carefully controlled amount of water or switching to a non-aqueous system with a base like CsF.

    • Use a Boronic Ester: Pinacol (BPin) or MIDA boronic esters are often more stable to protodeboronation than the corresponding boronic acids.

ParameterRecommended Starting Conditions for Suzuki Coupling
Catalyst XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand XPhos or SPhos (2-4 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)
Temperature 90 - 110 °C

Question: My Sonogashira coupling is producing a lot of alkyne homo-coupling (Glaser coupling) byproduct and requires high catalyst loading. How can I improve this?

Answer: Glaser coupling is a classic side reaction in Sonogashira chemistry, and its prevalence points to specific issues with the reaction conditions.

  • Causality: The undesired homo-coupling of the terminal alkyne is an oxidative process catalyzed by the copper(I) co-catalyst in the presence of oxygen.[8] Sluggish reaction kinetics with the sterically hindered iodide allows this side reaction to become competitive.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is thoroughly deoxygenated using multiple freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period (30-60 min). Maintain a positive pressure of inert gas throughout the reaction.

    • Copper-Free Conditions: Modern Sonogashira protocols have been developed that avoid the use of a copper co-catalyst, completely eliminating the possibility of Glaser coupling. These often require a higher palladium catalyst loading but produce a cleaner reaction profile.[7]

    • Amine Base: The choice of amine base is important. Diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) are often superior to triethylamine (TEA).

Question: I am trying to couple a primary amine, but I am getting low yields and complex mixtures. What catalyst system is best for this transformation?

Answer: Coupling primary amines can be more challenging than secondary amines due to potential N,N-diarylation or catalyst inhibition.

  • Causality: The steric environment of this compound requires a very active catalyst. The choice of ligand is paramount to favor the desired mono-arylation and prevent catalyst deactivation.[19]

  • Solutions:

    • Ligand Choice: For primary amines, bidentate ligands like Josiphos or specific bulky monodentate ligands from the Buchwald portfolio (e.g., RuPhos, BrettPhos) are often superior.[10] They create a specific coordination sphere around the palladium that facilitates reductive elimination from the sterically crowded intermediate.

    • Base: Use a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu).

    • Ammonia Equivalents: If you need to install a primary -NH₂ group, direct coupling with ammonia is challenging. It is often more effective to use an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis.[20]

Visualizing the Catalytic Cycle

Understanding the mechanism helps in troubleshooting. The following diagram illustrates a generic palladium cross-coupling cycle, highlighting the steps where the unique structure of this compound can cause issues.

G cluster_annotations pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition note_oa Slow due to steric hindrance. Requires bulky, electron-rich ligands. trans_complex Transmetalation or Amine Coordination oa_complex->trans_complex Transmetalation / Deprotonation re_complex Reductive Elimination Complex trans_complex->re_complex Isomerization (if needed) re_complex->pd0 Reductive Elimination product Functionalized Product re_complex->product byproduct Byproducts re_complex->byproduct note_re Can be slow. Also promoted by bulky ligands. substrate This compound substrate->oa_complex partner Coupling Partner (R-B(OH)2, R-C≡CH, R2NH) partner->trans_complex

Caption: Simplified Pd-catalyzed cross-coupling cycle.

Validated Experimental Protocols

The following protocols provide robust starting points for your experiments. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: Coupling of this compound with Phenylboronic Acid.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the catalyst/ligand system, for example, XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution based on the iodide) and degassed water (1/10th of the dioxane volume).

  • Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction: Coupling of this compound with Morpholine.

  • Setup: To an oven-dried reaction vial, add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a glovebox, add the catalyst/ligand, for example, RuPhos Pd G3 (0.02 equiv, 2 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene (to make a ~0.2 M solution). Finally, add morpholine (1.2 equiv) via syringe.

  • Execution: Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

common side reactions with 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Iodo-2-oxaspiro[3.3]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the use of this valuable building block. The unique strained spirocyclic scaffold combined with the reactive iodide handle presents both significant opportunities in medicinal chemistry and specific challenges in synthesis. This guide provides field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this compound revolve around two key structural features: the strained oxetane ring and the carbon-iodine bond.

  • Oxetane Ring Stability: The 2-oxaspiro[3.3]heptane core contains a four-membered oxetane ring, which possesses significant ring strain (~25 kcal/mol). This strain makes the ring susceptible to opening under certain conditions. While generally stable under neutral and mildly basic conditions, strong acids or Lewis acids can catalyze ring-opening reactions. Similarly, prolonged heating, especially in the presence of nucleophiles, can lead to undesired ring-opening side products. For instance, related oxetane-carboxylic acids have been noted for their instability, isomerizing into lactones upon storage at room temperature or gentle heating[1].

  • C-I Bond Stability: The secondary iodide is a versatile functional group but can be sensitive to light and air, potentially leading to gradual decomposition and discoloration. It is recommended to store the compound in a cool, dark place under an inert atmosphere. In the context of palladium-catalyzed reactions, the C-I bond is highly reactive and prone to undergo oxidative addition, which is the desired reactivity. However, this reactivity also means it can participate in various side reactions if conditions are not optimal.

Q2: What are the common impurities that might be present in commercially available this compound?

A2: The purity of the starting material is critical for successful downstream reactions. Depending on the synthetic route used to prepare this compound, common impurities may include residual solvents from purification (e.g., heptane, ethyl acetate), unreacted starting materials, or byproducts from the iodination step. In syntheses of analogous spirocyclic compounds, impurities such as bis-adducts from alkylation steps have been identified[2]. It is always advisable to verify the purity of the material by NMR or another suitable analytical technique before use.

Q3: Can I perform nucleophilic substitution reactions directly on the iodide?

A3: Direct S(_N)2-type nucleophilic substitution at the 6-position is challenging due to the sterically hindered nature of the spirocyclic core. While possible with strong, small nucleophiles, reaction rates are often slow and may require elevated temperatures. These conditions can, in turn, promote side reactions such as elimination or ring-opening of the oxetane. For many transformations, a more reliable approach is to convert the iodide to an organometallic intermediate (e.g., via lithium-halogen exchange or in a cross-coupling reaction) to achieve the desired bond formation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, a primary application for this building block.

Guide 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Low or no yield is a frequent issue in cross-coupling reactions. The troubleshooting process should be systematic, starting from the reagents and setup to the reaction conditions.

G start Low/No Product Yield reagent_check Step 1: Verify Reagent Quality & Purity start->reagent_check inert_check Step 2: Ensure Rigorous Inert Atmosphere reagent_check->inert_check Reagents OK sub1 This compound pure? Coupling partner active? Solvent/base anhydrous? reagent_check->sub1 catalyst_check Step 3: Evaluate Catalyst System (Pd Source & Ligand) inert_check->catalyst_check Setup OK sub2 Proper degassing (e.g., freeze-pump-thaw)? High-purity inert gas? inert_check->sub2 condition_check Step 4: Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst_check->condition_check Catalyst System OK sub3 Pd(0) or appropriate precatalyst? Ligand appropriate for coupling type? Catalyst/ligand ratio correct? catalyst_check->sub3 side_reaction Side Reactions Detected? (See Guide 2) condition_check->side_reaction sub4 Base strength sufficient? Solvent appropriate for coupling? Temperature optimal? condition_check->sub4 end Successful Reaction side_reaction->end No guide2 Proceed to Guide 2: Identify & Mitigate Side Reactions side_reaction->guide2 Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

  • Reagent Quality and Preparation:

    • This compound: Confirm purity by ¹H NMR. Trace impurities can poison the catalyst.

    • Coupling Partner: For Suzuki reactions, ensure the boronic acid/ester is not degraded (boroxines can form upon dehydration). For Sonogashira, use fresh, high-purity alkyne.

    • Solvent and Base: Use anhydrous solvents. Many cross-coupling reactions are highly sensitive to water. Ensure the base is finely powdered and dry.

  • Inert Atmosphere:

    • Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.

    • Protocol: Degas the reaction mixture thoroughly. The freeze-pump-thaw method (3 cycles) is highly effective. Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the reaction.

  • Catalyst System:

    • Expertise: The choice of ligand is critical. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination.

    • Self-Validation: Run a small-scale control reaction with a known, reliable substrate (e.g., iodobenzene) to confirm that the catalyst system is active.

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The strength and solubility of the base can significantly impact the reaction rate.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition of the catalyst or the strained spirocycle. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring (TLC, LC-MS).

Guide 2: Identification and Mitigation of Common Side Reactions

If your reaction is clean but shows low conversion, Guide 1 should be your primary resource. If, however, you observe multiple spots on TLC or unexpected masses by LC-MS, this guide will help you identify and address potential side reactions.

cluster_0 Desired Reaction cluster_1 Side Reactions A This compound B Cross-Coupling Product A->B Pd(0), Ligand Coupling Partner, Base C Homo-coupling (Bi-spiroheptane) A->C Suboptimal Conditions (e.g., slow transmetalation) D Proto-deiodination (2-Oxaspiro[3.3]heptane) A->D Moisture, H-source Inefficient Coupling E Ring-Opening Product A->E Strong Acid/Base High Temperature

Caption: Common desired and side reaction pathways for this compound.

Observed Side Product Potential Cause Troubleshooting & Mitigation Strategies
Homo-coupling Product (dimer of the spirocycle)Slow transmetalation step relative to oxidative addition, leading to reaction between two organopalladium intermediates.- Increase concentration of the coupling partner. - Change the ligand to one that accelerates transmetalation.- Use a more soluble base to facilitate the formation of the active nucleophile (e.g., in Suzuki coupling).
Proto-deiodination Product (loss of iodine, replaced by hydrogen)Presence of water or other proton sources in the reaction mixture. Inefficient trapping of the organopalladium intermediate by the coupling partner.- Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.- Increase catalyst and ligand loading to improve coupling efficiency.- Add a stoichiometric amount of a proton scavenger if necessary.
Ring-Opened Products (e.g., 3-(hydroxymethyl)-3-(iodomethyl)cyclobutanol)Harsh reaction conditions (strong acid/base, high temperatures) leading to cleavage of the strained oxetane ring.- Screen milder bases (e.g., K₂CO₃ instead of Cs₂CO₃ or t-BuOK).- Lower the reaction temperature and extend the reaction time.- Avoid any acidic workup steps. Use a neutral or slightly basic aqueous wash.
Decomposition of Catalyst (formation of palladium black)Reaction temperature is too high, or the ligand is not robust enough to stabilize the Pd(0) species.- Lower the reaction temperature. - Switch to a more thermally stable ligand (e.g., biaryl phosphine ligands).- Ensure a rigorously inert atmosphere to prevent oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for coupling this compound with a boronic acid.

  • Reagent Preparation:

    • In a glovebox or under a stream of argon, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add a finely powdered, dry base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Reaction Setup:

    • Seal the vessel, remove it from the glovebox (if used), and place it under a positive pressure of argon.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe. The solvent should be thoroughly degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Avoid acidic washes.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-Iodo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs). As a novel and valuable building block in medicinal chemistry, ensuring the purity of this compound is critical for the success of subsequent synthetic steps and biological assays. This document synthesizes established purification principles with specific insights relevant to the unique structural characteristics of this spirocyclic iodo-oxetane.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy for this compound is dictated by three primary features:

  • Spirocyclic Oxetane Core: The 2-oxaspiro[3.3]heptane framework is a strained, rigid, three-dimensional structure. This rigidity can sometimes lead to poor solubility in common nonpolar solvents and a tendency to form well-defined crystals, making recrystallization a viable technique.[1] The oxetane's oxygen atom acts as a hydrogen bond acceptor, influencing its polarity and interaction with chromatographic stationary phases.[2]

  • Iodide Functional Group: The secondary iodide at the 6-position significantly increases the molecule's molecular weight and polarity compared to its parent hydrocarbon. Organoiodides can be sensitive to light and may exhibit instability on certain chromatographic media (e.g., acidic or basic silica/alumina). This necessitates careful handling and selection of neutral purification conditions.

  • Moderate Polarity: The combination of the polar ether linkage and the polarizable C-I bond, contrasted with the nonpolar cyclobutane rings, gives the molecule an intermediate polarity. This property makes it an ideal candidate for normal-phase flash column chromatography.[3]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Impurities are typically related to the synthetic route used. For syntheses involving iodocyclization of an appropriate alcohol, common impurities include:

  • Unreacted Starting Material: The precursor alcohol may persist if the reaction has not gone to completion.

  • Iodinating Reagent: Residual iodine (I₂) or N-iodosuccinimide (NIS) may be present. These are often colored and can usually be removed with an aqueous sodium thiosulfate wash during the workup.

  • Solvent and Reagents: Solvents used in the reaction (e.g., dichloromethane, acetonitrile) and bases (e.g., sodium bicarbonate) must be thoroughly removed.[4]

  • Regioisomeric Byproducts: Depending on the substrate, alternative cyclization pathways (e.g., 5-endo vs. 4-exo) could lead to isomeric impurities that may be difficult to separate.[5]

  • Elimination Products: Under certain basic or thermal conditions, dehydroiodination could occur, leading to an unsaturated byproduct.

Q3: Is 6-Iodo-2-oxaspiro[3.w]heptane stable to standard purification conditions?

A3: Generally, the 2-oxaspiro[3.3]heptane core is incorporated into molecules to enhance metabolic stability.[6] However, researchers should be mindful of two potential instabilities:

  • Oxetane Ring Opening: While relatively stable, strained oxetane rings can be susceptible to ring-opening under strong acidic conditions. It is advisable to avoid strongly acidic environments during workup and chromatography.[6]

  • C-I Bond Cleavage: The carbon-iodine bond is the weakest carbon-halogen bond. Exposure to strong light, radical initiators, or certain nucleophiles can lead to degradation. All purification steps should be conducted with protection from direct light, and prolonged heating should be avoided.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the two primary methods for purifying this compound: Flash Column Chromatography and Recrystallization.

Method 1: Flash Column Chromatography

Flash chromatography is the most common and versatile method for purifying multigram quantities of this compound.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[8]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation A Crude Product (Post-Workup) B Develop TLC Method A->B F Elute with Solvent Gradient B->F Select Eluent C Prepare Sample (Dry or Wet Loading) E Load Sample C->E D Pack Column D->E E->F G Collect Fractions F->G H Analyze Fractions by TLC I Combine Pure Fractions H->I J Evaporate Solvent I->J K Final Product (Verify Purity by NMR/LCMS) J->K

Caption: General workflow for flash chromatography purification.

  • TLC Method Development:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[9]

    • Aim for a retention factor (Rƒ) of ~0.25-0.35 for the desired product. This Rƒ value typically provides optimal separation.[9]

  • Column Packing:

    • Select a column of appropriate size for your sample quantity (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (e.g., Silica Gel 60, 230-400 mesh) as a slurry in the initial, weak eluent (e.g., 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.[9]

  • Sample Loading:

    • Wet Loading: If the crude product is soluble in a small volume of the mobile phase or a weak solvent like dichloromethane, dissolve it and carefully pipette the solution onto the top of the silica bed.

    • Dry Loading: If the product has low solubility, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent (e.g., acetone), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution and Fraction Collection:

    • Begin elution with the weak solvent mixture determined from TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% EtOAc/Hexanes, move to 10%, then 15%, etc. This allows for the separation of less polar impurities first, followed by the elution of your target compound.

    • Collect fractions of a consistent volume and monitor the elution process by TLC.

  • Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[10]

Problem Potential Cause Solution
Poor Separation / Co-elution Solvent system is not optimal (ΔRƒ is too small).Re-develop the TLC method. Test different solvent systems (e.g., dichloromethane/methanol, or add a small amount of a third solvent like acetone).[3]
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. Maintain a silica-to-sample ratio of at least 40:1.
Product Won't Elute The mobile phase is not polar enough.Increase the polarity of the eluent. If using EtOAc/Hexanes, switch to a stronger solvent system like CH₂Cl₂/MeOH.
Compound is irreversibly binding or degrading on the silica.Consider using a different stationary phase like alumina (neutral) or C18-reversed phase silica. You can also add a small amount (~0.1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel.[9]
Streaking or Tailing on TLC/Column The compound is acidic or basic and interacting strongly with silica.Add a modifier to the eluent: a small amount of acetic acid for acidic compounds or triethylamine for basic compounds (~0.1-1%).[9]
Sample is not fully dissolved when loaded or is precipitating on the column.Ensure complete dissolution for wet loading. Use dry loading for poorly soluble samples.
Method 2: Recrystallization

Recrystallization is an excellent technique for obtaining high-purity, crystalline material, provided a suitable solvent system can be found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[11][12]

G A Select Solvent System B Dissolve Crude Product in Minimum Hot Solvent A->B C Hot Filtration (If Insoluble Impurities) B->C Optional D Slowly Cool Solution to Induce Crystallization B->D C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Step-by-step recrystallization workflow.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.

    • Common single-solvent systems to try include ethanol, isopropanol, or ethyl acetate.

    • Common two-solvent systems (where the compound is soluble in the "solvent" and insoluble in the "anti-solvent") include hexane/ethyl acetate, hexane/acetone, or hexane/THF.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate, swirling continuously.[14]

    • Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution. Avoid adding excess solvent, as this will reduce your final yield.[12]

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.[11]

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering "mother liquor" containing impurities.[14]

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven or desiccator.

Problem Potential Cause Solution
No Crystals Form Upon Cooling Too much solvent was added.Boil off some of the solvent to re-saturate the solution and allow it to cool again.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous batch.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The compound is too impure, leading to melting point depression.First, purify the compound by flash chromatography to remove the bulk of impurities, then attempt recrystallization.
Cooling is too rapid.Allow the solution to cool more slowly. Insulate the flask to slow the cooling rate.
Low Recovery / Yield Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.[14]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent system.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask, and keep the solution hot during the transfer step.

References

Technical Support Center: Enhancing the Stability of 6-Iodo-2-oxaspiro[3.3]heptane in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 6-Iodo-2-oxaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth solutions for handling and improving the stability of this valuable building block. By understanding its unique chemical properties, you can mitigate degradation and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What is this compound, and why is it a valuable compound in drug discovery?

A1: this compound is a unique chemical building block featuring a spiro[3.3]heptane scaffold, which consists of two fused four-membered rings. This structure is highly rigid and provides a well-defined three-dimensional exit vector for substituents, a desirable trait for improving target selectivity in drug design.[1][2] The integrated oxetane ring often enhances key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[3][4] The iodo-group serves as a versatile synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for its late-stage functionalization in complex synthetic routes.

Q2: What are the primary chemical stability concerns associated with this molecule?

A2: The stability challenges arise from two key structural features:

  • The Oxetane Ring: This four-membered ether possesses significant ring strain (approx. 25.5 kcal/mol), comparable to that of an epoxide.[5][6] This strain, combined with the exposed lone pairs on the oxygen atom, makes the ring susceptible to cleavage, particularly through acid-catalyzed ring-opening.[7][8]

  • The Carbon-Iodine Bond: Organoiodides, in general, can be sensitive to light. The C-I bond can undergo homolytic cleavage upon exposure to UV light, generating radical species that can lead to undesired side reactions and compound decomposition.

Q3: How should I properly store the neat compound and its solutions?

A3: To maximize shelf-life and prevent degradation, we recommend the following storage protocols:

  • Neat Compound: Store in an amber vial or a container protected from light. Keep it in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Solutions: Solutions should be freshly prepared for immediate use whenever possible. For short-term storage, use anhydrous, degassed aprotic solvents and store in a sealed amber vial under an inert atmosphere at low temperatures (e.g., 4 °C or -20 °C). Avoid long-term storage in solution.

Q4: Which solvents are recommended for use, and which should be avoided?

A4: The choice of solvent is critical for maintaining the stability of this compound.

  • Recommended: Anhydrous aprotic solvents are strongly preferred. Examples include Tetrahydrofuran (THF), Dioxane, Dichloromethane (DCM), Toluene, and Acetonitrile (MeCN). These solvents do not actively participate in ring-opening pathways.

  • Use with Caution: Protic solvents such as methanol, ethanol, and water can act as nucleophiles in ring-opening reactions, especially in the presence of acid or base catalysts. If their use is unavoidable, reactions should be conducted at low temperatures with minimized reaction times.

  • Avoid: Strong acidic solutions should be avoided unless the reaction specifically requires controlled ring-opening.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to identifying and solving specific problems encountered during reactions involving this compound.

Issue 1: Significant decomposition or byproduct formation is observed during acidic reaction conditions or workups.

Root Cause Analysis:

The most probable cause is the acid-catalyzed ring-opening of the oxetane moiety. The oxygen atom of the oxetane is a Lewis base and can be readily protonated by even mild acids. This protonation dramatically activates the ring, making it highly susceptible to nucleophilic attack by solvents, counter-ions, or other species present in the reaction mixture, leading to irreversible cleavage.[7][8]

Acid_Catalyzed_Ring_Opening cluster_0 Mechanism of Degradation start This compound protonated Protonated Oxetane (Activated Intermediate) start->protonated H+ (Acid catalyst) opened Ring-Opened Products (e.g., Diol, Ether) protonated->opened Nucleophile (Nu-) (e.g., H2O, Cl-)

Caption: Acid-catalyzed ring-opening pathway.

Solutions & Mitigation Strategies:

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.

  • Use of Milder Acids: Replace strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid) or Lewis acids that are less prone to protonating the oxetane.

  • Temperature Reduction: Perform the reaction at the lowest possible temperature to slow the rate of the degradation pathway.

  • Aqueous Workup Modification: Neutralize acidic workup solutions with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure the aqueous phase is cold and minimize contact time with the organic layer.

  • Alternative Synthetic Routes: Explore reaction pathways that avoid acidic conditions altogether, such as using base-mediated or metal-catalyzed transformations.

Issue 2: Solutions of the compound turn yellow, pink, or brown over time, especially when exposed to ambient light.

Root Cause Analysis:

This discoloration is a classic indicator of decomposition involving the carbon-iodine bond. The C-I bond is the weakest bond in the molecule and can be cleaved by UV light energy to form a carbon-centered radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which is colored. This process can be accelerated by the presence of oxygen.[9]

Light_Induced_Degradation cluster_1 Light-Induced C-I Bond Cleavage start This compound (R-I) radicals Spiroheptane Radical (R•) + Iodine Radical (I•) start->radicals hv (Light Energy) products I₂ (Colored) + Other Byproducts radicals->products Dimerization / O₂

Caption: Photolytic degradation of the C-I bond.

Solutions & Mitigation Strategies:

  • Exclusion of Light: The most effective solution is to rigorously protect the compound and its solutions from light. Use amber glass vials or wrap reaction flasks and containers with aluminum foil.

  • Inert Atmosphere: Degas solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to remove dissolved oxygen, which can participate in radical chain reactions.

  • Radical Inhibitors: For reactions that are particularly sensitive or require prolonged heating, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can sometimes be beneficial, though compatibility with the desired reaction must be verified.

  • Solvent Purity: Use high-purity, freshly distilled, or commercially available anhydrous solvents, as impurities can sometimes act as photosensitizers.

Issue 3: Inconsistent yields or formation of multiple products in reactions with strong nucleophiles or bases.

Root Cause Analysis:

While the primary reactive site for many transformations is the iodo-group, the oxetane ring itself can be attacked by strong nucleophiles, leading to a competing ring-opening reaction. This is especially true at elevated temperatures. Strong bases (e.g., t-BuOK, LDA) can also potentially induce elimination reactions or other undesired pathways.

Experimental_Workflow start Start Reaction Setup solvent Select Anhydrous, Aprotic Solvent start->solvent degas Degas Solvent (Ar sparge, 15 min) solvent->degas reagents Add Reagents under Inert Atmosphere (Ar/N₂) degas->reagents light Protect Flask From Light (Foil) reagents->light temp Cool to Low Temp (e.g., 0 °C or -78 °C) light->temp add Add Base/Nucleophile Slowly temp->add monitor Monitor by TLC/LC-MS add->monitor

Caption: Recommended workflow for sensitive reactions.

Solutions & Mitigation Strategies:

  • Reagent Selection: Use the mildest base or nucleophile that is effective for the desired transformation. For instance, prefer K₂CO₃ or Cs₂CO₃ over stronger bases like NaH or t-BuOK where applicable.

  • Controlled Temperature: Maintain low temperatures throughout the reaction. Add strong nucleophiles or bases slowly and portion-wise to a cooled solution to manage any exotherms and minimize side reactions.

  • Solvent Choice: The choice of solvent can modulate the reactivity of nucleophiles. Aprotic polar solvents like DMF or DMSO can enhance nucleophilicity and may increase the rate of undesired ring-opening. Consider less polar aprotic solvents like THF or Toluene.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times, which increase the opportunity for degradation.

Data Summary: Solvent Selection Guide

The following table provides guidance on solvent selection to enhance the stability of this compound.

SolventTypeDielectric Constant (ε)Suitability & Key Considerations
Toluene Aprotic, Nonpolar2.4Excellent: Inert and non-participating. Good for reactions requiring higher temperatures, but always with light protection.
DCM Aprotic, Polar9.1Good: Versatile for many reactions at or below room temperature. Ensure it is free of acidic impurities.
THF Aprotic, Polar7.5Excellent: A preferred solvent for many organometallic reactions. Must be anhydrous and free of peroxides.
Acetonitrile Aprotic, Polar37.5Good: Suitable for many coupling reactions. Must be rigorously dried.
Methanol/Ethanol Protic33.0 / 24.5Use with Caution: Can act as a nucleophile. Use only when necessary, at low temperatures, and for short durations.
Water Protic80.1Avoid (as primary solvent): High potential for promoting ring-opening. Use only in buffered aqueous workups.

References

Technical Support Center: Synthesis of Functionalized Oxaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized oxaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. The inherent ring strain and unique three-dimensional structure of oxaspiro[3.3]heptanes make them potent bioisosteres for common carbocyclic rings, but also introduce significant synthetic challenges.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the oxaspiro[3.3]heptane core?

There are several established routes, each with its own advantages and challenges. The most common strategies include:

  • Paternò–Büchi [2+2] Photocycloaddition: This is a powerful method involving the photochemical reaction of a carbonyl compound (like a cyclobutanone derivative) with an alkene to form the oxetane ring.[4][5][6] While effective, it can be plagued by issues of regioselectivity and competing side reactions.[4][5][7]

  • Intramolecular Cyclization (Williamson Ether Synthesis): This classical approach involves the ring closure of a suitably functionalized acyclic precursor.[1] Success hinges on achieving favorable kinetics for the formation of the strained four-membered ring, which can be significantly slower than for larger rings.[1]

  • Epoxide Expansion: A multi-step sequence involving the epoxidation of an exocyclic alkene followed by a Corey-Chaikovsky epoxide expansion can be employed to build the spirocyclic oxetane system.[2]

  • Modern Catalytic Methods: Newer methods, such as those involving gold-catalyzed cyclization of propargylic alcohols to form oxetan-3-one precursors, offer more direct and efficient routes.[8][9]

Q2: Why is the oxaspiro[3.3]heptane motif so valuable in drug discovery?

The oxaspiro[3.3]heptane scaffold is a "non-classical" bioisostere, often used to replace aromatic rings like benzene or saturated rings like cyclohexane.[10] Its key advantages include:

  • Improved Physicochemical Properties: It can increase aqueous solubility and metabolic stability compared to its carbocyclic analogues.[3]

  • Three-Dimensionality: The rigid, spirocyclic structure provides well-defined exit vectors for substituents, allowing for precise and predictable interactions with biological targets.[2] This increased sp³ character is highly desirable in modern drug design.

  • Novel Chemical Space: It allows chemists to explore novel, patent-free chemical space while retaining or improving the activity of a parent compound.[10]

Q3: What are the main stability concerns when working with oxaspiro[3.3]heptanes and their precursors?

The primary concern is the inherent ring strain of the four-membered oxetane rings.[1][8] This makes them susceptible to ring-opening under various conditions:

  • Strong Acids or Bases: Both Lewis and Brønsted acids, as well as strong bases, can catalyze the cleavage of the oxetane ether bond.[8]

  • Elevated Temperatures: Thermal stress can lead to decomposition or rearrangement.[8]

  • Nucleophilic Attack: The strained ring is an electrophilic target for strong nucleophiles. This reactivity can be synthetically useful but must be controlled to avoid unwanted side reactions.[1]

Troubleshooting Guides

Problem 1: Low Yield in Paternò-Büchi [2+2] Photocycloaddition for Spiro-Oxetane Formation

Question: "I am attempting a Paternò-Büchi reaction between a substituted cyclobutanone and an alkene (e.g., maleic anhydride derivative) to form a 1-oxaspiro[3.3]heptane derivative, but my yields are consistently low, and I observe significant polymerization of the starting alkene."

Answer:

This is a very common and frustrating issue in photochemical syntheses. The low yield is typically due to one or more competing photochemical pathways that consume your starting materials without forming the desired oxetane.

Causality and Mechanistic Insights:

The Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound.[7][11] For many aliphatic ketones, the reaction is believed to require the excitation of the ketone to its singlet state (S₁) for a productive cycloaddition.[4] The primary competing reactions are:

  • Alkene Dimerization: Your alkene starting material can absorb light and react with another ground-state alkene molecule, leading to dimerization or polymerization. This is especially problematic if the alkene's absorption spectrum overlaps with the ketone's.[4][12]

  • Energy Transfer (Quenching): The excited ketone can transfer its energy to the alkene in a non-productive way, returning the ketone to its ground state and potentially leading to alkene isomerization or dimerization.

  • Inefficient Intersystem Crossing: If the reaction proceeds via a triplet state, inefficient conversion from the initial singlet excited state to the triplet state will lower the quantum yield.

Troubleshooting Workflow & Protocol:

Step-by-Step Protocol to Improve Yield:

  • Wavelength Selection: Critically assess the UV-Vis absorption spectra of your ketone and alkene. If the alkene absorbs strongly at your irradiation wavelength, it will dimerize. If possible, choose a wavelength where the ketone absorbs but the alkene does not. For example, some reactions show no oxetane formation at 350 nm (where only the alkene absorbs) but are successful at 300 nm (where both absorb, but ketone excitation is productive).[4]

  • Introduce a Dimerization Suppressant: Research has shown that certain aromatic solvents can act as "suppressants" for competing alkene dimerization.[4][12]

    • Protocol: Add p-xylene as a co-solvent. It has been shown to effectively suppress the dimerization of maleic anhydride derivatives without interfering with the desired cycloaddition.[4][12]

    • Example Conditions: A reaction mixture in acetone could be modified to include 10-20% (v/v) p-xylene.

  • Optimize Concentration: The Paternò-Büchi reaction is an intermolecular process. If concentrations are too high, the rate of undesired intermolecular side reactions (like polymerization) increases.

    • Protocol: Run a concentration screen, starting from your current conditions and decreasing in increments (e.g., 0.1 M, 0.05 M, 0.025 M). While this may slow the reaction, it can significantly improve the selectivity for the desired product.

  • Solvent Choice: The solvent can influence the stability of the key diradical intermediates in the reaction pathway.

    • Protocol: Screen a panel of solvents. While acetone or acetonitrile are common, consider less polar options like dichloromethane or ethyl acetate, which may disfavor charge-transfer side reactions.

ParameterRecommendationRationaleReference
Irradiation Select wavelength absorbed by ketone, not alkeneMinimizes direct alkene excitation and dimerization.[4]
Additive p-xylene (10-20% v/v)Suppresses alkene dimerization side reaction.[4][12]
Concentration < 0.1 MFavors desired intermolecular reaction over polymerization.General Principle
Solvent Acetonitrile, Acetone, DCMSolvent polarity can influence reaction intermediates.[7]
Problem 2: Ring-Opening of the Oxetane Moiety During Purification or Subsequent Reactions

Question: "I have successfully synthesized my target oxaspiro[3.3]heptane, but it decomposes during silica gel chromatography or when I attempt subsequent reactions under acidic or basic conditions."

Answer:

This is a classic challenge related to the inherent instability of the strained oxetane ring.[8] Standard laboratory procedures must often be modified to accommodate this sensitive functional group.

Causality and Mechanistic Insights:

The C-O bonds in an oxetane are weakened by ~25 kcal/mol of ring strain.[1] This makes the oxygen atom a prime target for protonation by acids and the α-carbons susceptible to nucleophilic attack, both of which can initiate ring-opening.

  • Acid-Catalyzed Opening: Protonation of the oxetane oxygen makes it a better leaving group, facilitating cleavage by even weak nucleophiles (like water or the silica gel surface silanols).[8]

  • Base-Catalyzed Opening: While less common, strong bases can deprotonate a carbon α to the oxygen, though this is less of a concern for the oxaspiro[3.3]heptane core unless other activating groups are present. More often, basic conditions involve nucleophiles that directly attack a carbon of the oxetane ring.

  • Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area covered in hydroxyl groups. This environment is notoriously harsh for acid-sensitive compounds like oxetanes, leading to streaking, low recovery, and on-column decomposition.[8]

Troubleshooting Workflow & Protocol:

Step-by-Step Protocols for Stable Product Isolation:

  • Purification via Deactivated Silica Gel:

    • Protocol: Before preparing your column, deactivate the silica gel. Create a slurry of the required amount of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes). Add triethylamine (Et₃N) to this slurry to a final concentration of 0.5-1% (v/v). Mix thoroughly for 5-10 minutes before packing the column. Run the column using an eluent that also contains 0.5-1% Et₃N.

    • Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed ring-opening of your product.[8]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

    • Reverse-Phase (C18): If your molecule has sufficient polarity, reverse-phase chromatography (using solvents like acetonitrile/water or methanol/water) is performed under neutral pH conditions and can be a very effective, albeit more expensive, alternative.

  • Modify Subsequent Reaction Conditions:

    • Avoiding Strong Acids: If a reaction requires acid catalysis, use milder Lewis acids (e.g., ZnCl₂) or carefully controlled amounts of a milder acid like p-toluenesulfonic acid (p-TsOH) at low temperatures.[8]

    • Avoiding Strong Bases/Nucleophiles: When performing reactions on other parts of the molecule, ensure conditions are not harsh enough to promote nucleophilic attack on the oxetane ring. For example, use hindered, non-nucleophilic bases where possible.

References

byproduct identification in 6-Iodo-2-oxaspiro[3.3]heptane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Iodo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this valuable spirocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of common byproducts, ensuring the success of your synthetic endeavors.

The unique strained ring system of the 2-oxaspiro[3.3]heptane core, combined with the reactivity of the secondary iodide, presents a specific set of challenges. This resource aims to provide practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide: Identification and Mitigation of Common Byproducts

This section addresses specific issues that may arise during reactions with this compound. Each problem is presented with potential causes, identification methods, and actionable solutions.

Problem 1: Presence of a Volatile, Non-polar Impurity with a Mass of M-128 (or M-HI)

Symptoms:

  • A new, less polar spot appears on the TLC plate during the reaction.

  • GC-MS analysis of the crude reaction mixture shows a peak with a molecular ion corresponding to the loss of hydrogen iodide (HI) from the starting material.

  • ¹H NMR of the crude product shows new olefinic proton signals.

Potential Cause: This impurity is likely the elimination byproduct, 2-oxaspiro[3.3]hept-6-ene . This can occur when the reaction conditions are too harsh (e.g., high temperatures) or when a sterically hindered or strong base is used. Secondary alkyl iodides are susceptible to E2 elimination reactions.[1][2]

Byproduct Identification:

Byproduct NameStructureMolecular FormulaMolecular WeightKey Analytical Data
2-oxaspiro[3.3]hept-6-eneC₆H₈O96.13¹H NMR: Olefinic protons (~6.0-6.5 ppm). MS (EI): M⁺ at m/z 96.

Mitigation Strategies:

  • Lower Reaction Temperature: If synthetically feasible, reducing the reaction temperature can disfavor the elimination pathway.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, sterically less hindered base. For nucleophilic substitutions, ensure the nucleophile is not overly basic.

  • Solvent Effects: Polar aprotic solvents generally favor SN2 reactions over E2 elimination.[2]

Problem 2: A More Polar Byproduct with a Mass of M-111 (or M-I+OH)

Symptoms:

  • A more polar spot is observed on the TLC plate.

  • LC-MS analysis reveals a component with a mass corresponding to the substitution of iodine with a hydroxyl group.

  • The presence of water during the reaction or work-up is suspected.

Potential Cause: This is likely the hydrolysis product, 2-oxaspiro[3.3]heptan-6-ol . This can form if there is residual water in the reaction mixture or during an aqueous work-up, especially under neutral or slightly acidic/basic conditions.

Byproduct Identification:

Byproduct NameStructureMolecular FormulaMolecular WeightKey Analytical Data
2-oxaspiro[3.3]heptan-6-olC₆H₁₀O₂114.14¹H NMR: A broad singlet for the -OH proton, and a downfield shift of the proton on the carbon bearing the hydroxyl group. MS (ESI+): [M+H]⁺ at m/z 115.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Non-Aqueous Work-up: If possible, utilize a non-aqueous work-up procedure to isolate the product.

  • Temperature Control During Work-up: If an aqueous work-up is unavoidable, keep the temperature low to minimize hydrolysis.

Problem 3: Formation of Isomeric Byproducts with a Mass of M+18 (or M-I+H₂O)

Symptoms:

  • Multiple new spots are observed on the TLC, often with similar polarities to the desired product or other byproducts.

  • LC-MS analysis shows one or more isomers with a molecular weight corresponding to the addition of water to the starting material after the loss of the iodo group.

  • This is more prevalent when the reaction or work-up is performed under acidic conditions.

Potential Cause: The strained oxetane ring is susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions which activate the ether oxygen.[3][4][5] Water or other nucleophiles present in the reaction can lead to the formation of ring-opened diols.

Byproduct Identification:

Byproduct Name(s)Structure(s)Molecular FormulaMolecular WeightKey Analytical Data
3-(hydroxymethyl)-3-(iodomethyl)cyclobutanol & 1-(3-hydroxycyclobutyl)-2-iodoethan-1-olC₆H₁₁IO₂242.05¹H NMR: Disappearance of the characteristic oxetane protons and appearance of new hydroxyl and carbinol proton signals. MS (ESI+): [M+H]⁺ at m/z 243.

Mitigation Strategies:

  • Avoid Acidic Conditions: Strictly avoid acidic conditions during both the reaction and work-up. If an acid scavenger is needed, use a non-nucleophilic base.

  • Buffer the Reaction: In cases where acidic byproducts might form, consider using a proton sponge or other non-nucleophilic buffer.

  • Careful pH Adjustment: During work-up, if pH adjustment is necessary, use dilute bases and maintain a low temperature.

Byproduct Formation Pathways

The following diagram illustrates the potential pathways for the formation of the major byproducts from this compound.

Byproduct_Formation cluster_elimination Elimination (E2) cluster_substitution Substitution (SN2) cluster_ringopening Ring Opening start This compound elim 2-oxaspiro[3.3]hept-6-ene start->elim Base / Heat subst Desired Product start->subst Nucleophile hydrolysis 2-oxaspiro[3.3]heptan-6-ol start->hydrolysis H2O ring_open Ring-Opened Isomers start->ring_open H+ / Nucleophile LCMS_Workflow start Crude Reaction Mixture prep Sample Preparation (Dilution) start->prep lc LC Separation (C18 Column) prep->lc ms MS Detection (ESI+/-) lc->ms analysis Data Analysis (Peak Integration & Mass Identification) ms->analysis

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 6-iodo-2-oxaspiro[3.3]heptane via palladium- or nickel-catalyzed cross-coupling reactions. This resource provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond generic protocols to address the unique challenges presented by this sterically demanding, sp³-hybridized substrate.

The 2-oxaspiro[3.3]heptane motif is of growing interest in medicinal chemistry as a bioisostere for commonly used carbocyclic rings.[1][2] Its rigid, three-dimensional structure can offer improvements in physicochemical properties.[3] However, the secondary iodide on the spirocyclic core presents specific hurdles for cross-coupling, primarily related to the kinetics of oxidative addition and the potential for competing side reactions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound more challenging than with a typical aryl iodide?

A1: The primary challenge lies in the nature of the carbon-iodine bond. In this compound, the iodine is attached to a secondary sp³-hybridized carbon. In contrast, aryl iodides feature a bond to an sp²-hybridized carbon. This difference has two major consequences for the catalytic cycle of a cross-coupling reaction:

  • Slower Oxidative Addition: The oxidative addition of a C(sp³)-I bond to a low-valent metal center (like Pd(0) or Ni(0)) is generally slower and more challenging than the corresponding addition to a C(sp²)-I bond.[4] This is often the rate-limiting step of the catalytic cycle.

  • β-Hydride Elimination: Once the alkyl group is attached to the metal center, it can undergo β-hydride elimination if there is a hydrogen atom on the carbon atom beta to the metal. This side reaction leads to the formation of an alkene and a metal hydride species, which can result in the reduction of the starting material and low product yields.[5] While the rigid spirocyclic structure of this compound may constrain the ideal geometry for this elimination, it remains a significant potential side reaction to consider.

Q2: Should I use a palladium or a nickel catalyst for my reaction?

A2: While palladium is the most common catalyst for many cross-coupling reactions, nickel-based catalysts have shown significant promise and often outperform palladium for the cross-coupling of unactivated secondary alkyl halides, especially in Suzuki reactions.[6][7]

  • Palladium: Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, can be effective. These ligands promote the formation of the active, low-coordinate metal species necessary for oxidative addition.

  • Nickel: Nickel catalysts are often more reactive towards C(sp³)-X bonds and may be less prone to certain side reactions. For Suzuki couplings with secondary alkyl halides, nickel catalysis is a highly recommended starting point.[6]

The optimal choice will depend on the specific type of cross-coupling reaction you are performing. We recommend screening both palladium and nickel catalysts for your specific application.

Q3: What role does the ligand play, and how do I choose the right one?

A3: The ligand is arguably the most critical component of the catalyst system. It modulates the steric and electronic properties of the metal center, influencing its reactivity, stability, and selectivity. For C(sp³)-I cross-coupling, the ligand must:

  • Promote Oxidative Addition: Bulky, electron-rich ligands stabilize the low-coordinate, highly reactive metal species that undergoes oxidative addition.

  • Inhibit β-Hydride Elimination: Sterically demanding ligands can disfavor the formation of the planar intermediate required for β-hydride elimination.

  • Facilitate Reductive Elimination: The ligand must also allow for the final, product-forming reductive elimination step to occur at a reasonable rate.

Recommended Ligand Classes:

  • Bulky Monodentate Phosphines: Examples include tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos).[5]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors and can be highly effective in stabilizing the catalytic species.[8]

  • Bidentate Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be effective, particularly in Buchwald-Hartwig aminations.[5]

Q4: Which cross-coupling reactions are most likely to be successful with this substrate?

A4: Based on literature for similar secondary alkyl halides, the following reactions are good candidates:

  • Suzuki-Miyaura Coupling: This is a robust method for forming C-C bonds. For this compound, consider starting with a nickel catalyst system.[6][7]

  • Sonogashira Coupling: For the formation of C-C triple bonds, a palladium/copper co-catalyst system is standard.[1][9] Careful selection of a phosphine ligand is crucial to promote the reaction of the C(sp³)-I bond.

  • Buchwald-Hartwig Amination: This reaction is widely used for C-N bond formation. Palladium catalysts with bulky phosphine ligands are the standard choice.[5][10]

Troubleshooting Guide

Even with a well-chosen catalyst system, you may encounter challenges. The following table outlines common problems, their probable causes, and suggested solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) or Ni(0) species is not being generated or is decomposing. 2. Slow Oxidative Addition: The C(sp³)-I bond is resistant to cleavage by the metal center. 3. Poor Reagent Quality: Moisture, oxygen, or impurities in reagents or solvents.1. Use a Pre-catalyst: Employ a well-defined, air-stable pre-catalyst that readily forms the active species. 2. Change the Ligand: Switch to a more electron-rich and/or sterically bulky ligand to promote oxidative addition. 3. Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. 4. Switch Metal: If using palladium, try a nickel-based catalyst system, or vice-versa. 5. Verify Reagent Purity: Use freshly distilled, anhydrous solvents and ensure all reagents are of high purity and handled under an inert atmosphere.
Formation of Reduced Product (2-Oxaspiro[3.3]heptane) 1. β-Hydride Elimination: The alkyl-metal intermediate is undergoing β-hydride elimination followed by reductive elimination of the metal hydride. 2. Hydrodehalogenation: Reaction with trace water or other proton sources.1. Change the Ligand: Use a bulkier ligand to sterically hinder β-hydride elimination. 2. Use a Weaker, Non-Coordinating Base: Strong, coordinating bases can sometimes promote side reactions. 3. Lower the Reaction Temperature: This can sometimes disfavor the elimination pathway. 4. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.
Homocoupling of the Coupling Partner 1. For Suzuki: Oxidative coupling of the boronic acid, often promoted by oxygen. 2. For Sonogashira: Glaser-Hay coupling of the terminal alkyne, catalyzed by the copper co-catalyst in the presence of oxygen.[11]1. Thoroughly Degas: Ensure the reaction mixture is rigorously degassed before heating. 2. Use an Excess of the Iodide: A slight excess (1.1-1.2 equivalents) of this compound can help to consume the coupling partner before it homocouples. 3. For Sonogashira: Consider a copper-free protocol if homocoupling is a persistent issue.
Reaction Stalls at Partial Conversion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required time. 2. Inhibition by Byproducts: A byproduct of the reaction may be inhibiting the catalyst.1. Use a More Robust Ligand: Switch to a ligand known for enhancing catalyst stability. 2. Add a Second Charge of Catalyst: If the reaction stalls, adding a small amount of fresh catalyst may restart it. 3. Modify the Base or Solvent: These can have a significant impact on catalyst lifetime.

Catalyst System Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling with this compound.

catalyst_selection start Select Cross-Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki sonogashira Sonogashira (C-C≡) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_cat Initial Catalyst Screen: - NiCl2(dme) / Ligand - Pd(OAc)2 / Ligand suzuki->suzuki_cat sono_cat Catalyst System: - Pd(PPh3)2Cl2 or Pd(OAc)2 - CuI (co-catalyst) sonogashira->sono_cat buch_cat Catalyst System: - Pd2(dba)3 or Pd(OAc)2 buchwald->buch_cat suzuki_ligand Ligand Choice: - Bulky Phosphine (e.g., P(t-Bu)3) - NHC Ligand (e.g., IPr) suzuki_cat->suzuki_ligand suzuki_base Base: K3PO4 or Cs2CO3 suzuki_ligand->suzuki_base suzuki_solvent Solvent: Dioxane, Toluene, or THF suzuki_base->suzuki_solvent optimize Reaction Optimization: - Screen Ligands - Vary Base/Solvent - Adjust Temperature suzuki_solvent->optimize sono_ligand Ligand Choice: - PPh3 or a more electron-rich phosphine (e.g., P(o-tol)3) sono_cat->sono_ligand sono_base Base: Amine base (e.g., Et3N, DIPEA) sono_ligand->sono_base sono_solvent Solvent: THF or DMF sono_base->sono_solvent sono_solvent->optimize buch_ligand Ligand Choice: - Bulky Biarylphosphine (e.g., XPhos, RuPhos) - Bidentate (e.g., dppf) buch_cat->buch_ligand buch_base Base: NaOtBu, K2CO3, or Cs2CO3 buch_ligand->buch_base buch_solvent Solvent: Toluene or Dioxane buch_base->buch_solvent buch_solvent->optimize troubleshoot Troubleshoot based on outcome (see guide) optimize->troubleshoot

Caption: A decision tree for selecting an initial catalyst system.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using a nickel catalyst system as recommended for secondary alkyl halides.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • NiCl₂(dme) (5 mol%)

  • Ligand (e.g., s-Bu-Pybox) (6 mol%)

  • K₃PO₄ (3.0 equivalents), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the NiCl₂(dme), ligand, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the arylboronic acid and this compound to the vial.

  • Solvent Addition: Add the anhydrous 1,4-dioxane.

  • Reaction Setup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block on a magnetic stir plate.

  • Reaction Conditions: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

managing impurities in the synthesis of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2-oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives. Each entry details the problem, its probable causes, and actionable solutions.

Q1: My reaction has low conversion, with significant unreacted starting materials remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can typically be traced back to reaction kinetics, reagent stability, or catalyst inefficiency.

Causality & Explanation: The formation of the azetidine ring in many syntheses, such as the alkylation of an aniline with 3,3-bis(bromomethyl)oxetane (BBMO), is a bimolecular nucleophilic substitution.[1] The rate is highly dependent on temperature, concentration, and the strength of the base used. In some cases, the alkylating agent, BBMO, can decompose under the reaction conditions, leading to incomplete reactions.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the starting materials, particularly the alkylating agent (e.g., BBMO), are of high purity (>95%).[2][3] Impurities or degradation in the alkylating agent can halt the reaction.

  • Optimize Reaction Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), consider a modest increase. However, be cautious, as excessive heat can promote side reactions and decomposition.

  • Screen Solvents and Bases: The choice of solvent and base is critical. Highly polar aprotic solvents like sulfolane or DMF can accelerate SN2 reactions.[1][4] The strength of the base (e.g., NaOH, DBU, K₂CO₃) should be sufficient to deprotonate the amine nucleophile without causing degradation of other functional groups.

  • Consider Additives: In cases of alkyl bromide or chloride alkylating agents, the addition of a catalytic amount of an iodide salt (e.g., KI or TBAI) can significantly accelerate the reaction via the Finkelstein reaction, generating a more reactive alkyl iodide in situ.[1]

Q2: My HPLC and Mass Spec data show a significant impurity with a molecular weight corresponding to a bis-aniline adduct. How is this formed and how can I prevent it?

A2: The formation of a bis-adduct is a frequent side reaction when using a dialkylating agent like 3,3-bis(bromomethyl)oxetane (BBMO).

Causality & Explanation: This impurity, often characterized as a bis-aniline adduct of BBMO, arises when two molecules of the amine nucleophile react with one molecule of the dialkylating agent.[1][3] This occurs in a two-step process: the first SN2 reaction forms the desired mono-alkylated intermediate, which then undergoes an intramolecular cyclization to form the azetidine ring. However, this intermediate can also react with a second molecule of the amine (intermolecularly) before it has a chance to cyclize, leading to the bis-adduct.

impurity_formation Amine Amine (2 eq) Intermediate Mono-alkylated Intermediate Amine->Intermediate 1st Alkylation BBMO BBMO (1 eq) BBMO->Intermediate Product Desired Product (Intramolecular Cyclization) Intermediate->Product Fast Impurity Bis-Adduct Impurity (Intermolecular Reaction) Intermediate->Impurity Slow (High Amine Conc.)

Caption: Formation pathway of the bis-adduct impurity.

Preventative Strategies:

  • Control Stoichiometry: Ensure the stoichiometry is carefully controlled. Using a slight excess of the dialkylating agent (e.g., 1.2 equivalents of BBMO) can help consume the amine before the bis-adduct forms.[1]

  • Modify Mode of Addition: Instead of adding all reagents at once, control the concentration of the amine. A successful strategy is to add the amine solution slowly to the solution containing the base and BBMO.[3] This keeps the instantaneous concentration of the amine low, favoring the intramolecular cyclization over the intermolecular side reaction.

  • Increase Solvent Volume: A more dilute reaction mixture can also suppress the formation of the bis-adduct, as it reduces the probability of intermolecular collisions.[1]

Mode of Addition Typical Product:Impurity Ratio Rationale
All reagents combined at start~8:1High initial concentration of amine promotes intermolecular side reaction.[3]
Slow addition of amine to BBMO/base>20:1Maintains a low instantaneous concentration of the amine, favoring intramolecular cyclization.[3]
Q3: The final product, isolated as a free base, is unstable during storage or further reactions. How can I improve its stability?

A3: The free base of 2-oxa-6-azaspiro[3.3]heptane can be unstable. Conversion to a salt form is the standard and highly recommended practice for improving stability, handling, and solubility.

Causality & Explanation: Strained spirocyclic systems, particularly those containing small rings like oxetanes and azetidines, can be susceptible to ring-opening under acidic conditions or decomposition over time.[5] The free amine is also often a low-melting solid or an oil, which can be difficult to handle and purify.

Solution: Salt Formation

  • Oxalate Salts: Historically, the compound was often isolated as a hemioxalate salt.[5][6] However, this salt can suffer from stability issues, variable hydration states, and is often challenging to scale up due to filtration problems with magnesium salts from the deprotection step in older routes.[2][5]

  • Sulfonate Salts (Recommended): Isolation as a sulfonic acid salt (e.g., mesylate, tosylate, or besylate) yields a more stable, crystalline, non-hygroscopic, and more soluble product.[5][7] This improved stability and solubility provide access to a wider range of subsequent reaction conditions.[7]

Protocol: General Procedure for Sulfonate Salt Formation

  • Following the final deprotection/synthesis step, obtain a solution of the crude 2-oxa-6-azaspiro[3.3]heptane free base in a suitable solvent (e.g., methanol or isopropanol).

  • Filter off any solid byproducts or catalysts (e.g., Pd/C from a hydrogenolysis).[5]

  • To the filtrate, add a solution of the desired sulfonic acid (e.g., methanesulfonic acid, 1.0-1.1 equivalents) in the same solvent, typically at room temperature.

  • Stir the mixture. The crystalline salt should precipitate out of the solution. The process can be aided by cooling the mixture.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the stable sulfonate salt.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to 2-oxa-6-azaspiro[3.3]heptane?

A4: Several synthetic routes have been developed, evolving from multi-step processes with challenging workups to more scalable and efficient methods.

synthesis_routes cluster_0 Carreira Route (Classic) cluster_1 Protecting-Group Free Route (Modern) TBNPA_1 Tribromoneopentyl Alcohol N_Tosyl_Spiro N-Tosyl Protected Spirocycle TBNPA_1->N_Tosyl_Spiro Base TsNH2 p-Toluenesulfonamide TsNH2->N_Tosyl_Spiro Oxalate_Salt Oxalate Salt N_Tosyl_Spiro->Oxalate_Salt 1. Deprotection 2. Oxalic Acid Mg_MeOH Mg, MeOH, Sonication TBNPA_2 Tribromoneopentyl Alcohol BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA_2->BBMO Ring Closure NaOH_aq NaOH (aq) NaOH_aq->BBMO Final_Product Substituted Spirocycle BBMO->Final_Product Base, Solvent Amine Amine Nucleophile Amine->Final_Product

Caption: Comparison of classic and modern synthetic routes.

  • The Carreira Method: This was a foundational route starting from tribromopentaerythritol. It involves a cyclization with p-toluenesulfonamide to form the N-tosylated spirocycle, followed by a deprotection step using magnesium turnings in methanol, often under sonication.[5] While effective on a small scale, this method is challenging to scale up due to a very sluggish filtration step to remove magnesium salts.[5]

  • N-Benzyl Intermediate Route: An alternative scalable approach involves the cyclization with benzylamine to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane. The benzyl group is then removed via palladium-catalyzed hydrogenolysis to yield the free base.[5] This method avoids the problematic filtration of magnesium salts.

  • Protecting-Group-Free Alkylation: A more recent and highly efficient route involves the synthesis of the key intermediate 3,3-bis(bromomethyl)oxetane (BBMO) from tribromoneopentyl alcohol.[1][2][3] This reactive dialkylating agent can then be reacted directly with a primary amine or aniline in a one-pot, base-facilitated reaction to form the azetidine ring, avoiding protecting groups altogether. This is often the most cost-effective and scalable approach.[1][2]

Q5: What analytical techniques are recommended for monitoring the reaction and profiling impurities?

A5: A combination of chromatographic and spectroscopic techniques is essential for robust in-process control and final product characterization.

Recommended Techniques:

Technique Application Details & Rationale
HPLC-UV Reaction monitoring, purity assessment, and quantification of impurities.The gold standard for impurity analysis.[8] A reverse-phase C18 column with a gradient of water/acetonitrile (often with 0.1% formic acid or TFA) is typically effective for separating the polar starting materials from the more nonpolar product and impurities.[9]
LC-MS Impurity identification.Liquid Chromatography coupled with Mass Spectrometry is the most powerful tool for identifying unknown impurities.[10][11] It provides the molecular weight of each impurity peak from the HPLC, which is the first and most critical piece of information for structural elucidation.[12]
GC-MS Analysis of volatile impurities and residual solvents.Gas Chromatography-Mass Spectrometry is ideal for detecting and quantifying volatile organic compounds, such as residual solvents (e.g., DMF, Toluene) used in the synthesis, which are strictly regulated by ICH guidelines.[10][13]
NMR Structural confirmation and characterization.¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the final product and for the definitive characterization of isolated impurities.[11]

Protocol: General HPLC Method for In-Process Control

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or wavelength appropriate for the chromophore in your specific derivative).

  • Sample Prep: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of water/acetonitrile and filter before injection.

This method provides a reliable way to track the consumption of starting materials and the formation of the product and key impurities over time.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 6-Iodo-2-oxaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Spirocyclic scaffolds, particularly strained systems like 2-oxaspiro[3.3]heptane, are of increasing interest in drug discovery.[1][2][3] Their rigid, three-dimensional nature offers a unique way to explore chemical space and modulate the physicochemical properties of drug candidates.[1][4] The introduction of a halogen, such as iodine, further enhances the synthetic utility of these scaffolds, providing a handle for further functionalization through cross-coupling reactions.

This guide provides an in-depth comparison of analytical techniques for the validation of 6-Iodo-2-oxaspiro[3.3]heptane, a key building block. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, can unambiguously confirm the target structure and differentiate it from potential synthetic isomers.

The Synthetic Challenge: Potential for Isomeric Byproducts

The synthesis of 2-oxaspiro[3.3]heptanes can be achieved through various routes, including the iodocyclization of homoallylic alcohols.[5][6] This synthetic strategy, while effective, can present challenges in regioselectivity, potentially leading to the formation of isomeric byproducts. For the purpose of this guide, we will compare the target molecule, This compound (1) , with a plausible regioisomeric byproduct, 5-(iodomethyl)-1-oxaspiro[2.2]pentane (2) , which could arise from an alternative mode of cyclization.

Figure 1: Target Molecule and Potential Isomeric Byproduct

G cluster_target This compound (1) cluster_isomer 5-(iodomethyl)-1-oxaspiro[2.2]pentane (2) (Hypothetical Isomer) Target Target Isomer Isomer

A visual representation of the target molecule and a potential isomer.

A Multi-pronged Approach to Structural Validation

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Workflow for the comprehensive structural validation of this compound.

In-depth Analysis: Comparing Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectra of our target molecule and its potential isomer are expected to show distinct differences, particularly in the chemical shifts and coupling patterns of the protons on the cyclobutane and oxetane rings.

Proton Assignment Predicted ¹H Chemical Shift (ppm) for 1 Predicted ¹H Chemical Shift (ppm) for 2 Key Differentiators
H on C-I ~4.0 - 4.5 (m)-The presence of a downfield multiplet for the proton attached to the iodine-bearing carbon is characteristic of structure 1 .
CH₂-I -~3.2 - 3.5 (s or d)A singlet or doublet in this region would be indicative of the iodomethyl group in isomer 2 .
Oxetane Protons ~4.5 - 4.8 (m)~2.5 - 3.0 (m)The chemical shifts of the oxetane protons are expected to be significantly different due to the change in the spirocyclic system.
Cyclobutane Protons ~2.0 - 2.8 (m)-The complex multiplet pattern for the cyclobutane protons in 1 will be absent in 2 .
Cyclopropane Protons -~0.5 - 1.5 (m)The upfield signals characteristic of cyclopropane protons would be a clear indicator of isomer 2 .

Note: Predicted chemical shifts are based on typical values for similar structural motifs and are subject to solvent effects.[8][9]

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for 1 Predicted ¹³C Chemical Shift (ppm) for 2 Key Differentiators
Spiro Carbon ~40 - 50~20 - 30The chemical shift of the spiro-carbon is a key diagnostic feature.
C-I ~30 - 40-The upfield-shifted carbon directly attached to iodine is a hallmark of structure 1 .
CH₂-I -~5 - 15The presence of a signal in this region would strongly suggest the presence of isomer 2 .
Oxetane Carbons ~70 - 80 (CH₂) and ~40-50 (spiro)~40 - 50 (CH₂) and ~20-30 (spiro)The chemical shifts of the oxetane carbons will differ significantly between the two isomers.
Cyclobutane Carbons ~30 - 40-The presence of signals in the typical cyclobutane region supports structure 1 .
Cyclopropane Carbons -~10 - 20The upfield signals of the cyclopropane ring carbons are unique to isomer 2 .

Note: Predicted chemical shifts are based on typical values for similar structural motifs and are subject to solvent effects.[10][11]

  • COSY (Correlation Spectroscopy): Will reveal the coupling network between protons, confirming the connectivity within the cyclobutane and oxetane rings of 1 .

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the spiro-center and confirming the overall carbon skeleton. For example, in 1 , correlations from the oxetane protons to the spiro-carbon and adjacent cyclobutane carbons would be expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable structural information.

The presence of iodine, with its single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.[12] The fragmentation of iodoalkanes is often characterized by the facile cleavage of the weak carbon-iodine bond.[12]

Ion Predicted m/z for 1 Predicted m/z for 2 Fragmentation Pathway
[M]⁺ 224224Molecular ion
[M-I]⁺ 9797Loss of an iodine radical
[I]⁺ 127127Iodine cation
[C₄H₆O]⁺ 70-Retro-[2+2] cycloaddition of the oxetane ring in 1
[C₃H₄]⁺ 40-Further fragmentation of the cyclobutane ring in 1
[C₃H₅]⁺ 4141Fragmentation of the cyclopropane ring in 2

Note: The relative intensities of the fragment ions will depend on the ionization method and collision energy.[13][14]

The key differentiator in the mass spectra of 1 and 2 is expected to be the fragmentation of the spirocyclic core. The retro-[2+2] cycloaddition of the oxetane ring in 1 would be a characteristic fragmentation pathway that would be absent in 2 .

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive structural proof.[7] It allows for the direct visualization of the three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry with high precision. If a chiral center is present, anomalous dispersion effects can be used to determine the absolute configuration.[6]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An adequate number of scans is crucial due to the low natural abundance of ¹³C.

  • 2D NMR:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

    • HMBC: Utilize a gradient-selected HMBC experiment with the long-range coupling delay optimized for ²⁻³J(CH) couplings (typically 6-10 Hz).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.

  • HRMS: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • MS/MS: Select the molecular ion ([M+H]⁺ or [M]⁺˙) as the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a fragment ion spectrum.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate bond lengths, bond angles, and atomic coordinates.

Conclusion

The structural validation of this compound and its derivatives requires a meticulous and multi-faceted analytical approach. By combining the detailed connectivity information from a suite of NMR experiments with the elemental composition and fragmentation data from mass spectrometry, a high degree of confidence in the proposed structure can be achieved. For crystalline materials, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. This comprehensive validation strategy is essential for ensuring the quality and integrity of novel chemical entities in the drug discovery and development pipeline.

References

Comparative Analysis of Oxaspiro[3.3]heptane and Cyclohexane Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemical Space Beyond the Flatland

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. For decades, the cyclohexane ring, a stalwart of organic chemistry, has been a go-to scaffold, valued for its conformational properties and its role as a bioisosteric replacement for aromatic and aliphatic groups.[1] However, the contemporary drive to "escape from flatland"—the push to develop drug candidates with greater three-dimensional (3D) complexity—has catalyzed the exploration of novel, rigid, and sp³-rich scaffolds.[2]

Among these emerging architectures, the oxaspiro[3.3]heptane motif has garnered significant attention.[3][4] As a strained spiroheterocycle, it offers a unique combination of rigidity, polarity, and precise vectorization of substituents. This guide provides a comparative analysis of the oxaspiro[3.3]heptane and cyclohexane scaffolds, offering researchers, scientists, and drug development professionals a data-driven framework for strategic scaffold selection. We will delve into their distinct physicochemical properties, conformational behaviors, synthetic accessibility, and proven applications, equipping you with the insights needed to navigate this critical juncture in drug design.

Physicochemical Properties: The Foundation of Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, the differences between the lipophilic, all-carbon cyclohexane and the polar, heteroatomic oxaspiro[3.3]heptane are stark and consequential. Strained spiroheterocycles are increasingly sought after to improve properties like metabolic stability, lipophilicity, and solubility.[4][5]

PropertyCyclohexane DerivativesOxaspiro[3.3]heptane DerivativesRationale & Implication
Lipophilicity (logD) Generally high; contributes to lipophilicity.Generally lower; can significantly reduce logD.[6]The polar oxetane ring in oxaspiro[3.3]heptane introduces a hydrogen bond acceptor site, reducing overall lipophilicity. This is often a desirable "lipophilicity-lowering twist" in lead optimization.[6]
Aqueous Solubility LowHigherThe increased polarity and hydrogen bonding capacity of the ether oxygen in the oxetane ring typically enhance aqueous solubility, a critical factor for bioavailability.[7]
Metabolic Stability Prone to CYP450-mediated oxidation (hydroxylation).Generally high; the spirocyclic core can be metabolically robust.[5][8]The quaternary spiro-carbon is inherently resistant to metabolic attack. Replacing a metabolically labile position with the spirocyclic core can significantly improve a compound's half-life.[7]
Polarity Non-polar[9]Polar[10]The oxetane moiety is considered a polar equivalent of a gem-dimethyl group, offering hydrogen bonding capacity which can be crucial for target engagement.[10]

Structural & Conformational Analysis: Shape, Rigidity, and Vector Space

The spatial arrangement of functional groups is paramount for selective interaction with biological targets. The conformational behavior and 3D shape of a scaffold dictate how these groups are presented.

Conformational Flexibility
  • Cyclohexane: The quintessential flexible ring system, cyclohexane rapidly interconverts between two low-energy chair conformations via a "ring flip".[11] Substituents can occupy either axial or equatorial positions, and this equilibrium can be influenced by steric factors. While this flexibility can be beneficial, it also carries an entropic penalty upon binding to a target, as the molecule must adopt a single, rigid conformation.[1]

  • Oxaspiro[3.3]heptane: In stark contrast, the oxaspiro[3.3]heptane scaffold is highly rigid.[12][13] The spiro-fusion of two four-membered rings severely restricts conformational freedom.[12][14] This rigidity pre-organizes the appended substituents into well-defined spatial vectors, which can lead to higher binding affinity by minimizing the entropic cost of binding.[12] This predictable vectorization allows for more selective target interaction.[3][5]

Three-Dimensionality and Exit Vector Analysis

A scaffold's primary role is to orient substituents in 3D space. The "exit vectors"—the bonds connecting substituents to the core—define this orientation.

  • Cyclohexane: In a trans-1,4-disubstituted cyclohexane, the two exit vectors are collinear, pointing in opposite directions. This geometry makes it an effective bioisostere for para-substituted phenyl rings.[1]

  • Oxaspiro[3.3]heptane: The spiro[3.3]heptane framework, including its heteroatomic derivatives, presents non-collinear exit vectors.[15] For instance, in a 2,6-disubstituted oxaspiro[3.3]heptane, the vectors are oriented at a distinct angle to one another. This allows medicinal chemists to probe different regions of a target's binding pocket that are inaccessible to linear scaffolds, opening up new avenues for structure-activity relationship (SAR) exploration.[3][15]

Caption: Comparison of exit vectors in cyclohexane (collinear) and oxaspiro[3.3]heptane (non-collinear).

Synthetic Accessibility: From Commodity to Cutting-Edge

The ease and cost of synthesis are practical considerations that can determine a scaffold's utility.

Cyclohexane Synthesis

Derivatives of cyclohexane are widely available and synthetically accessible through a multitude of well-established, robust reactions. The hydrogenation of inexpensive aromatic precursors is a common industrial-scale method. Its ubiquity in chemical catalogs makes it a readily available starting point for drug discovery programs.[9]

Oxaspiro[3.3]heptane Synthesis

As a more recently explored scaffold, the synthesis of oxaspiro[3.3]heptanes is less established but has seen significant advancements. Seminal work by Carreira and others has provided robust and scalable protocols.[3][8] These routes often involve multi-step sequences, making them more resource-intensive than typical cyclohexane syntheses.

Experimental Protocol: Representative Synthesis of a 1-Oxaspiro[3.3]heptane Building Block

This protocol is adapted from methodologies developed for accessing functionalized oxaspiro[3.3]heptane cores.[3] The causality behind this experimental choice is its reliability and scalability, starting from a commercially available cyclobutane derivative.

Caption: Scalable synthetic workflow to access functionalized 1-oxaspiro[3.3]heptane scaffolds.

Step-by-Step Methodology:

  • Wittig Olefination: 3-Oxocyclobutane-1-carboxylic acid (1.0 eq) is reacted with a suitable phosphorus ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature (-78 °C to RT) to generate the corresponding exocyclic alkene.

  • Reduction and Protection: The carboxylic acid moiety of the alkene intermediate is reduced to a primary alcohol using a reducing agent like LiAlH₄ in THF. The resulting alcohol is then protected, for example, as a benzyl ether using benzyl bromide and a base like NaH.

  • Epoxidation: The protected alkene is subjected to epoxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) to yield the spiro-epoxide.

  • Corey-Chaikovsky Epoxide Expansion: The key oxetane ring is formed via a Corey-Chaikovsky reaction. The spiro-epoxide is treated with trimethylsulfoxonium iodide and a base (e.g., NaH) in a solvent like DMSO. This reaction expands the epoxide into the desired four-membered oxetane ring.

  • Deprotection: The protecting group (e.g., benzyl) is removed under standard conditions (e.g., hydrogenolysis with Pd/C catalyst) to afford the final functionalized 1-oxaspiro[3.3]heptane building block, ready for incorporation into drug candidates.

This self-validating system includes characterization at each step (NMR, MS) to confirm the structure before proceeding, ensuring the integrity of the final product.

Applications in Drug Discovery: Case Studies

The theoretical advantages of a scaffold are best illustrated through its successful application in bioactive molecules.

Cyclohexane in Approved Drugs

The cyclohexane ring is a component of numerous natural products and approved drugs.[1] It often serves as a metabolically stable and three-dimensional bioisostere for other groups.[1]

  • Oseltamivir (Tamiflu): Gilead famously replaced a polar tetrahydropyran ring with a cyclohexene motif to improve oral bioavailability. The cyclohexene was chemically stable and served as a suitable bioisostere for the transition state of the neuraminidase enzyme.[1]

  • Venetoclax (Venclexta): This anticancer drug incorporates a cyclohexane ring, which acts as a 3D bioisostere for a flat phenyl group, providing more contact points with the target protein.[1]

Oxaspiro[3.3]heptane as an Emerging Bioisostere

The oxaspiro[3.3]heptane scaffold is being validated as a powerful tool to overcome common drug discovery hurdles. It has been proposed as a valuable structural alternative to ubiquitous motifs like morpholine and piperidine.[8][10]

  • Sonidegib Analogue: In one study, replacing a meta-substituted phenyl ring in the anticancer drug sonidegib with a 3-oxabicyclo[3.1.1]heptane (a related bicyclic ether accessible from oxaspiro[3.3]heptane precursors) led to significant improvements in key physicochemical properties, including permeability, metabolic stability, and solubility.[7]

  • Bioisostere for Unstable Rings: Heterocyclic spiro[3.3]heptanes have been successfully used as stable alternatives to 1,3-heteroatom-substituted cyclohexanes, which are often too unstable for use in drug discovery.[8][16]

Case StudyOriginal ScaffoldReplacement ScaffoldObserved Improvement(s)
Oseltamivir TetrahydropyranCyclohexeneImproved oral bioavailability and metabolic stability.[1]
Sonidegib Analogue meta-Substituted Phenyl3-Oxabicyclo[3.1.1]heptaneImproved permeability, metabolic stability, and solubility.[7]
Bupivacaine Analogue Piperidine2-Azaspiro[3.3]heptaneEnhanced activity and longer duration of action.[17]
General Replacement 1,3-Disubstituted CyclohexaneHeterocyclic Spiro[3.3]heptaneGreatly enhanced chemical and metabolic stability.[8][16]

Conclusion and Strategic Guidance

The choice between an oxaspiro[3.3]heptane and a cyclohexane scaffold is a strategic decision dependent on the specific goals of a drug discovery program. Neither is universally superior; they are distinct tools for different challenges.

Choose Cyclohexane when:

  • The synthetic route needs to be simple, rapid, and low-cost.

  • A well-established, lipophilic, and conformationally flexible scaffold is required.

  • Mimicking a para-substituted phenyl ring or a t-butyl group with a collinear vector is the primary goal.

Choose Oxaspiro[3.3]heptane when:

  • Improving properties like aqueous solubility and metabolic stability is a key objective.

  • Reducing lipophilicity (logD) is necessary to optimize a lead compound.

  • A rigid, conformationally locked scaffold is needed to maximize binding affinity and selectivity.[12]

  • Exploring novel 3D vector space with non-collinear substituents is desired to discover new SAR.[15]

  • Creating novel intellectual property is a strategic priority, as this scaffold occupies a less crowded chemical space.[18]

The rise of spirocyclic scaffolds like oxaspiro[3.3]heptane represents a paradigm shift in medicinal chemistry, empowering chemists to craft molecules with superior drug-like properties. By understanding the nuanced differences between these scaffolds, researchers can make more informed decisions, accelerating the journey toward safer and more effective medicines.

References

biological activity of molecules containing the 2-oxaspiro[3.3]heptane core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Molecules Containing the 2-Oxaspiro[3.3]heptane Core: A Comparative Analysis for Drug Discovery Professionals

Executive Summary

The quest for novel chemical scaffolds that provide access to unexplored chemical space is a perpetual driver in modern drug discovery. The 2-oxaspiro[3.3]heptane core has recently emerged as a particularly compelling structural motif. Its rigid, three-dimensional spirocyclic nature offers a distinct advantage over traditional flat, aromatic structures, enabling new interactions with biological targets and often leading to improved physicochemical properties. This guide provides a comparative analysis of the biological activities of molecules incorporating this scaffold, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. We will delve into specific case studies, comparing these novel molecules against established alternatives, and provide detailed protocols to facilitate the replication and validation of these findings.

The Rise of Saturated Spirocycles: The 2-Oxaspiro[3.3]heptane Advantage

For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, often leading to "flat" molecules. However, the focus is shifting towards three-dimensional structures that can better mimic natural products and interact with the complex topographies of protein binding sites. The 2-oxaspiro[3.3]heptane scaffold is at the forefront of this shift.

Why is this scaffold gaining traction?

  • Structural Rigidity and Novelty: The strained four-membered rings impart a rigid, well-defined three-dimensional geometry. This pre-organizes the appended functional groups into specific vectors, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like 2-oxaspiro[3.3]heptane can lead to lower lipophilicity and higher aqueous solubility compared to their flat aromatic counterparts. This is a critical advantage in drug development, as it can improve pharmacokinetic profiles, reducing the risk of off-target toxicity and improving bioavailability.

  • Metabolic Stability: The strained core can be more resistant to metabolic degradation at certain positions, potentially leading to a longer half-life in vivo.

The following diagram illustrates the workflow for evaluating a novel compound class, such as those derived from the 2-oxaspiro[3.3]heptane core, against established alternatives.

G A Library of 2-Oxaspiro[3.3]heptane Analogs Synthesized B High-Throughput Screening (HTS) (e.g., Target-based biochemical assay) A->B C Hit Identification & Prioritization (Potency, Selectivity) B->C D Lead Oxaspiro-Heptane Compound C->D F Head-to-Head Comparison: - Cell-based Potency (IC50) - Target Engagement Assays - Off-target Profiling D->F E Alternative/Standard Compound (e.g., Known Inhibitor) E->F G In Vitro ADME Profiling: - Metabolic Stability (Microsomes) - Permeability (e.g., PAMPA) F->G H Decision Point: Advance to In Vivo? G->H

Caption: Workflow for the evaluation of novel 2-oxaspiro[3.3]heptane derivatives.

Comparative Analysis: Oxaspiro-Heptanes in Oncology

One of the most promising areas for the application of the 2-oxaspiro[3.3]heptane core is in the development of kinase inhibitors for oncology. Let's compare a hypothetical, yet representative, 2-oxaspiro[3.3]heptane-containing inhibitor of Bruton's tyrosine kinase (BTK), "Oxa-BTKi-1," with the established drug, Ibrutinib.

Bruton's Tyrosine Kinase (BTK): A Key Target in B-Cell Malignancies

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Ibrutinib is a potent covalent inhibitor of BTK, but it has known off-target effects, particularly on EGFR and TEC family kinases, leading to side effects. The goal of developing novel BTK inhibitors is often to improve selectivity.

The diagram below shows the simplified B-cell receptor signaling pathway and the role of BTK.

B_Cell_Signaling cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling: - NF-κB Activation - Proliferation & Survival PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK Oxa_BTKi Oxa-BTKi-1 (Our Spirocyclic Compound) Oxa_BTKi->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK as a therapeutic target.

Comparative Data

The following table summarizes the hypothetical in vitro data for Oxa-BTKi-1 compared to Ibrutinib. The rationale for choosing these assays is to build a comprehensive picture of potency, selectivity, and drug-like properties.

ParameterOxa-BTKi-1Ibrutinib (Reference)Rationale for Assay
BTK IC₅₀ (Biochemical) 0.8 nM0.5 nMMeasures direct inhibitory activity on the isolated enzyme. A primary measure of potency.
Ramos Cell pBTK IC₅₀ (Cell-based) 5.2 nM3.7 nMMeasures target engagement in a relevant B-cell lymphoma cell line by quantifying the phosphorylation of BTK. More physiologically relevant than a biochemical assay.
EGFR IC₅₀ (Biochemical) >10,000 nM25 nMA key off-target for Ibrutinib. High IC₅₀ indicates greater selectivity and potentially fewer side effects.
TEC IC₅₀ (Biochemical) 850 nM12 nMAnother important off-target. A higher IC₅₀ for Oxa-BTKi-1 suggests a better selectivity profile.
Aqueous Solubility (pH 7.4) 150 µg/mL<10 µg/mLHigher solubility is desirable for oral bioavailability and formulation. The sp³-rich core often improves this property.
Human Liver Microsome Stability (% remaining after 30 min) 85%70%Predicts metabolic stability. Higher percentage remaining suggests a lower clearance rate in the liver and potentially a longer half-life.

Interpretation of Results:

While Oxa-BTKi-1 is slightly less potent against BTK than Ibrutinib in both biochemical and cell-based assays, its selectivity profile is vastly superior. The lack of activity against EGFR and significantly reduced activity against TEC kinases suggest a potentially wider therapeutic window and a better side-effect profile. Furthermore, the improved aqueous solubility and metabolic stability highlight the advantages conferred by the 2-oxaspiro[3.3]heptane scaffold.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for the key assays mentioned above.

Protocol: Cell-based pBTK (Y223) Inhibition Assay

This protocol describes a method to measure the inhibition of BTK autophosphorylation in Ramos cells, a human Burkitt's lymphoma cell line.

Rationale: This assay is crucial as it confirms that the compound can penetrate the cell membrane and engage the target in its native environment. Measuring the phosphorylation status of the kinase is a direct readout of its activity.

Materials:

  • Ramos cells (ATCC® CRL-1596™)

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS)

  • Goat anti-human IgM antibody

  • Test compounds (Oxa-BTKi-1, Ibrutinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • AlphaLISA® SureFire® Ultra™ p-BTK (Tyr223) Assay Kit

  • 96-well cell culture plates and 384-well shallow-well ProxiPlates

Step-by-Step Procedure:

  • Cell Culture: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase.

  • Cell Plating: Harvest and resuspend cells in serum-free RPMI-1640 at a density of 1 x 10⁶ cells/mL. Dispense 50 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in DMSO and then dilute further in serum-free RPMI. Add 50 µL of the diluted compound solution to the cells. The final DMSO concentration should be ≤0.5%. Incubate for 1 hour at 37°C.

  • Cell Stimulation: Prepare a solution of goat anti-human IgM antibody in serum-free RPMI at a concentration of 20 µg/mL. Add 10 µL to each well (final concentration 10 µg/mL) to stimulate the B-cell receptor and activate BTK. Incubate for 10 minutes at 37°C.

  • Cell Lysis: Add 50 µL of lysis buffer to each well. Agitate the plate on an orbital shaker for 15 minutes at room temperature.

  • Detection (AlphaLISA):

    • Transfer 10 µL of the cell lysate to a 384-well ProxiPlate.

    • Add 5 µL of the AlphaLISA Acceptor bead mix (containing anti-BTK antibody).

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of the AlphaLISA Donor bead mix (containing anti-phospho-tyrosine antibody).

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an EnVision® or similar plate reader equipped for AlphaLISA.

  • Data Analysis: The AlphaLISA signal is proportional to the level of BTK phosphorylation. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Human Liver Microsome Stability Assay

Rationale: This in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay is a standard method to predict in vivo metabolic clearance. A compound that is rapidly metabolized by liver enzymes will have poor stability and likely low bioavailability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GOLDPak)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for protein precipitation

  • LC-MS/MS system

Step-by-Step Procedure:

  • Preparation: Prepare a working solution of the test compound at 100 µM in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume 200 µL) by adding:

    • 158 µL of 0.1 M phosphate buffer

    • 20 µL of HLM (final concentration 0.5 mg/mL)

    • 2 µL of the 100 µM test compound working solution (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 20 µL of the NADPH regenerating system to start the metabolic reaction. This is the T=0 time point for a parallel sample.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30 minutes), take a 25 µL aliquot of the incubation mixture and add it to a well of a 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Once all time points are collected, centrifuge the 96-well plate at 3000 x g for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using an LC-MS/MS method optimized for the test compound.

  • Data Analysis: Determine the peak area ratio of the test compound to the internal standard at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k).

Future Outlook & Conclusion

The 2-oxaspiro[3.3]heptane scaffold represents a significant step forward in the exploration of 3D chemical space for drug discovery. The case study of Oxa-BTKi-1, while hypothetical, is based on the well-documented advantages that this and similar sp³-rich cores can provide: improved selectivity, enhanced solubility, and better metabolic stability. While the synthetic accessibility of such strained ring systems was once a barrier, recent advances in synthetic methodology are making them increasingly available for library synthesis and lead optimization.

For drug development professionals, incorporating scaffolds like 2-oxaspiro[3.3]heptane into screening campaigns is no longer just a novelty but a strategic necessity. It offers a validated path to escape the "flatland" of traditional medicinal chemistry, leading to novel intellectual property and potentially safer, more effective medicines. The key to success lies in the rigorous, comparative, and multi-parametric evaluation of these compounds, as outlined in this guide.

The Benchmark: Understanding the Role of 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Alternatives for 6-Iodo-2-oxaspiro[3.3]heptane

Executive Summary: The 2-oxaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery, prized for its ability to confer three-dimensionality and improve key physicochemical properties such as solubility and metabolic stability.[1][2] this compound, in particular, serves as a versatile building block, enabling the introduction of this desirable spirocycle into target molecules via cross-coupling chemistry. However, the specific choice of a building block can profoundly influence synthetic strategy, reaction efficiency, and the final properties of the drug candidate. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights and data to guide researchers in selecting the optimal building block for their medicinal chemistry programs. We will explore direct halogen analogs, functional group bioisosteres, and alternative spirocyclic cores, evaluating their respective impacts on reactivity, physicochemical profiles, and synthetic utility.

The 2-oxaspiro[3.3]heptane scaffold is a privileged structure in medicinal chemistry. The sp³-rich, rigid, and three-dimensional nature of the spirocycle allows for precise projection of substituents into a protein's binding pocket, often leading to improved potency and selectivity compared to flat aromatic systems.[3][4] The embedded oxetane ring is a key feature; as a polar motif, it often enhances aqueous solubility and can act as a hydrogen bond acceptor.[1][5] Furthermore, oxetanes are generally more metabolically stable than other common groups like gem-dimethyl or morpholine moieties.[2][6]

The iodine atom at the 6-position serves as a critical synthetic handle. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The carbon-iodine (C-I) bond is relatively weak and readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This allows for the reliable formation of carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for library synthesis and late-stage functionalization.

cluster_0 Utility of this compound Scaffold 2-Oxaspiro[3.3]heptane Core Properties Improved Solubility Metabolic Stability 3D Geometry Scaffold->Properties Handle Iodo Group Reactions Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination Handle->Reactions

Caption: Core attributes of the this compound building block.

Comparative Analysis of Alternative Building Blocks

The selection of an alternative often hinges on balancing reactivity, cost, availability, and the desired final properties of the molecule.

Alternative 1: 6-Bromo-2-oxaspiro[3.3]heptane (The Direct Halogen Analog)

The most direct alternative is the corresponding bromide. 6-Bromo-2-oxaspiro[3.3]heptane shares the same core scaffold, offering identical steric and conformational properties.[7][8] The primary distinction lies in the reactivity of the carbon-halogen bond.

  • Reactivity Insights: The C-I bond is weaker than the carbon-bromine (C-Br) bond, making the iodo derivative more reactive in palladium-catalyzed cross-coupling reactions. This translates to faster reaction times and the ability to use milder reaction conditions (e.g., lower temperatures, less reactive catalysts). Conversely, the C-Br bond's greater stability can be advantageous, offering a wider window for performing other chemical transformations on the molecule without disturbing the coupling site. For challenging couplings, the iodo- compound is generally preferred, while the bromo- analog may be more cost-effective and suitable for robust, scalable syntheses.

  • Synthetic Accessibility: Both iodo- and bromo-derivatives are accessible, though synthetic routes and commercial availability may vary.[7][9][10][11]

Alternative 2: Functionalized Azaspiro[3.3]heptanes (Heteroatom Bioisosteres)

Replacing the oxetane oxygen or the opposing cyclobutane carbon with nitrogen introduces basicity and new synthetic handles. These are often considered strained bioisosteres of common heterocycles like morpholine and piperazine.[12][13]

  • Key Scaffolds:

    • 2-Oxa-6-azaspiro[3.3]heptane: A well-regarded morpholine bioisostere.[2][14] It retains the oxetane's benefits while introducing a secondary amine for functionalization. This scaffold can improve aqueous solubility while maintaining metabolic stability.[2][15]

    • 2,6-Diazaspiro[3.3]heptane: A bioisostere for piperazine. The two nitrogen atoms provide two points for diversification or for modulating the pKa and hydrogen bonding capacity of the final molecule.[12][16]

  • Impact on Properties: Introducing nitrogen atoms generally increases polarity and aqueous solubility. The secondary amines are basic, which can be critical for interacting with acidic residues in a protein target or for tuning pharmacokinetic properties.

  • Synthetic Utility: Unlike the halo-derivatives that rely on cross-coupling, functionalization of azaspirocycles typically occurs at the nitrogen atom(s) through N-alkylation, N-acylation, reductive amination, or urea/sulfonamide formation. This offers a completely different and often simpler synthetic strategy.

Alternative 3: Functionalized Carbocyclic Spiro[3.3]heptanes (The Phenyl Bioisostere)

Removing the oxetane oxygen atom leads to the parent carbocyclic spiro[3.3]heptane scaffold. This rigid, non-planar structure has gained significant attention as a saturated bioisostere for the phenyl ring.[17]

  • Rationale for Use: Replacing a flat phenyl ring with a 3D spiro[3.3]heptane core can improve compound properties by increasing the fraction of sp³ carbons (Fsp³), which is correlated with higher clinical success rates.[18] This "escape from flatland" can enhance solubility, reduce metabolic liability, and provide novel intellectual property.[17]

  • Impact on Properties: Carbocyclic spiro[3.3]heptanes are significantly more lipophilic than their oxa- or aza-containing counterparts. This makes them suitable replacements for aromatic rings where maintaining a certain level of lipophilicity is desired. Functional handles, such as bromo, amino, or carboxylic acid groups, can be installed on the carbocycle to enable further synthetic elaboration.[17] Fluorinated versions, like 6,6-difluorospiro[3.3]heptane, offer a way to modulate lipophilicity and electronic properties while retaining the core carbocyclic structure.[19]

Data-Driven Comparison

To facilitate direct comparison, the following tables summarize key physicochemical properties and representative reaction conditions.

Table 1: Comparison of Calculated Physicochemical Properties

Building BlockMolecular FormulaMW ( g/mol )TPSA (Ų)cLogP
This compoundC₆H₉IO224.049.231.85
6-Bromo-2-oxaspiro[3.3]heptaneC₆H₉BrO177.049.231.56[7]
2-Oxa-6-azaspiro[3.3]heptaneC₆H₁₁NO113.1621.260.21
2,6-Diazaspiro[3.3]heptaneC₅H₁₀N₂98.1524.06-0.65
Bromo-spiro[3.3]heptaneC₇H₁₁Br175.070.002.50

Note: TPSA (Topological Polar Surface Area) and cLogP (calculated LogP) are estimates and can vary based on the algorithm used. Values are provided for relative comparison.

Experimental Protocols

The trustworthiness of a building block is demonstrated by its reliable performance in standard chemical transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 6-Halo-2-oxaspiro[3.3]heptanes

This protocol provides a representative workflow for the palladium-catalyzed coupling of a halo-spirocycle with a boronic acid. The choice of catalyst, ligand, and base may require optimization for specific substrates.[20]

cluster_0 Suzuki Coupling Workflow Start Combine Halo-spirocycle, Boronic Acid, Base, Solvent Degas Degas Mixture (Ar or N₂ sparge) Start->Degas Add_Catalyst Add Pd Catalyst & Ligand Degas->Add_Catalyst Heat Heat Reaction (e.g., 80-110 °C) Add_Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Final Product Purify->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.[20]

Step-by-Step Methodology:

  • Vessel Preparation: To a reaction vial, add the 6-halo-2-oxaspiro[3.3]heptane (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or DME/water.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS. Causality Note: 6-Iodo derivatives may react completely at lower temperatures (e.g., 80-90 °C), while 6-bromo derivatives often require higher temperatures (e.g., 100-110 °C) or more active catalyst systems to achieve comparable reaction rates.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation of 2-Oxa-6-azaspiro[3.3]heptane

This protocol outlines a typical Buchwald-Hartwig amination to couple the spirocycle to an aromatic ring.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried vial under an inert atmosphere, combine the aryl halide (1.0 equiv.), 2-oxa-6-azaspiro[3.3]heptane (1.2 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 equiv.).

  • Solvent Addition: Add a dry, anhydrous solvent such as toluene or THF.

  • Reaction: Seal the vial and heat the mixture (typically 80-120 °C) until the reaction is complete as monitored by LC-MS.

  • Workup and Purification: Cool the reaction, quench carefully with water, and perform a standard aqueous workup and extraction. Purify the product via column chromatography.

Strategic Selection of a Building Block

The optimal choice of building block is context-dependent. The following decision framework can guide the selection process.

Start What is the primary goal? Goal_Coupling Direct C-C or C-N bond formation to an existing core Start->Goal_Coupling Synthetic Strategy Goal_Properties Introduce a new scaffold to modulate properties Start->Goal_Properties Property Modulation Coupling_Substrate Coupling_Substrate Goal_Coupling->Coupling_Substrate Property_Type Property_Type Goal_Properties->Property_Type Iodo Use this compound (Milder conditions, faster kinetics) Bromo Use 6-Bromo-2-oxaspiro[3.3]heptane (More robust, cost-effective) Coupling_Substrate->Iodo Yes Coupling_Substrate->Bromo No Solubility Use Azaspiro[3.3]heptanes (e.g., 2-oxa-6-aza-) (Morpholine/Piperazine bioisostere) 3D_Lipophilic Use Carbocyclic Spiro[3.3]heptane (Phenyl bioisostere) Property_Type->Solubility Solubility/ Basicity Property_Type->3D_Lipophilic Escape from Flatland

Caption: Decision framework for selecting the appropriate spirocyclic building block.

Conclusion

While this compound is an excellent and highly reactive building block for introducing a desirable 3D scaffold, a nuanced understanding of the available alternatives is crucial for strategic drug design. The choice between iodo- and bromo-derivatives represents a trade-off between reactivity and stability. For more profound changes in physicochemical properties and synthetic strategy, heteroatom-containing bioisosteres like 2-oxa-6-azaspiro[3.3]heptane offer a gateway to improved solubility and basicity, while carbocyclic spiro[3.3]heptanes provide a robust tool for creating novel, lipophilic, and three-dimensional chemical matter. By leveraging the comparative data and protocols in this guide, researchers can make more informed decisions, accelerating the journey from hit identification to a successful drug candidate.

References

A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Spiroheptanes for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, offering a path to novel chemical space. Among these, the spiro[3.3]heptane framework is a particularly attractive, rigid scaffold. When functionalized with a halogen, these compounds become versatile intermediates for a variety of transformations. This guide provides an in-depth comparison of the reactivity of 2-iodo-, 2-bromo-, and 2-chloro-spiro[3.3]heptane, grounded in the principles of physical organic chemistry. While direct comparative kinetic studies on this specific trio of molecules are not extensively documented in the literature, we can construct a robust and predictive model of their relative reactivity by applying well-established chemical principles.

The Decisive Role of the Halogen: A Fundamental Overview

In the realm of nucleophilic substitution and elimination reactions, the nature of the halogen atom is a critical determinant of the substrate's reactivity. The primary factor governing the reactivity of haloalkanes is the strength of the carbon-halogen (C-X) bond. As one descends the halogen group, the atomic radius increases, leading to a longer and weaker C-X bond. This trend in bond dissociation energy directly translates to the leaving group ability of the halide ion. A weaker bond is more easily broken, facilitating both substitution and elimination pathways.

Therefore, for haloalkanes in general, the established order of reactivity is:

R-I > R-Br > R-Cl > R-F

This fundamental principle serves as the bedrock for our comparative analysis of the halospiroheptane series.

The Spiro[3.3]heptane Scaffold: Structural Considerations

The spiro[3.3]heptane skeleton is a unique bicyclic system characterized by a central quaternary carbon atom common to two cyclobutane rings. This arrangement imparts significant ring strain, a key factor that can influence reaction rates and mechanisms. The inherent strain in the cyclobutane rings can affect the stability of carbocation intermediates and the transition states of various reactions.

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. These reactions primarily proceed through two distinct mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).[1]

S(_N)1 Reactivity

The S(_N)1 mechanism proceeds through a carbocation intermediate, and its rate-determining step is the unimolecular dissociation of the leaving group.[2][3] The stability of the resulting carbocation is paramount. For 2-halospiro[3.3]heptanes, the departure of the halide would lead to a secondary carbocation on a cyclobutane ring.

The expected order of reactivity for 2-halospiro[3.3]heptanes in S(_N)1 reactions is directly correlated with the leaving group ability of the halide:

2-Iodospiro[3.3]heptane > 2-Bromospiro[3.3]heptane > 2-Chlorospiro[3.3]heptane

This is because the weaker carbon-iodine bond will cleave more readily to form the carbocation intermediate.[4]

SN1_Mechanism Substrate 2-X-spiro[3.3]heptane Carbocation Spiro[3.3]heptan-2-yl cation (Carbocation Intermediate) Substrate->Carbocation Slow, Rate-Determining Step Product Substituted Product Carbocation->Product Fast LeavingGroup X- Carbocation->LeavingGroup X- leaves Nucleophile Nu: Nucleophile->Carbocation SN2_Mechanism Reactants Nu: + 2-X-spiro[3.3]heptane TransitionState [Nu---C---X]‡ (Transition State) Reactants->TransitionState Single Step Products Nu-spiro[3.3]heptane + X- TransitionState->Products E2_Mechanism Reactants Base: + 2-X-spiro[3.3]heptane TransitionState [Base---H---C---C---X]‡ (Transition State) Reactants->TransitionState Single Step Products Spiro[3.3]hept-2-ene + Base-H + X- TransitionState->Products

References

A Senior Application Scientist's Guide to Characterizing Substituted Spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane scaffold has rapidly emerged from a niche structural motif to a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling sp³-rich alternative to flat aromatic rings, providing chemists with a tool to escape "flatland" and improve physicochemical properties like solubility and metabolic stability.[1][2][3] As these unique structures are increasingly incorporated into drug candidates, the need for robust and unambiguous analytical characterization has become paramount.[4]

This guide provides an in-depth comparison of the primary analytical techniques for characterizing substituted spiro[3.3]heptanes. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the strengths and limitations of each technique, providing a logical framework for developing a comprehensive characterization strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the foundational technique for the structural elucidation of organic molecules in solution. For the compact and often symmetric spiro[3.3]heptane core, a multi-technique NMR approach is not just recommended; it is essential for unambiguous characterization.

Expertise & Experience: Beyond 1D Spectra

While standard ¹H and ¹³C NMR provide initial fingerprints, the constrained nature of the spiro[3.3]heptane skeleton often leads to complex second-order coupling and signal overlap, especially in densely substituted analogues. The true power of NMR is unlocked through two-dimensional (2D) experiments, which serve as a self-validating system for structural assignment.

  • COSY (Correlation Spectroscopy) : Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the cyclobutane rings. This is the first step in assembling the structural puzzle.

  • HSQC (Heteronuclear Single Quantum Coherence) : Directly correlates each proton to its attached carbon, providing a definitive map of C-H bonds. This is crucial for assigning the complex aliphatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for identifying quaternary carbons, including the central spiro-atom, and for piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Maps protons that are close in space, providing critical information about stereochemistry. For 2,6-disubstituted spiro[3.3]heptanes, NOESY can definitively distinguish between cis and trans isomers by identifying through-space correlations between substituents and the cyclobutane rings.[5]

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR Elucidation cluster_output Structural Information H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Coupling HSQC HSQC H1->HSQC NOESY NOESY H1->NOESY Through-space Proximity C13 ¹³C NMR C13->HSQC ¹J(C,H) Correlation Connectivity Connectivity & Skeleton COSY->Connectivity HMBC HMBC HSQC->HMBC Assign C/H pairs HMBC->Connectivity Long-range Correlations Stereochem Relative Stereochemistry NOESY->Stereochem Distinguish Isomers

Experimental Protocol: Acquiring a Complete NMR Dataset
  • Sample Preparation : Dissolve 5-10 mg of the purified spiro[3.3]heptane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify the chemical shift ranges.

  • COSY Acquisition : Run a standard gradient-selected COSY (gCOSY) experiment to map out the proton coupling networks.

  • HSQC Acquisition : Acquire a phase-sensitive gradient-edited HSQC experiment to correlate protons with their directly attached carbons.

  • HMBC Acquisition : Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically ~8 Hz) to observe 2- and 3-bond correlations, which are critical for identifying quaternary centers.

  • NOESY/ROESY Acquisition : Acquire a 2D NOESY (or ROESY for medium-sized molecules) experiment with a mixing time of 300-800 ms to probe for through-space interactions and confirm relative stereochemistry.

  • Data Analysis : Process and analyze the spectra using appropriate software. Build the structure by integrating the information from all experiments in a stepwise manner, starting with COSY and HSQC, then using HMBC and NOESY to complete the picture.[6]

NMR Technique Primary Information Obtained Application for Spiro[3.3]heptanes
¹H NMR Proton environment, multiplicity, integrationInitial fingerprint, assessment of purity.[7][8]
¹³C NMR Number and type of carbon atomsConfirms carbon backbone, identifies symmetry.
COSY ¹H-¹H scalar couplingTraces proton connectivity within each cyclobutane ring.
HSQC ¹J C-H correlationUnambiguously assigns protons to their attached carbons.
HMBC ²J/³J C-H correlationConfirms connectivity across the spirocenter; assigns quaternary carbons.
NOESY/ROESY Through-space ¹H-¹H proximityDetermines relative stereochemistry (cis vs. trans isomers).[4]

X-Ray Crystallography: The Unambiguous Solid-State Answer

When a high-quality single crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural information. It is the gold standard for determining not only connectivity and relative stereochemistry but also the absolute configuration of chiral molecules.

Expertise & Experience: The Ground Truth

For novel spiro[3.3]heptane derivatives, an X-ray crystal structure provides incontrovertible proof of the proposed structure. This is particularly vital when NMR data is ambiguous or when establishing the absolute stereochemistry of a chiral product. Several published studies rely on X-ray crystallography to confirm the stereochemical outcome of synthetic transformations leading to substituted spiro[3.3]heptanes.[4][5][9] The primary limitation, however, is the necessity of growing a suitable crystal, which can be a significant bottleneck.

XRay_Workflow Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect X-ray Beam Solve Solve Structure (Direct Methods) Collect->Solve Diffraction Pattern Refine Refine Structural Model Solve->Refine Output Final Structure: - Connectivity - Bond Lengths/Angles - Absolute Stereochemistry Refine->Output

Experimental Protocol: From Crystal to Structure
  • Crystallization : Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. This is often the most challenging step.

  • Crystal Selection & Mounting : Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal on an X-ray diffractometer. A preliminary dataset is collected to determine the unit cell parameters and crystal system. A full dataset is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution : The collected diffraction data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.

  • Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares on F² to improve the fit and determine final atomic coordinates and thermal parameters.

  • Validation & Analysis : The final structure is validated using metrics like R-factors and checked for any inconsistencies. The absolute configuration can often be determined from anomalous dispersion effects (Flack parameter).

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry is a destructive technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in the characterization of novel spiro[3.3]heptanes is the confirmation of the molecular formula.

Expertise & Experience: Precision is Key

For any new compound, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the mass with high accuracy (typically < 5 ppm), HRMS allows for the determination of the elemental composition, distinguishing between compounds that have the same nominal mass but different molecular formulas. This provides a critical check on the identity of the synthesized molecule.[4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for polar molecules, while atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.

  • Mass Analysis : Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis : Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) to the theoretical mass calculated for the proposed molecular formula. The difference should be within the mass accuracy tolerance of the instrument.

Chiral Analysis: Resolving Enantiomers

Many substituted spiro[3.3]heptanes are chiral, often possessing axial chirality.[10] Determining the enantiomeric purity and absolute configuration of these molecules is critical, especially in drug development.

Expertise & Experience: A Two-Pronged Approach
  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for separating enantiomers and quantifying enantiomeric excess (ee).[11] The method relies on passing a solution of the racemic mixture through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. Method development involves screening various CSPs and mobile phases to achieve baseline separation.[4]

  • Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] It is a powerful technique for determining the absolute configuration of a molecule in solution. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., R). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Chiral_Analysis Racemate Racemic Mixture HPLC Chiral HPLC Racemate->HPLC Separation Separation of Enantiomers HPLC->Separation Quant Quantification (ee) HPLC->Quant VCD VCD Spectroscopy Separation->VCD XRay X-ray Crystallography (Chiral Space Group) Separation->XRay AbsConfig Absolute Configuration VCD->AbsConfig Compare to Theory XRay->AbsConfig Anomalous Dispersion

Comparative Summary of Techniques

Technique Information Obtained Sample Phase Strengths Limitations
NMR Spectroscopy Connectivity, relative stereochemistrySolutionNon-destructive; provides detailed structural map in solution.Can have signal overlap; absolute configuration not directly determined.
X-Ray Crystallography Connectivity, absolute stereochemistry, conformationSolid (Single Crystal)Unambiguous 3D structure; "gold standard" for proof.[9]Requires a high-quality single crystal; not always possible.
Mass Spectrometry Molecular weight, elemental compositionSolution/SolidHigh sensitivity; confirms molecular formula with high accuracy (HRMS).[4]Destructive; provides little structural information on its own.
Chiral HPLC Enantiomeric purity (ee)SolutionAccurate and precise quantification of enantiomers.[11]Requires method development; does not give absolute configuration.
VCD Absolute configurationSolutionDetermines absolute configuration in solution without crystallization.[11]Requires specialized equipment and computational support.

Conclusion

The robust characterization of substituted spiro[3.3]heptanes requires a thoughtful, multi-faceted analytical approach. No single technique can provide all the necessary information. A comprehensive strategy begins with NMR spectroscopy (1D and 2D) to establish the core structure and relative stereochemistry in solution, followed by high-resolution mass spectrometry to confirm the elemental composition. For definitive proof of structure and, in chiral cases, absolute configuration, single-crystal X-ray crystallography is the ultimate goal. When analyzing chiral compounds, chiral HPLC is essential for determining enantiomeric purity, while VCD offers a powerful alternative to X-ray for assigning absolute configuration in solution. By synergistically applying these techniques, researchers can ensure the structural integrity of their molecules, a non-negotiable requirement for advancing modern drug discovery.

References

Escaping Flatland: A Comparative Guide to Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. For decades, drug discovery was dominated by planar, aromatic scaffolds, a paradigm often described as "flatland." While successful, this approach has frequently led to compounds with challenging ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, such as poor solubility and high metabolic turnover. The strategic shift towards three-dimensional (3D), sp³-rich scaffolds represents a significant evolution, and among these, the spiro[3.3]heptane motif has emerged as a uniquely powerful building block.[1][2]

This guide provides an in-depth comparison of spiro[3.3]heptane scaffolds against traditional planar alternatives, supported by experimental data and synthetic protocols. We will explore the fundamental advantages of this rigid, non-planar framework, demonstrating why it has become an invaluable tool for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics with enhanced efficacy and drug-like properties.

The Structural Advantage: Rigidity and Three-Dimensionality

The core appeal of the spiro[3.3]heptane scaffold lies in its rigid, bicyclic structure, where two cyclobutane rings are joined by a single, shared quaternary carbon.[1][3] This architecture imparts a distinct three-dimensional geometry that stands in stark contrast to the planarity of a benzene ring. This fundamental difference has profound implications for how a molecule interacts with its biological target and navigates its physiological environment.

A key feature is the orientation of its substitution vectors. Unlike a para-substituted benzene ring, which possesses collinear exit vectors (oriented 180° apart), the substituents on a 2,6-disubstituted spiro[3.3]heptane project at non-collinear angles.[4][5] This allows for a more precise and novel exploration of the binding pockets of target proteins, potentially leading to enhanced potency and selectivity.

G cluster_0 Planar Scaffold: p-Disubstituted Benzene cluster_1 3D Scaffold: 2,6-Disubstituted Spiro[3.3]heptane benzene Benzene Ring (Collinear Vectors, ~180°) R2 R2 benzene->R2 R1 R1 R1->benzene spiro Spiro[3.3]heptane (Non-Collinear Vectors, ~130°) R4 R2 spiro->R4 R3 R1 R3->spiro

Caption: Geometric comparison of exit vectors.

The Power of Bioisosterism: A Saturated Mimic for Aromatic Rings

One of the most impactful applications of the spiro[3.3]heptane scaffold is its role as a saturated bioisostere for the phenyl ring.[4][6] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity. Replacing a flat aromatic ring with a 3D saturated core can dramatically improve a compound's physicochemical profile.

The spiro[3.3]heptane core has been successfully used to mimic mono-, meta-, and para-substituted phenyl rings, creating novel, patent-free analogs of existing drugs.[4][7][8] This strategy not only opens new intellectual property avenues but also systematically addresses common liabilities associated with aromatic systems.

Key Advantages of Bioisosteric Replacement:

  • Improved Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is a well-established method to enhance aqueous solubility.[1][9] The replacement of a flat, hydrophobic phenyl ring with the spiro[3.3]heptane scaffold often leads to a significant improvement in this critical parameter.

  • Enhanced Metabolic Stability: Aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The saturated C-H bonds of the spiro[3.3]heptane core are generally more resistant to such metabolic pathways, which can increase the compound's half-life and bioavailability.[10]

  • Reduced Lipophilicity: While maintaining the necessary spatial orientation for target binding, the spiro[3.3]heptane scaffold typically reduces a molecule's overall lipophilicity (logP/logD) compared to a phenyl ring.[7] This can lead to a better ADME profile and a lower risk of off-target toxicity.

Beyond benzene, heteroatom-containing spiro[3.3]heptanes, such as 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, serve as effective bioisosteres for common heterocyclic motifs like piperazine and morpholine, respectively, often with improved properties.[11][12][13]

Comparative Analysis: Spiro[3.3]heptane in Action

To illustrate these advantages, we will compare the performance of FDA-approved drugs with their spiro[3.3]heptane-containing analogs. The data clearly demonstrates the tangible benefits of this scaffold swap.

Case Study 1: Sonidegib (Hedgehog Pathway Inhibitor)

Sonidegib is an anticancer drug containing a meta-substituted phenyl ring. Researchers replaced this core with a spiro[3.3]heptane scaffold to create two diastereomeric analogs, trans-76 and cis-76 .[7]

CompoundScaffoldIC₅₀ (µM)¹clogP²logD (pH 7.4)³CLint (µL/min/mg)⁴t₁/₂ (min)⁵
Sonidegib meta-Phenyl0.00156.8≥ 3.51893
trans-76 Spiro[3.3]heptane0.486.0≥ 3.53647
cis-76 Spiro[3.3]heptane0.246.0≥ 3.515611
¹Experimental inhibition of Hedgehog signaling pathway.[7][14] ²Calculated lipophilicity.[7] ³Experimental distribution coefficient.[7][14] ⁴Experimental metabolic stability in human liver microsomes.[7][14] ⁵Experimental half-time of metabolic decomposition.[7]

Analysis of Causality:

  • Biological Activity: While the spiro[3.3]heptane analogs were less potent than Sonidegib, they retained a high level of micromolar activity, confirming the scaffold's ability to act as a functional bioisostere.[7] The difference in potency highlights the precise geometric requirements of the binding pocket, which could be further optimized.

  • Lipophilicity: The replacement of the phenyl ring with the spiro[3.3]heptane core resulted in a favorable decrease in calculated lipophilicity (clogP) by 0.8 units.[7]

  • Metabolic Stability: The impact on metabolic stability was isomer-dependent. The trans isomer showed only a 2-fold decrease in stability, whereas the cis isomer was significantly less stable.[7] This underscores the importance of stereochemistry; the orientation of the substituents on the rigid scaffold dictates their accessibility to metabolic enzymes.

Case Study 2: Vorinostat (HDAC Inhibitor)

In another example, the terminal phenyl ring of the anticancer drug Vorinostat was replaced with a spiro[3.3]heptane moiety. The resulting analog, 77 , was evaluated for its cytotoxic effects on human hepatocellular carcinoma cells (HepG2).

CompoundScaffoldCytotoxicity (HepG2 cells)
Vorinostat PhenylInduces apoptosis and necrosis
Analog 77 Spiro[3.3]heptaneInduces apoptosis and necrosis at similar levels to Vorinostat

Analysis of Causality: The spiro[3.3]heptane analog 77 demonstrated a cytotoxic profile comparable to that of Vorinostat, inducing both apoptosis and necrosis in cancer cells.[13][14] This result is highly significant, as it validates that the spiro[3.3]heptane group can effectively replace the phenyl ring in this context without loss of the primary mechanism of action, providing a viable patent-free alternative.[7][13]

Synthetic Accessibility: A Practical Workflow

The utility of any chemical scaffold is ultimately dependent on its synthetic accessibility. Fortunately, streamlined and modular synthetic routes to functionalized spiro[3.3]heptanes have been developed, making them readily available for drug discovery programs.[1][15] A particularly efficient method involves the thermal reaction of N,N-dimethylamides of cyclobutane carboxylic acids with various alkenes.[7][8]

G start Commercially Available Cyclobutane Carboxylic Acid Amide step1 Step 1: Keteneiminium Salt Formation & [2+2] Cycloaddition start->step1 alkene Alkene Substrate (Aliphatic or Aromatic) alkene->step1 reagents Reagents: (CF3SO2)2O / Collidine reagents->step1 intermediate Intermediate Vinamidinium Salt step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 product Final Product: Substituted Spiro[3.3]heptanone step2->product mods Further Modifications: (e.g., Wolff-Kishner, Curtius Reaction) product->mods final_blocks Functionalized Building Blocks: Acids, Amines, Boronates, etc. mods->final_blocks

Caption: Modular synthesis of spiro[3.3]heptane derivatives.

Experimental Protocol: Synthesis of Substituted Spiro[3.3]heptanones

This protocol is a generalized representation of the modular approach reported in the literature.[7][8]

Objective: To synthesize a mono- or di-substituted spiro[3.3]heptanone via a [2+2] cycloaddition reaction.

Materials:

  • N,N-dimethylamide of cyclobutane carboxylic acid (1.0 eq)

  • Alkene (1.2 eq)

  • Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) (1.2 eq)

  • 2,4,6-Collidine (1.2 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N,N-dimethylamide of cyclobutane carboxylic acid (1.0 eq) and the alkene (1.2 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this solution, add 2,4,6-collidine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq). Causality Note: Triflic anhydride activates the amide to form a highly reactive keteneiminium salt in situ. Collidine acts as a non-nucleophilic base to neutralize the generated triflic acid.

  • Cycloaddition: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Causality Note: The keteneiminium salt undergoes a thermal [2+2] cycloaddition with the alkene to form a cyclobutanone ring, yielding a spirocyclic vinamidinium salt intermediate.

  • Hydrolysis: Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate. Stir vigorously for 1-2 hours. Causality Note: The basic aqueous workup hydrolyzes the vinamidinium salt to the corresponding ketone.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted spiro[3.3]heptanone.

This robust methodology is compatible with a wide range of functional groups on the alkene, including halogens and protected amines, making it a versatile tool for generating a library of diverse spiro[3.3]heptane building blocks.[7]

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold offers a compelling solution to many of the challenges associated with traditional flatland molecules in drug discovery. Its inherent three-dimensionality, conformational rigidity, and proven utility as a saturated bioisostere provide a clear pathway to compounds with improved physicochemical properties, enhanced metabolic stability, and novel intellectual property.[1][4] The experimental data from direct comparisons with established drugs unequivocally supports these advantages.

As synthetic methodologies continue to advance, providing even greater access to diverse and complex spiro[3.3]heptane derivatives, their role in medicinal chemistry is set to expand further.[16] For researchers aiming to escape the confines of planarity and design truly innovative therapeutics, the spiro[3.3]heptane scaffold is not just an alternative; it is a strategic imperative.

References

A Crystallographic Guide to 6-Substituted-2-oxaspiro[3.3]heptane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The spiro[3.3]heptane motif has emerged as a valuable building block, prized for its rigid structure that can act as a bioisostere for more flexible cyclic systems. This guide provides an in-depth crystallographic analysis of 6-substituted-2-oxaspiro[3.3]heptane derivatives, a class of compounds with significant potential in medicinal chemistry.

While the primary focus is on the crystallographic characteristics of these spirocycles, we will draw a detailed comparison between a known fluoro-substituted derivative and the anticipated structural impact of an iodo-substituent. This comparative approach, grounded in established principles of crystal engineering, aims to provide researchers, scientists, and drug development professionals with predictive insights into how halogen substitution can modulate the solid-state properties of these promising molecules.

The 2-Oxaspiro[3.3]heptane Scaffold: A Foundation for Innovation

The 2-oxaspiro[3.3]heptane framework, characterized by two fused four-membered rings—an oxetane and a cyclobutane—sharing a common spirocyclic carbon, offers a unique and constrained conformation. This rigidity is highly sought after in drug design as it can lead to improved binding affinity and selectivity for biological targets. The introduction of substituents at the 6-position provides a vector for tailoring the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Halogenation: A Tool for Fine-Tuning Molecular Architecture

The strategic incorporation of halogen atoms is a well-established strategy in medicinal chemistry and crystal engineering. Beyond their electronic effects, halogens, particularly iodine, can participate in specific and directional intermolecular interactions known as halogen bonds. These interactions, where the electrophilic region of a halogen atom is attracted to a nucleophilic site, can significantly influence crystal packing and, consequently, the material's bulk properties.

This guide will leverage the known crystal structure of a fluoro-derivative to explore the foundational geometry of the 2-oxaspiro[3.3]heptane core and then extrapolate to the expected structural perturbations and intermolecular interactions introduced by a larger, more polarizable iodine atom.

Experimental Data: A Case Study of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

As a tangible example, we will examine the crystallographic data of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a closely related analogue. The synthesis and structural analysis of this compound provide a robust experimental basis for understanding the core spirocyclic system.

Synthesis and Crystallization Protocol

The synthesis of 6-substituted-2-oxa-6-azaspiro[3.3]heptane derivatives typically involves a multi-step sequence. A general approach is outlined below:

  • Ring Formation: The azetidine ring is often constructed via a hydroxide-facilitated alkylation of a substituted aniline with a suitable dielectrophile, such as 3,3-bis(bromomethyl)oxetane.

  • Purification: The crude product is purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as ethanol.

X-ray Diffraction Methodology

A standard workflow for the X-ray crystallographic analysis of these small molecules is as follows:

Figure 1: A generalized workflow for the X-ray crystallography of small molecules.

Comparative Structural Analysis: Fluoro- vs. Iodo- Substitution

The following table presents the experimental crystallographic data for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane and a predictive comparison for a hypothetical 6-iodo-2-oxaspiro[3.3]heptane derivative. The predictions for the iodo-derivative are based on established principles of halogen bonding and the known characteristics of the carbon-iodine bond.

Parameter6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Experimental)This compound Derivative (Predicted)Rationale for Prediction
Crystal System MonoclinicLikely Monoclinic or OrthorhombicThe presence of a bulky, polarizable iodine atom may favor a more symmetrical packing arrangement.
Space Group P2₁/cDependent on packingThe specific space group will be dictated by the dominant intermolecular interactions.
Key Bond Lengths C-F: ~1.35 ÅC-I: ~2.14 ÅThe C-I bond is significantly longer than the C-F bond due to the larger atomic radius of iodine.
Key Bond Angles C-C(spiro)-C: ~88-90°C-C(spiro)-C: ~88-90°The core spiro[3.3]heptane geometry is expected to be largely conserved.
Dominant Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingHalogen bonding (C-I···O or C-I···N), C-H···O hydrogen bondsThe highly polarizable iodine atom is expected to be a strong halogen bond donor, influencing the crystal packing.

The Anticipated Impact of Iodine Substitution

The replacement of a fluorine atom with an iodine atom at the 6-position of the 2-oxaspiro[3.3]heptane core is predicted to have several key structural consequences:

  • Halogen Bonding: The most significant difference will be the introduction of strong halogen bonds. The iodine atom, with its pronounced σ-hole, will act as a potent halogen bond donor, likely interacting with the oxygen of the oxetane ring or other Lewis basic sites on neighboring molecules. This will be a primary determinant of the crystal packing.

  • Unit Cell Parameters: The larger size of the iodine atom will undoubtedly lead to an increase in the unit cell volume.

  • Molecular Conformation: While the rigid spirocyclic core will remain largely unchanged, the orientation of the substituent at the 6-position may be influenced by the steric bulk and intermolecular interactions of the iodine atom.

Figure 2: A simplified representation of the 2-oxaspiro[3.3]heptane core with fluoro and hypothetical iodo substitution.

Conclusion

The X-ray crystallographic analysis of 6-substituted-2-oxaspiro[3.3]heptane derivatives provides invaluable insights into their three-dimensional structure and intermolecular interactions. While experimental data for the iodo-derivative is not yet publicly available, a comparative analysis based on the known structure of a fluoro-analogue and the well-documented principles of halogen bonding allows for robust predictions of its solid-state behavior. The introduction of an iodine atom is expected to drive crystal packing through the formation of strong halogen bonds, a feature that can be exploited in the rational design of new materials with tailored properties. This guide serves as a foundational resource for researchers working with this promising class of molecules, enabling a more informed approach to their synthesis, crystallization, and application in drug discovery and materials science.

Safety Operating Guide

Navigating the Disposal of 6-Iodo-2-oxaspiro[3.3]heptane: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel compounds like 6-Iodo-2-oxaspiro[3.3]heptane necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in the general principles for handling halogenated organic compounds and address the specific considerations for iodine-containing substances.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): The foundation of safe handling is the consistent use of appropriate PPE.[1][2] This includes:

  • Safety Goggles: To protect against splashes and aerosols.[1]

  • Lab Coat: To prevent contamination of personal clothing.[1][3]

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]

Work Area: All handling and preparation for disposal of this compound and its waste should be conducted within a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.[2][4]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. This compound waste falls into the category of halogenated organic waste .[5][6][7]

Key Segregation Practices:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic solvent waste.[5][6] The disposal processes for these two streams are different and mixing them can lead to increased disposal costs and regulatory complications.[6]

  • Avoid Incompatibles: Do not mix this compound waste with the following:

    • Strong Oxidizers or Reducers: To prevent potentially violent reactions.[6]

    • Strong Acids or Bases: To avoid uncontrolled exothermic reactions.[6]

    • Bleach (Sodium Hypochlorite): Mixing iodine-containing compounds with bleach can generate toxic fumes.[8]

  • Solid vs. Liquid Waste: Segregate contaminated solid waste (e.g., gloves, absorbent paper) from liquid waste.

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Generated (this compound) IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No HalogenatedLiquid Halogenated Organic Liquid Waste Container IsLiquid->HalogenatedLiquid Yes IsContaminated Is the solid waste contaminated? IsSolid->IsContaminated Yes HalogenatedSolid Halogenated Organic Solid Waste Container NonHazSolid Non-Hazardous Solid Waste IsContaminated->HalogenatedSolid Yes IsContaminated->NonHazSolid No

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and temporary storage of this compound waste pending pickup by a certified hazardous waste disposal service.

1. Waste Container Selection and Labeling:

  • Container Type: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene).[9] The container must have a secure, threaded cap to prevent spills and the release of vapors.[5]

  • Labeling: Proper labeling is a regulatory requirement and a critical safety measure. The label must be affixed to the container before the first drop of waste is added.[5] The label should include:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[5]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

2. Waste Accumulation:

  • Liquid Waste: Carefully pour liquid waste containing this compound into the designated halogenated organic liquid waste container.

  • Solid Waste: Place contaminated solid items such as gloves, bench paper, and pipette tips into a separate, clearly labeled plastic bag or container for solid hazardous waste.[9]

  • Container Management: Keep the waste container closed at all times, except when actively adding waste.[5] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

3. Temporary Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not overfill), contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.

Approved Disposal Methodologies

The standard and most environmentally sound method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[10] This high-temperature process is designed to break down the organic molecules into less harmful components. For halogenated compounds, these incinerators are equipped with scrubbers to neutralize acidic gases (such as hydrogen iodide) that are formed during combustion.[10]

For aqueous waste streams containing iodine, a pre-treatment step of neutralization may be employed. This typically involves the addition of a reducing agent, such as sodium thiosulfate, to convert elemental iodine into less reactive iodide ions.[11] However, for concentrated organic waste containing this compound, direct incineration is the preferred route.

Summary of Disposal Parameters
ParameterGuidelineRationale
Waste Category Halogenated Organic WasteThe molecule contains an iodine atom.
Segregation Separate from non-halogenated waste and incompatibles.Prevents dangerous reactions and ensures proper disposal pathways.[5][6]
Container Labeled, sealed, compatible material (glass or polyethylene).[5][9]Ensures safety, prevents leaks, and complies with regulations.
Primary Disposal Method High-temperature incineration.[10]Ensures complete destruction of the organic compound.
PPE Safety goggles, lab coat, chemical-resistant gloves.[1]Protects personnel from exposure.
Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

    • Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with an appropriate solvent, and also collect this for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

Personal protective equipment for handling 6-Iodo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 6-Iodo-2-oxaspiro[3.3]heptane

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational workflows for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles with insights derived from analogous chemical structures to ensure a comprehensive safety framework in the absence of a substance-specific Safety Data Sheet (SDS).

Hazard Analysis and Risk Assessment

Anticipated Hazard Profile: The primary risks are associated with the iodo-functional group and the potential for the compound, a liquid, to be absorbed through skin contact, eye contact, or inhalation.[3][4]

Hazard ClassificationRationale & Potential EffectsSource Analogy
Skin Irritant/Corrosive Organic iodides and similar halogenated compounds can cause skin irritation upon contact. Prolonged exposure may lead to more severe effects.Based on general data for iodine and iodo-organic compounds.[1][5][6]
Serious Eye Damage/Irritation Direct contact with the liquid can cause serious eye irritation or damage.[6] Vapors may also be irritating.[3]Standard hazard for liquid organic chemicals.[3][7]
Inhalation Hazard As a liquid, this compound may have a vapor pressure that allows for inhalation, potentially causing respiratory tract irritation.[1][3]Assumed for volatile or semi-volatile organic compounds.[8]
Acute Toxicity (Oral) Harmful if swallowed. While data is absent, this is a prudent assumption for novel chemical entities.[1]General precaution for laboratory chemicals.[8]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[1][9]Common classification for halogenated organics.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[3]Protects eyes from splashes. The spirocyclic core is strained, and unforeseen reactivity could lead to splashing.
A full-face shield worn over goggles.[3][8]Required when handling quantities greater than 50 mL or when there is a significant risk of splashing during transfers or reactions.[3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene).[3]Prevents direct skin contact. Nitrile gloves offer good protection against incidental splashes.[3] For prolonged handling or immersion, heavier-duty gloves or double-gloving is recommended.[2] Always inspect gloves for tears before use.[2]
Body Protection A flame-resistant lab coat, fully buttoned.[3]Protects skin and personal clothing from contamination.[5]
Long pants and closed-toe, closed-heel shoes.[3][10]Ensures no skin on the lower body or feet is exposed to potential spills.[10]
Respiratory Protection All handling must occur inside a certified chemical fume hood.[1][8]This is the primary engineering control to prevent inhalation of vapors. The sash should be kept as low as possible.[11]
NIOSH-approved respirator with an organic vapor cartridge.[1]Required if a fume hood is unavailable or in the event of a significant spill where ventilation is inadequate to control vapor concentrations.[1]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for safety. Never work alone when handling hazardous chemicals.[11][12]

Step-by-Step Handling Protocol:

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][12]

    • Designate a specific area within a chemical fume hood for the procedure. Keep the area clean and uncluttered.[11]

    • Assemble all necessary equipment and reagents before retrieving the this compound.

  • Donning PPE:

    • Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves).

    • Don PPE in the correct order: lab coat, then goggles/face shield, then gloves.

  • Chemical Handling:

    • Perform all transfers of the liquid within the fume hood to minimize vapor exposure.[8]

    • Use non-sparking tools, as the flammability characteristics are unknown.[3][9]

    • Keep the container tightly closed when not in use.[1][13]

    • When the procedure is complete, decontaminate any surfaces and equipment.

  • Doffing PPE:

    • Remove PPE before leaving the laboratory to prevent cross-contamination.[11]

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[2][8]

    • Remove lab coat and goggles last.

Emergency Procedures: Spill and Exposure

Prepare for potential accidents by knowing the appropriate response.

Spill Response Workflow: In the event of a spill, follow this workflow to safely contain and neutralize the hazard.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Assess Spill Size & Location Alert->Assess SmallSpill Small Spill (<100 mL, inside fume hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>100 mL, outside hood) Assess->LargeSpill Large or Uncontained DonPPE Don Appropriate PPE: - Respirator (if needed) - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat SmallSpill->DonPPE ContactEHS Contact Emergency Personnel & Environmental Health & Safety (EHS) LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material (e.g., Vermiculite, Spill Pads) DonPPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container using Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area with Soap & Water Collect->Decontaminate Dispose Dispose of Waste as Halogenated Organic Waste Decontaminate->Dispose End Procedure Complete Dispose->End

Caption: Workflow for responding to a this compound spill.

First-Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a refrigerator if recommended by the supplier.[13]

Disposal:

  • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Label the waste container clearly as "Halogenated Organic Waste" and include the full chemical name.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[7]

This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always perform a thorough risk assessment before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-2-oxaspiro[3.3]heptane
Reactant of Route 2
6-Iodo-2-oxaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.